deuterio N,N,N'-trideuteriocarbamimidate
Description
Properties
CAS No. |
1433-11-0 |
|---|---|
Molecular Formula |
CH4N2O |
Molecular Weight |
64.080 g/mol |
IUPAC Name |
deuterio N,N,N'-trideuteriocarbamimidate |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i/hD4 |
InChI Key |
XSQUKJJJFZCRTK-JBISRTOLSA-N |
Isomeric SMILES |
[2H]N([2H])C(=O)N([2H])[2H] |
Canonical SMILES |
C(=O)(N)N |
Other CAS No. |
1433-11-0 |
Synonyms |
Aquacare-d4; Aquadrate-d4; B-I-K-d4; Basodexan-d4; Benural 70-d4; Carbamide-d4; Carbamimidic Acid-d4; Carbonyl Diamide-d4; Carmol 40-d4; Cellpaste K 4-d4; Cellton NP-d4; Duration III-d4; ESN-d4; Elaqua XX-d4; Eucerin 10% Urea Lotion-d4; Hyanit-d4; Is |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Deuterated Carbamimidates for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of deuterated carbamimidates, a class of compounds gaining interest in pharmaceutical development. The strategic incorporation of deuterium can significantly enhance the metabolic stability and pharmacokinetic profiles of drug candidates. This document outlines synthetic strategies, detailed characterization protocols, and the underlying principles relevant to drug discovery and development.
Introduction: The Role of Deuteration in Drug Development
The substitution of hydrogen with its stable isotope, deuterium, is a powerful strategy in medicinal chemistry. This modification can lead to a more favorable pharmacokinetic profile by slowing down drug metabolism.[1] The core principle behind this is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it.[1] If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic process.[2]
This "deuterium switch" can lead to several therapeutic advantages:
-
Improved Pharmacokinetic Profiles : Slower metabolism can increase a drug's half-life and overall exposure (AUC), potentially allowing for less frequent dosing and improved patient compliance.[3]
-
Reduced Toxicity : Deuteration can alter metabolic pathways, sometimes reducing the formation of toxic metabolites.[3]
-
Enhanced Efficacy : Increased exposure to the active parent drug may lead to improved therapeutic effects.[]
Carbamimidates, as structural motifs present in various biologically active molecules, are attractive targets for deuteration to improve their drug-like properties.
Synthesis of Deuterated Carbamimidates
The synthesis of deuterated carbamimidates can be approached in two main ways: by incorporating deuterium during the primary synthesis using deuterated starting materials or by performing a hydrogen-deuterium exchange (H/D exchange) reaction on the final carbamimidate product.
A versatile method for synthesizing cyclic carbamimidates involves a gold(I)-catalyzed three-component reaction of an imine, a terminal alkyne, and a sulfonylisocyanate. This reaction can be adapted for deuteration by using a deuterated alkyne.
General Synthetic Workflow
The overall process for generating and verifying deuterated carbamimidates follows a logical progression from synthesis to rigorous characterization.
References
Navigating the Isotopic Landscape: A Technical Guide to the Isotopic Purity of Deuterio N,N,N'-Trideuteriocarbamimidate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the use of isotopically labeled compounds is indispensable. Among these, deuterated molecules play a pivotal role in mechanistic studies, metabolic profiling, and as internal standards for quantitative analysis. This technical guide delves into the critical aspect of isotopic purity for a specific deuterated compound: deuterio N,N,N'-trideuteriocarbamimidate, a deuterated analog of guanidine. Ensuring high isotopic purity is paramount for the accuracy and reliability of experimental outcomes.[1][2] This document provides a comprehensive overview of the methodologies used to determine isotopic purity, presents relevant data in a structured format, and visualizes the experimental workflows and the significance of isotopic purity.
The Significance of Isotopic Purity
Deuterium-labeled compounds are powerful tools in mass spectrometry-based quantitative analyses, aiding in the study of metabolic flux, confirming reaction mechanisms, and enhancing the therapeutic efficacy of drugs.[1] The isotopic purity of a deuterated compound refers to the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. Low isotopic purity, meaning a significant presence of the unlabeled analyte, can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[2] For most quantitative mass spectrometry applications, an isotopic enrichment of greater than 98% is generally recommended.[2]
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available deuterated guanidine derivatives, which serve as a proxy for this compound, is typically high. The following table summarizes the isotopic purity data for related compounds.
| Compound Name | Supplier | Isotopic Purity (atom % D) |
| Guanidine-d5 deuteriochloride | Sigma-Aldrich | 98% |
| Guanidine·DCl (D₆, 98%) | Cambridge Isotope Laboratories | 98% |
Note: Data is based on commercially available related compounds and serves as a typical reference for expected purity levels.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for this compound relies on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides site-specific information about isotopic incorporation.[3][4]
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard.[3]
-
Ensure the sample is fully dissolved to form a homogeneous solution.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the N-H and C-H protons of the carbamimidate moiety is a primary indicator of high deuteration.
-
The residual proton signals can be integrated and compared to the integral of a known internal standard to quantify the amount of non-deuterated species.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a ²H NMR spectrum. A signal will be present at a chemical shift similar to that of the protons in the non-deuterated compound.
-
The presence of a single, sharp resonance confirms the deuterium incorporation at the expected positions.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum. The carbon atom attached to deuterium will exhibit a multiplet splitting pattern due to C-D coupling. A slight upfield isotopic shift may also be observed compared to the non-deuterated analog.[5]
-
-
Data Analysis:
-
Integrate the peak areas in the ¹H and ²H NMR spectra.
-
Calculate the isotopic purity by comparing the integral of the residual proton signal to the integral of the deuterium signal or an internal standard.[3]
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a rapid and highly sensitive method for determining isotopic purity by analyzing the relative abundance of different isotopologues.[6][7]
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the deuterated standard in a suitable solvent (e.g., methanol, acetonitrile). For electrospray ionization (ESI), the concentration should be optimized to obtain a strong signal for all isotopic species.[2]
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, to ensure sufficient mass resolution to distinguish between different isotopologues.[6]
-
Acquire data in full scan mode over a mass range that includes the unlabeled analyte and all deuterated species.
-
-
Data Analysis:
-
Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled analyte (M+0) and the corresponding peaks for the deuterated species (e.g., M+1, M+2, M+3, etc.).[2]
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity is determined from the relative abundance of the fully deuterated species compared to the sum of all isotopologues.
-
Visualizing the Workflow and Significance
The following diagrams, created using the DOT language, illustrate the experimental workflow for determining isotopic purity and the logical relationship between isotopic purity and its impact on research applications.
Caption: Experimental workflow for determining the isotopic purity of this compound.
Caption: Impact of isotopic purity on research applications.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Guanidinium Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated guanidinium analogs, with a particular focus on guanidinium-d5 chloride. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the applications of these compounds, from their role as protein denaturants to their use as internal standards in analytical techniques.
Introduction to Deuterated Guanidinium Analogs
Guanidinium chloride is a well-known chaotropic agent and protein denaturant.[1] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can subtly yet significantly alter the physicochemical properties of the molecule. This "deuterium switch" can lead to a kinetic isotope effect, where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic reactions.[1] This property has made deuterated compounds, including guanidinium analogs, valuable tools in pharmaceutical research for improving pharmacokinetic profiles and reducing toxicity.[1] Guanidine-d5 hydrochloride is a commonly used deuterated analog, where the five exchangeable protons on the guanidinium ion are replaced with deuterium.[2]
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of guanidinium chloride and its deuterated analog, guanidine-d5 deuteriochloride.
Physical Properties
| Property | Guanidinium Chloride | Guanidinium-d5 Deuteriochloride |
| Molecular Formula | CH₆ClN₃ | CD₆ClN₃ |
| Molecular Weight | 95.53 g/mol | 101.57 g/mol |
| Appearance | White crystalline solid | Solid |
| Melting Point | 181-187 °C[3] | 185-189 °C |
| Solubility in Water | Approx. 6 M at room temperature; 8 M with heating to 35°C[4] | High |
| Crystal Structure | Orthorhombic, space group Pbca | - |
Chemical Properties
| Property | Guanidinium Chloride | Guanidinium-d5 Deuteriochloride |
| pKa | 13.6 | Expected to be slightly different due to isotopic effects, but specific value not readily available. |
| Acidity | Weak acid | Weak acid |
| Key Reactions | Protein denaturation, acts as a chaotrope | Protein denaturation, acts as a chaotrope[1] |
| Isotopic Purity | N/A | Typically ≥98 atom % D |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of guanidinium compounds.
Synthesis of Guanidine Hydrochloride
Materials:
-
Dicyandiamide
-
Ammonium chloride
-
Water
-
Reaction kettle
Procedure:
-
Melting: Combine dicyandiamide and ammonium chloride in a weight ratio of approximately 1:1.27 in a reaction kettle.[6]
-
Heat the mixture to 170-230 °C to initiate a melting reaction, which yields crude guanidine hydrochloride.[6]
-
Dissolving: Cool the crude product and dissolve it in water at a ratio of 1:1 (w/v) at room temperature.[5]
-
Filtering: Filter the solution to remove any unreacted starting materials and byproducts.[5]
-
Dehydrating and Crystallizing: Dehydrate the mother liquor by heating, then cool the resulting supersaturated solution to induce crystallization of purified guanidine hydrochloride.[5]
-
Recrystallization (Optional): For higher purity, the crystallization process can be repeated.[5]
Characterization of Deuterated Guanidinium Analogs
Mass spectrometry is a crucial technique for confirming the isotopic enrichment and purity of deuterated compounds.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap, or FT-ICR)
Procedure for Isotopic Purity Determination:
-
Sample Preparation: Prepare a solution of the deuterated guanidinium analog in a suitable solvent.
-
Data Acquisition: Infuse the sample directly or via liquid chromatography into the mass spectrometer. Acquire data in full scan mode over a mass range that includes the unlabeled and all deuterated species.
-
Data Analysis: Extract the ion chromatograms for the monoisotopic peak of the unlabeled compound (M+0) and the corresponding peaks for the deuterated species (e.g., M+1, M+2, etc.). Calculate the percentage of each isotopic species to determine the isotopic purity.
FT-IR spectroscopy can be used to identify the functional groups present in guanidinium compounds and to observe the isotopic substitution.
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum with a clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid guanidinium salt onto the ATR crystal and ensure good contact using the pressure clamp.
-
Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectrum of the deuterated analog to that of the non-deuterated compound. The N-D stretching and bending vibrations in the deuterated compound will appear at lower frequencies compared to the N-H vibrations in the non-deuterated compound due to the heavier mass of deuterium.
NMR spectroscopy is essential for structural elucidation and confirming the positions of deuterium labeling.
Instrumentation:
-
NMR spectrometer
Procedure for ¹H NMR:
-
Sample Preparation: Dissolve the deuterated guanidinium analog in a suitable non-deuterated solvent (e.g., H₂O or DMSO).
-
Data Acquisition: Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the exchangeable protons of the guanidinium group confirms successful deuteration.
Procedure for ²H (Deuterium) NMR:
-
Sample Preparation: Dissolve the deuterated guanidinium analog in a suitable protonated solvent.
-
Data Acquisition: Acquire a ²H NMR spectrum. The presence of a signal will confirm the incorporation of deuterium.
Applications in Research and Drug Development
Deuterated guanidinium analogs have several important applications:
-
Protein Denaturation Studies: Deuterated guanidinium chloride is used in hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study protein folding and dynamics.[8]
-
Internal Standards: Due to their similar chemical properties but different mass, deuterated compounds are ideal as internal standards in quantitative LC-MS analysis, improving accuracy and precision.[1]
-
Metabolic Pathway Studies: Deuterated compounds are used as tracers to elucidate metabolic pathways of drugs and other bioactive molecules.[1]
Visualizations
The following diagrams illustrate key processes and pathways involving guanidinium and its deuterated analogs.
Caption: Workflow for HDX-MS using deuterated guanidinium chloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sciencemadness Discussion Board - Synthetic route to tetrazoles from urea & ammonium nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. graphviz.org [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]
- 7. Manufacture process for Guanidine hydrochloride - Shizuishan Pengsheng Chemical Co., Ltd [pengshengchem.com]
- 8. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Deuterio N,N,N'-trideuteriocarbamimidate (Guanidine-d5 Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides comprehensive information on deuterio N,N,N'-trideuteriocarbamimidate, more commonly known as Guanidine-d5 hydrochloride. This stable isotope-labeled compound is a valuable tool in analytical research, particularly in quantitative mass spectrometry-based applications. Its primary utility lies in its role as an internal standard for the accurate quantification of guanidine and other structurally related small molecules in complex biological matrices. This guide will cover its chemical identity, key suppliers, and a detailed experimental protocol for its application in a typical quantitative bioanalytical workflow.
Chemical Identification and Suppliers
The compound this compound is the deuterated analog of guanidine, where five hydrogen atoms have been replaced by deuterium. It is typically available as the hydrochloride salt.
Table 1: Chemical Identity
| Property | Value |
| Common Name | Guanidine-d5 hydrochloride |
| Systematic Name | This compound; hydrochloride |
| CAS Number | 108694-93-5[1][2] |
| Molecular Formula | CD₅N₃ · DCl |
| Molecular Weight | 101.57 g/mol [1][2] |
A number of reputable chemical suppliers provide Guanidine-d5 hydrochloride for research purposes. When sourcing this material, it is crucial to obtain a certificate of analysis to confirm its isotopic and chemical purity.
Table 2: Key Suppliers
| Supplier | Website |
| MedChemExpress | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- |
| United States Biological | --INVALID-LINK-- |
Application in Quantitative Bioanalysis: Experimental Protocol
Guanidine-d5 hydrochloride is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical similarity to the unlabeled analyte, which allows it to compensate for variability during sample preparation and analysis. The following is a detailed, generalized protocol for the quantification of a small molecule analyte in human plasma using a deuterated internal standard, such as Guanidine-d5. This protocol is based on established methods for the analysis of small polar molecules like metformin, which often utilize a deuterated analog (e.g., metformin-d6) as an internal standard.[2][3][4]
Materials and Reagents
-
Analyte reference standard
-
This compound (Guanidine-d5 hydrochloride) as the internal standard (IS)
-
LC-MS grade acetonitrile, methanol, formic acid, and water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC or UPLC system coupled to a tandem quadrupole mass spectrometer
Preparation of Stock and Working Solutions
-
Analyte Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a methanol/water mixture).
-
Internal Standard Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Guanidine-d5 hydrochloride and dissolve it in 10 mL of the same solvent used for the analyte.
-
Working Solutions: Prepare a series of working solutions for the analyte by serial dilution of the primary stock solution to create calibration standards and quality control (QC) samples. A separate working solution for the internal standard should also be prepared at a fixed concentration (e.g., 10 µg/mL).
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of thawed human plasma, calibration standards, or QC samples into 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the internal standard working solution to each tube (except for blank matrix samples).
-
Vortexing: Briefly vortex the samples to ensure thorough mixing.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted samples through a 0.22 µm syringe filter into HPLC vials for analysis.
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization for the specific analyte and instrument.
Table 3: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | A suitable gradient to ensure separation of the analyte from matrix components. |
| Mass Spectrometer | Tandem quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode |
| MRM Transitions | Analyte: [M+H]⁺ → fragment ionGuanidine-d5: [M+H]⁺ → fragment ion |
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the analyte concentration for the prepared calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Method Validation
A bioanalytical method using an internal standard should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters are summarized below.
Table 4: Typical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and internal standard. | Consistent analyte/IS peak area ratio in different matrix lots. |
| Extraction Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration remains within ±15% of the initial concentration. |
Visualized Workflow
The overall process from sample collection to data analysis is outlined in the following workflow diagram.
Caption: Experimental workflow for the quantification of a small molecule in plasma using a deuterated internal standard.
References
solubility of deuterio N,N,N'-trideuteriocarbamimidate in aqueous solutions
An In-Depth Technical Guide to the Aqueous Solubility of Deuterio-N,N,N'-trideuteriocarbamimidate
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the aqueous solubility of deuterio-N,N,N'-trideuteriocarbamimidate, the deuterated analogue of the guanidinium cation. In the absence of direct experimental data for this specific isotopologue, this document synthesizes information on its non-deuterated counterpart, guanidinium chloride, and explores the theoretical implications of deuterium substitution on its solubility. A detailed, generalized experimental protocol for determining aqueous solubility is provided, alongside a conceptual diagram illustrating the key factors influencing this critical physicochemical property.
Introduction: The Significance of Deuteration and Carbamimidates
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable tools in pharmaceutical research and development. This isotopic substitution can subtly alter a molecule's metabolic profile, potentially leading to improved pharmacokinetic properties, without significantly changing its fundamental biological activity.
Deuterio-N,N,N'-trideuteriocarbamimidate is the fully deuterated form of the carbamimidate (guanidinium) cation. The non-deuterated form, typically as guanidinium chloride, is a well-known chaotropic agent used extensively in protein denaturation studies and as a component in drug formulations.[1][2] Understanding the aqueous solubility of its deuterated analogue is crucial for its potential application in deuterated drug development and for fundamental studies of isotope effects on solvation.
This guide addresses the current knowledge gap regarding the solubility of deuterio-N,N,N'-trideuteriocarbamimidate by providing data on its parent compound and discussing the anticipated effects of isotopic substitution.
Aqueous Solubility of the Non-Deuterated Analogue: Guanidinium Chloride
Guanidinium chloride (GdmCl) is known for its exceptionally high solubility in water.[3][4] This property is attributed to the planar, resonant structure of the guanidinium cation, which allows for the formation of strong hydrogen bonds with water molecules. The crystal structure of guanidinium chloride consists of a network of guanidinium cations and chloride anions linked by N–H···Cl hydrogen bonds.[1] In solution, these N-H bonds act as potent hydrogen bond donors to surrounding water molecules.
The quantitative solubility data for guanidinium chloride in aqueous solutions is summarized below.
| Parameter | Value | Conditions | Source(s) |
| Solubility in Water | 2.15 g/mL | 20 °C | [1] |
| Molar Solubility | ~6 M (approx. 573 g/L) | Room Temperature | [5][6][7] |
| Solubility in Water | 2280 g/L | 20 °C | |
| Maximum Solubility | ~8 M | Requires heating to 35 °C | [5][6] |
Table 1: Quantitative Aqueous Solubility Data for Guanidinium Chloride.
The Isotope Effect: Theoretical Impact of Deuteration on Aqueous Solubility
While specific experimental data for deuterio-N,N,N'-trideuteriocarbamimidate is not publicly available, the principles of kinetic isotope effects (KIE) allow for a theoretical assessment of how deuteration may influence its solubility.
The primary mechanism of influence is the effect of deuterium substitution on hydrogen bonding.[8][9] Key theoretical points include:
-
Zero-Point Energy: The vibrational ground state, or zero-point energy, of a covalent bond is lower for a heavier isotope. Consequently, a nitrogen-deuterium (N-D) bond is stronger and less easily broken than a corresponding nitrogen-hydrogen (N-H) bond.[10]
-
Hydrogen Bond Strength: In the context of hydrogen bonding (N-D···O vs. N-H···O), this stronger covalent bond can lead to a slightly shorter and stronger hydrogen bond. This phenomenon, known as the Ubbelohde effect, has been observed in many hydrogen-bonded systems.[8]
-
Solvent Structuring: The guanidinium cation is known to be a "structure maker" for water, inducing a more ordered, linear hydrogen-bond network in the surrounding solvent molecules.[11] Deuteration of the cation's N-H groups could potentially enhance these interactions, leading to a more structured hydration shell.
The net effect on solubility is complex. A stronger interaction with water molecules (solute-solvent) would favor increased solubility. However, changes in the structuring of the bulk solvent and the energy required to create a cavity for the solute could also play a significant role. Therefore, while a change in solubility upon deuteration is expected, its direction and magnitude (whether it increases or decreases) can only be definitively determined through empirical measurement.
Proposed Experimental Protocol for Aqueous Solubility Determination
The following is a detailed, generalized protocol for determining the aqueous solubility of a compound like deuterio-N,N,N'-trideuteriocarbamimidate, based on the established shake-flask method.
Objective
To determine the equilibrium solubility of deuterio-N,N,N'-trideuteriocarbamimidate in an aqueous solution (e.g., purified water or a buffered solution) at a specified temperature.
Materials and Reagents
-
Deuterio-N,N,N'-trideuteriocarbamimidate (or its hydrochloride salt)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer salts (if applicable)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed glass tubes
-
Syringe filters (e.g., 0.22 µm PVDF)
Equipment
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or NMR)
-
pH meter
Experimental Workflow
Caption: A generalized workflow for the shake-flask method of solubility determination.
Detailed Procedure
-
Preparation of Solutions: Add an excess amount of the test compound to a known volume of the aqueous solvent in a suitable vessel (e.g., a glass vial). The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached, confirming saturation.
-
Equilibration: Seal the vessels and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. Discard the initial portion of the filtrate to avoid errors from filter adsorption.
-
Quantification: Accurately dilute the clear filtrate with the solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated method (e.g., HPLC) to determine the concentration of the dissolved compound.
Data Analysis
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as a mean value with the standard deviation.
Visualization of Factors Influencing Aqueous Solubility
The solubility of a deuterated compound in an aqueous medium is a multifactorial property. The logical relationship between isotopic substitution and other key variables is depicted below.
Caption: Key physicochemical factors determining the aqueous solubility of a deuterated compound.
Conclusion
While direct experimental data on the solubility of deuterio-N,N,N'-trideuteriocarbamimidate remains to be published, a strong theoretical and empirical basis exists to guide researchers. Its non-deuterated analogue, guanidinium chloride, is highly water-soluble, and it is anticipated that the deuterated form will exhibit similar behavior. The substitution of protium with deuterium is expected to modulate the strength of hydrogen bonding with water, a key determinant of solubility, although the precise impact requires experimental validation. The provided generalized protocol offers a robust framework for researchers to perform this determination accurately. Future studies are essential to quantify the solubility of this and other deuterated compounds to support their development and application in science and medicine.
References
- 1. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Guanidinium chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. interchim.fr [interchim.fr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. H/D Isotope Effects in Hydrogen Bonded Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Deuterated Carbamimidates Under Experimental Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated stability of deuterated carbamimidates under various experimental conditions. Given the limited direct literature on this specific class of compounds, this guide synthesizes information from the well-established chemistry of structurally related functional groups, namely carbamates and guanidines, and the known principles of the kinetic isotope effect (KIE) conferred by deuteration. The experimental protocols and data presented herein are proposed based on established methodologies and serve as a robust framework for designing and executing stability studies for novel deuterated carbamimidate drug candidates.
Introduction to Carbamimidates and the Rationale for Deuteration
The carbamimidate functional group, characterized by the R-O-C(=NH)-NR'R'' structure, is a close analog of carbamates and guanidines. Its presence in potential therapeutic agents necessitates a thorough understanding of its stability profile. Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, is a strategic approach in drug design to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed metabolic reactions. This phenomenon, known as the kinetic isotope effect, can significantly improve a drug's pharmacokinetic profile by reducing its rate of metabolism.
Anticipated Degradation Pathways
Based on the chemistry of carbamates and guanidines, the primary degradation pathway for carbamimidates under experimental conditions is expected to be hydrolysis. This can be catalyzed by acid or, more commonly, by base.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the carbamimidate is expected to hydrolyze to an alcohol (or phenol), and a substituted guanidine. The guanidine may further degrade to urea and an amine.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, hydrolysis is also possible, likely proceeding through protonation of one of the nitrogen atoms, making the carbonyl carbon more susceptible to nucleophilic attack by water.
Deuteration at or near a metabolically vulnerable C-H bond involved in these degradation pathways is anticipated to slow down the rate of decomposition.
Proposed Experimental Protocols for Stability Assessment
The following protocols are proposed for assessing the stability of a deuterated carbamimidate. These are based on standard methodologies for evaluating the stability of new chemical entities.
Hydrolytic Stability Testing
Objective: To determine the rate of hydrolysis of the deuterated carbamimidate at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers at pH 3, 5, 7.4, and 9.
-
Sample Preparation: Prepare a stock solution of the deuterated carbamimidate in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10 µg/mL. Incubate the solutions at a constant temperature, for example, 37°C.
-
Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Quenching: Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate any proteins (if in a biological matrix) and stop the degradation.
-
Analysis: Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining parent compound and identify any major degradation products.
Plasma Stability Testing
Objective: To evaluate the stability of the deuterated carbamimidate in the presence of plasma enzymes.
Methodology:
-
Plasma Preparation: Obtain plasma from the desired species (e.g., human, rat, mouse) and thaw at 37°C.
-
Sample Preparation: Prepare a stock solution of the deuterated carbamimidate as described above.
-
Incubation: Add a small aliquot of the stock solution to pre-warmed plasma to a final concentration of 1 µM. Incubate at 37°C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Protein Precipitation: Stop the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant and analyze by LC-MS/MS.
Microsomal Stability Testing
Objective: To assess the metabolic stability of the deuterated carbamimidate in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Methodology:
-
Reagent Preparation: Prepare a solution of liver microsomes (e.g., human, rat) in phosphate buffer. Prepare a solution of the NADPH regenerating system.
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes, the deuterated carbamimidate (final concentration of 1 µM), and the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: Stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the rate of disappearance of the parent compound.
Data Presentation
The quantitative data obtained from the stability studies should be summarized in clear and concise tables to allow for easy comparison.
Table 1: Illustrative Hydrolytic Stability of a Deuterated Carbamimidate (% Remaining)
| Time (hours) | pH 3 | pH 5 | pH 7.4 | pH 9 |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 99.5 | 99.8 | 98.2 | 92.1 |
| 2 | 99.1 | 99.6 | 96.5 | 85.3 |
| 4 | 98.2 | 99.2 | 93.1 | 72.8 |
| 8 | 96.5 | 98.5 | 86.7 | 53.0 |
| 24 | 90.1 | 95.7 | 65.4 | 18.2 |
| 48 | 81.3 | 91.6 | 42.8 | 3.3 |
Table 2: Illustrative Plasma and Microsomal Stability of a Deuterated Carbamimidate
| Stability Assay | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Plasma | > 240 | - |
| Rat Plasma | 185 | - |
| Human Liver Microsomes | 75 | 9.2 |
| Rat Liver Microsomes | 42 | 16.5 |
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate a potential degradation pathway and a typical experimental workflow for stability assessment.
The Impact of Deuteration on Carbamimidate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates has emerged as a powerful tool in medicinal chemistry to enhance their pharmacokinetic and pharmacodynamic profiles. This approach, known as deuteration, leverages the kinetic isotope effect (KIE) to modulate drug metabolism, improve metabolic stability, and potentially reduce off-target toxicity. While the effects of deuteration have been extensively studied for various functional groups, its impact on the reactivity of carbamimidates remains a less explored yet promising area. This technical guide provides an in-depth exploration of the theoretical and practical aspects of deuteration on carbamimidate reactivity, drawing parallels from the closely related guanidine and amidine functionalities due to the limited direct literature on carbamimidates.
The Deuterium Kinetic Isotope Effect (KIE)
The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed at a slower rate than those involving a C-H bond.[1][2] This phenomenon is quantified by the kinetic isotope effect (KIE), which is the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD). A KIE value greater than 1 indicates a normal kinetic isotope effect, signifying a slower reaction rate upon deuteration.
The magnitude of the primary KIE for C-H bond cleavage can range from 2 to 7, and in some cases of quantum tunneling, it can be even larger.[3][4] Secondary KIEs, where the deuterated bond is not broken in the rate-determining step, are also observed and can provide valuable mechanistic insights.[2]
Effects of Deuteration on Carbamimidate Reactivity
While specific quantitative data on the deuteration of carbamimidates is scarce, we can infer the expected effects based on studies of analogous functional groups like guanidines and amidines. Carbamimidates, also known as isoureas, share structural similarities with these groups, particularly in their basicity and participation in hydrogen bonding and proton transfer reactions.
Expected Impact on Basicity and Nucleophilicity
Deuteration can influence the basicity of nitrogenous compounds. Studies on amines have shown that β-deuteration can lead to a slight increase in basicity.[5][6] For carbamimidates, deuteration at positions that influence the electron density of the nitrogen atoms could subtly alter their pKa. This change in basicity would, in turn, affect their nucleophilicity in chemical reactions.
The workflow for investigating the effect of deuteration on carbamimidate basicity would involve the synthesis of deuterated and non-deuterated analogues, followed by precise pKa measurement.
Modulation of Metabolic Stability
In drug development, a primary application of deuteration is to enhance metabolic stability by slowing down enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[7][8] If a carbamimidate-containing drug is metabolized via a pathway involving C-H bond cleavage as the rate-limiting step, deuteration at that specific position can significantly decrease the rate of metabolism. This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.[8][9][10]
The following diagram illustrates a simplified metabolic pathway where deuteration can play a protective role.
References
- 1. benchchem.com [benchchem.com]
- 2. A general procedure for the preparation of deuterated and tritiated amino acids by incorporation of solvent isotope during synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 4. researchgate.net [researchgate.net]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Core Facility Proteomic Mass Spectrometry [ms.bct.uni-halle.de]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deutramed.com [deutramed.com]
- 9. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
literature review of deuterio N,N,N'-trideuteriocarbamimidate research
A Technical Review of Deuterated Guanidine Compounds in Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive literature review of research pertaining to deuterated guanidine derivatives, with a specific focus on deuterated metformin. The compound name "deuterio N,N,N'-trideuteriocarbamimidate" does not correspond to a standard chemical nomenclature found in the reviewed literature. The core structure, carbamimidate, is synonymous with guanidine. A prominent and extensively researched drug containing a related biguanide structure is metformin, for which deuterated analogues are commercially available and used in research. This review will focus on these existing compounds, particularly Metformin-d6.
The substitution of hydrogen with its stable heavy isotope, deuterium, is a strategy employed in drug discovery to potentially improve the pharmacokinetic and metabolic profiles of pharmaceuticals.[1][2][3] This "deuterium switch" can lead to a decreased rate of metabolism, which may result in lower and less frequent dosing.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for relevant deuterated guanidine compounds and the pharmacokinetics of non-deuterated metformin.
Table 1: Physicochemical Properties of Deuterated Guanidine Compounds
| Compound Name | Alternate Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Deuterium Incorporation |
| Metformin-d6 Hydrochloride | 1,1-Dimethylbiguanide hydrochloride-d6; N,N-dimethyl-d6-imidodicarbonimidic diamide, monohydrochloride[4][5] | 1185166-01-1[4][6] | C4H5D6N5 • HCl[4] | 171.6[4] | ≥99% deuterated forms (d1-d6)[4] |
| Guanidine-d5 Deuteriochloride | Guanidinium-d5 chloride; Aminoformamidine-d5 hydrochloride[1] | 108694-93-5[7] | D2NC(=ND)ND2 • DCl | 101.57[7] | 98 atom % D |
Table 2: Pharmacokinetic Parameters of Metformin (Non-deuterated)
| Parameter | Value | Species | Notes |
| Bioavailability | 50-60% | Human | Taken orally.[8] |
| Elimination Half-life | 4 - 8.7 hours[8] | Human | In patients with good renal function.[9] |
| Metabolism | Not metabolized by the liver.[8][10] | Human | Excreted unchanged in the urine.[10] |
| Protein Binding | Minimal | Human | [8] |
| Renal Clearance (CLR) | 510 ± 130 mL/min | Human | [9] |
| Apparent Total Clearance (CL/F) | 1140 ± 330 mL/min | Human | [9] |
Experimental Protocols and Methodologies
Deuterated guanidine compounds, such as Metformin-d6, are primarily utilized as internal standards for the quantification of their non-deuterated analogues in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2][4]
Protocol: Quantification of Metformin using Metformin-d6 as an Internal Standard
This protocol outlines a general procedure for using Metformin-d6 as an internal standard for quantifying metformin in a plasma sample.
-
Sample Preparation:
-
A known concentration of Metformin-d6 hydrochloride is spiked into the plasma sample.
-
Proteins are precipitated from the plasma sample using a suitable organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant is collected.
-
-
LC-MS/MS Analysis:
-
The supernatant is injected into an LC-MS/MS system.
-
Chromatographic separation is performed on a suitable column (e.g., a C18 column).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both metformin and Metformin-d6.
-
-
Quantification:
-
A standard curve is generated by analyzing a series of known concentrations of metformin with a constant concentration of Metformin-d6.
-
The peak area ratio of metformin to Metformin-d6 is plotted against the concentration of metformin.
-
The concentration of metformin in the unknown sample is determined from the standard curve based on its peak area ratio to the Metformin-d6 internal standard.
-
Synthesis of Deuterated Guanidine Compounds
While specific, detailed synthesis protocols for commercially available deuterated metformin are often proprietary, a general approach for the synthesis of deuterated amines and related compounds involves using an amide as a starting material. For example, a deuterated n-octanamide can be synthesized via a catalyzed reaction in a deuterated solvent, which is then reduced to the corresponding deuterated amine.[11] Another general method for deuteration is through solid-phase isotope exchange with deuterium gas.[12]
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Workflows
The following diagrams illustrate common workflows and logical relationships in the research and application of deuterated compounds.
Caption: Workflow for quantifying metformin using a deuterated internal standard.
Caption: Rationale for utilizing deuterium in drug discovery.
Signaling Pathway of Metformin
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][13] This activation is primarily a result of the inhibition of the mitochondrial respiratory chain.[2][13]
Caption: Simplified signaling pathway of metformin via AMPK activation.
Conclusion
The term "this compound" does not represent a standard nomenclature in the scientific literature. Research into deuterated guanidine-containing compounds is predominantly centered on deuterated forms of the widely used anti-diabetic drug, metformin, such as Metformin-d6. The primary application of these deuterated analogues is as internal standards for highly accurate quantification in analytical chemistry, particularly in pharmacokinetic studies.
While the therapeutic potential of deuterated drugs is an active area of research, with the goal of improving metabolic stability and pharmacokinetic profiles through the kinetic isotope effect, specific studies on the clinical efficacy of deuterated metformin as a therapeutic agent are not widely published. The biological activity of deuterated metformin is presumed to mirror that of its non-deuterated counterpart, primarily through the activation of the AMPK pathway. Future research may explore whether the altered pharmacokinetics of deuterated guanidine compounds could translate into tangible clinical benefits for conditions such as type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. Guanidine·DCl (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1846-1 [isotope.com]
- 8. Metformin - Wikipedia [en.wikipedia.org]
- 9. courses.washington.edu [courses.washington.edu]
- 10. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epj-conferences.org [epj-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. Metformin-d6 hydrochloride (1,1-Dimethylbiguanide-d6 (hydrochloride)) | Autophagy | 1185166-01-1 | Invivochem [invivochem.com]
Safety and Handling of Deuterated Organic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety and handling considerations for deuterated organic compounds. While often considered chemically similar to their non-deuterated (protio) counterparts, the substitution of hydrogen with deuterium can introduce subtle but significant changes in their biological and chemical properties, necessitating a thorough and informed approach to their handling in a laboratory setting.
Core Principles of Safety and Handling
The foundational principle for handling deuterated organic compounds is to treat them with at least the same level of caution as their protio analogs. The primary hazards associated with the non-deuterated form of a compound—such as flammability, corrosivity, or toxicity—should be assumed to be present in the deuterated version.
General Handling Practices:
-
Engineering Controls: Always handle deuterated compounds in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2] For highly volatile or toxic compounds, additional respiratory protection may be necessary.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling any chemical.[1] Do not eat, drink, or smoke in laboratory areas.[3]
Storage and Disposal:
-
Storage: Store deuterated compounds in tightly sealed containers, often under an inert atmosphere like nitrogen or argon, to prevent contamination from atmospheric moisture.[4][5] Many deuterated solvents are hygroscopic and readily absorb water (H₂O), which can lead to the formation of HDO and compromise isotopic purity.[6] For light-sensitive compounds like deuterated chloroform, storage in amber bottles in a refrigerator is recommended to minimize decomposition.[4]
-
Disposal: Waste disposal of deuterated compounds should follow the same hazardous waste protocols as their non-deuterated analogs.[7] Solvents should be segregated by chemical class to avoid unintended reactions and to facilitate proper disposal by certified hazardous materials management services.[7]
The Toxicological Impact of Deuteration
While deuterium itself is a stable, non-radioactive isotope, its increased mass compared to hydrogen can influence the biological activity and toxicology of a molecule.
The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[8] This difference means that breaking a C-D bond requires more energy, leading to a slower reaction rate. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[9]
In the context of drug development, the KIE is a critical consideration. Many metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds.[10][11] By strategically replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism can be slowed.[11][12][13] This can lead to:
-
Increased Metabolic Stability: The drug remains in its active form for longer, potentially increasing its half-life.[14]
-
Altered Pharmacokinetics: Slower metabolism can lead to higher drug exposure, which may allow for lower or less frequent dosing.[12]
-
Changes in Metabolite Profile: Deuteration can alter metabolic pathways, sometimes reducing the formation of toxic metabolites.[10][12][14] However, it can also lead to "metabolic switching," where the body metabolizes the compound at a different, non-deuterated site, which could potentially generate new or unexpected metabolites.[15]
Biological Effects of High Deuterium Concentrations: While deuterated compounds are generally safe for research use, high concentrations of deuterium, particularly in the form of heavy water (D₂O), can be toxic to biological systems.[10][16] High levels of deuteration (>20% of body water) can interfere with essential cellular processes like mitosis (cell division) and membrane function.[10][16][17] In animal studies, replacing about 50% of body water with D₂O has proven lethal, with effects similar to cytotoxic poisoning or acute radiation syndrome.[17] However, such concentrations are far beyond what would be encountered in typical laboratory or pharmaceutical applications. D₂O has been shown to be more toxic to malignant cells than normal cells, though the concentrations required are too high for therapeutic use.[10][16]
Quantitative Safety and Property Data
The safety data for a deuterated compound is often extrapolated from its protio analog. Safety Data Sheets (SDS) are the primary source for this information.
Table 1: Properties of Common Deuterated Solvents vs. Non-Deuterated Analogs
| Property | Chloroform (CHCl₃) | Chloroform-d (CDCl₃) | Deuterium Oxide (D₂O) | Water (H₂O) |
| CAS Number | 67-66-3 | 865-49-6 | 7789-20-0[3] | 7732-18-5 |
| Molecular Weight | 119.38 g/mol | 120.38 g/mol | 20.03 g/mol [3] | 18.02 g/mol |
| Boiling Point | 61.2 °C | 60.9 °C | 101.4 °C[3] | 100 °C |
| Melting Point | -63.5 °C | -64 °C | 3.8 °C[3] | 0 °C |
| Density | 1.489 g/cm³ | 1.500 g/cm³ | 1.107 g/cm³[3] | 1.000 g/cm³ |
| Primary Hazards | Harmful if swallowed, Skin irritant, Suspected carcinogen, Causes organ damage | Harmful if swallowed, Skin irritant, Suspected carcinogen, Causes organ damage | None classified | None |
Data compiled from various supplier Safety Data Sheets.
Experimental Protocols for Safety Assessment
Evaluating the safety of a novel deuterated compound involves a series of standard toxicological and pharmacological assays. The primary goal is to compare its metabolic stability and cytotoxicity against its protio analog.
This assay is fundamental in early drug development to assess how a compound is metabolized by CYP450 enzymes.
1. Objective: To determine the rate of metabolic degradation of a deuterated compound and its protio analog in the presence of human liver microsomes.
2. Materials:
-
Test Compounds: Deuterated compound and its protio analog, dissolved in DMSO.
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., cold acetonitrile containing an internal standard).
-
96-well plates.
-
LC-MS/MS system for analysis.
3. Methodology:
- Preparation: Thaw HLM on ice. Prepare a master mix containing HLM and phosphate buffer. Prepare a separate master mix of the NADPH regenerating system.
- Incubation: Add the test compounds (final concentration typically 1 µM) to the wells of the 96-well plate. Add the HLM master mix to each well and pre-incubate for 10 minutes at 37°C.
- Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system master mix to each well.
- Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile (quenching solution). The 0-minute time point serves as the control.
- Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
- Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
- Data Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).
4. Interpretation: A significantly longer half-life for the deuterated compound compared to its protio analog indicates that deuteration has successfully slowed metabolism, demonstrating the kinetic isotope effect.
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a quantitative measure of cytotoxicity.
1. Objective: To assess and compare the concentration-dependent cytotoxicity of a deuterated compound and its protio analog on a relevant cell line.
2. Materials:
-
Cell Line (e.g., HepG2 for liver toxicity).
-
Cell culture medium and supplements.
-
Test Compounds: Deuterated and protio versions, serially diluted.
-
LDH Assay Kit (e.g., CytoTox-ONE™).
-
Opaque-walled 96-well plates for fluorescence measurement.
-
Controls: Lysis buffer (for maximum LDH release), vehicle control (e.g., DMSO).
3. Methodology:
- Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of both the deuterated and protio compounds. Include wells for "no treatment" and "maximum LDH release" controls.[18]
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
- Assay Procedure:
- Allow the plate and LDH assay reagents to equilibrate to room temperature.
- Add the LDH assay reagent to all wells according to the manufacturer's protocol.[18]
- Incubate for a short period (e.g., 10 minutes) at room temperature, protected from light.
- Add the stop solution provided in the kit.
- Measurement: Measure the fluorescence or absorbance on a plate reader at the appropriate wavelengths.
- Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the percentage of cytotoxicity versus compound concentration and determine the IC₅₀ value (the concentration that causes 50% cell death).
4. Interpretation: A significant difference in the IC₅₀ values between the deuterated and protio compounds would suggest that deuteration has altered the compound's cytotoxic potential.
Visualized Workflows and Logical Relationships
Visual diagrams help clarify complex processes and decision-making in the laboratory.
Caption: Workflow for assessing and establishing handling protocols for a novel deuterated compound.
Caption: Logical decision tree for responding to a chemical spill of a deuterated compound.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedspecialtygases.com [advancedspecialtygases.com]
- 3. fishersci.be [fishersci.be]
- 4. ukisotope.com [ukisotope.com]
- 5. chromservis.eu [chromservis.eu]
- 6. benchchem.com [benchchem.com]
- 7. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. Pharmacological uses and perspectives of heavy water and deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 13. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. venable.com [venable.com]
- 16. Pharmacological uses and perspectives of heavy water and deuterated compounds. | Semantic Scholar [semanticscholar.org]
- 17. biology.stackexchange.com [biology.stackexchange.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application of Deuterio N,N,N'-Trideuteriocarbamimidate in Protein Folding Studies
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate process of protein folding is paramount in biological sciences and drug development. Misfolded proteins are implicated in a multitude of diseases, making the study of folding pathways and stability crucial. Deuterio N,N,N'-trideuteriocarbamimidate, a deuterated form of guanidinium chloride, serves as a powerful tool in these investigations. As a chaotropic agent, it disrupts the hydrogen-bonding network of water, weakening the hydrophobic effect that drives protein folding and leading to denaturation.[1][2][3] The use of its deuterated counterpart is particularly advantageous in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering, where the difference in scattering properties between hydrogen and deuterium provides unique structural and dynamic insights.[4][5][6] This document outlines the application of deuterated guanidinium chloride in protein folding studies, providing detailed protocols and data interpretation guidelines.
The denaturation of proteins by guanidinium chloride is a key technique for probing their stability and folding mechanisms.[7][8] While often used interchangeably with urea, guanidinium chloride is a more potent denaturant.[8] It is a salt that dissociates into the guanidinium cation and the chloride anion.[8] The guanidinium ion is thought to disrupt hydrophobic interactions more effectively than urea and interacts with both the peptide backbone and amino acid side chains.[8] Molecular dynamics simulations suggest that guanidinium chloride may unfold proteins through a longer-range electrostatic effect, in contrast to urea which interacts more directly with the protein's first solvation shell.[9]
Principle of Action in Protein Folding Studies
Guanidinium chloride-induced denaturation is a cornerstone of biophysical research, offering valuable insights into protein stability and folding pathways.[8] The mechanism of action involves the disruption of non-covalent interactions that stabilize the native protein structure. One proposed mechanism is the solubilizing effect of guanidinium hydrochloride on hydrophobic amino acid residues by breaking hydrogen bonds in the protein structure and reducing hydrophobic interactions.[7] Another mechanism suggests that the denatured protein preferentially binds to guanidinium hydrochloride, shifting the equilibrium towards the unfolded state.[7]
Kinetic studies provide evidence for a two-stage mechanism of protein denaturation by guanidinium chloride.[10] The first step involves the binding of guanidinium chloride to the protein surface, leading to the formation of a "dry molten globule," an expanded form of the native protein with a dry core.[10] The second step involves the penetration of the denaturant and water molecules into the hydrophobic core, resulting in global structural disruption.[10]
The use of deuterated guanidinium chloride is particularly valuable in Hydrogen/Deuterium Exchange (HDX) experiments coupled with NMR or mass spectrometry.[4][5][6] In these experiments, the exchange rates of backbone amide protons with deuterium from the solvent are measured. Protons in stable, hydrogen-bonded structures like alpha-helices and beta-sheets exchange slowly, while those in unfolded or flexible regions exchange rapidly. By monitoring these exchange rates in the presence of deuterated guanidinium chloride, researchers can identify regions of the protein that are destabilized, map folding intermediates, and determine the overall stability of the protein.[4][5][11]
Experimental Workflow for Protein Stability Analysis
The general workflow for studying protein folding using deuterated guanidinium chloride involves a series of steps from sample preparation to data analysis. This process allows for the determination of thermodynamic parameters of protein stability.
Caption: Workflow for protein stability analysis using deuterated guanidinium chloride.
Protocols
Protocol 1: Equilibrium Denaturation Monitored by Intrinsic Tryptophan Fluorescence
This protocol describes a typical experiment to determine the conformational stability of a protein by monitoring the change in intrinsic tryptophan fluorescence upon denaturation with deuterated guanidinium chloride.
Materials:
-
Purified protein of interest
-
This compound (Deuterated Guanidinium Chloride, GdmCl-d6)
-
Buffer (e.g., phosphate buffer, as Tris can interfere with some measurements)[8]
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the protein in the chosen buffer. Determine the precise concentration using a reliable method (e.g., UV absorbance at 280 nm).
-
Prepare a high-concentration stock solution of deuterated guanidinium chloride (e.g., 8 M) in the same buffer. Ensure the pH is adjusted after the addition of GdmCl.
-
-
Sample Preparation:
-
Prepare a series of samples with a constant protein concentration (e.g., 5-10 µM) and varying concentrations of deuterated GdmCl (e.g., 0 to 6 M in 0.2 M increments).
-
Prepare a corresponding series of blanks containing only the buffer and the respective concentrations of deuterated GdmCl.
-
-
Equilibration:
-
Incubate the samples and blanks at a constant temperature (e.g., 25 °C) for a sufficient time to allow the unfolding reaction to reach equilibrium (typically several hours to overnight).[10]
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.[10]
-
Record the emission spectra from 310 to 400 nm for each sample and blank.
-
-
Data Analysis:
-
Subtract the blank spectrum from the corresponding sample spectrum for each denaturant concentration.
-
Determine the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength (e.g., 350 nm) for each corrected spectrum.
-
Plot the change in fluorescence signal (λmax or intensity) as a function of the deuterated GdmCl concentration to generate a denaturation curve.
-
Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm), the free energy of unfolding in the absence of denaturant (ΔG°(H₂O)), and the m-value, which reflects the dependence of ΔG on denaturant concentration.
-
Protocol 2: Hydrogen/Deuterium Exchange Monitored by NMR Spectroscopy
This protocol outlines the use of deuterated guanidinium chloride in an NMR-based H/D exchange experiment to probe protein stability and dynamics at a residue-specific level.
Materials:
-
¹⁵N-labeled purified protein
-
This compound (Deuterated Guanidinium Chloride, GdmCl-d6)
-
D₂O-based buffer
-
NMR spectrometer equipped with a cryogenic probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of ¹⁵N-labeled protein in a protonated buffer.
-
Prepare a series of D₂O-based buffers containing varying concentrations of deuterated GdmCl.
-
-
H/D Exchange Initiation:
-
Lyophilize a known amount of the ¹⁵N-labeled protein.
-
Initiate the exchange reaction by dissolving the lyophilized protein in one of the D₂O/GdmCl-d6 buffers. This starts the clock for the exchange process.
-
-
NMR Data Acquisition:
-
Immediately place the sample in the NMR spectrometer and acquire a series of 2D ¹H-¹⁵N HSQC spectra over time. The time points should be chosen to capture the decay of amide proton signals.
-
-
Data Analysis:
-
Process the NMR spectra and measure the intensity of the cross-peaks for each backbone amide proton at each time point.
-
Fit the decay of each peak intensity to a single exponential function to determine the exchange rate constant (k_ex) for each residue.
-
Calculate the protection factor (PF) for each residue, which is the ratio of the intrinsic exchange rate (k_int, calculated for an unstructured peptide of the same sequence) to the observed exchange rate (k_ex).
-
Residues with high protection factors are located in stable, structured regions of the protein.[4][5]
-
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for clear comparison and interpretation.
Table 1: Thermodynamic Stability Parameters from Fluorescence Denaturation
| Protein Variant | Cm (M) | m-value (kcal·mol⁻¹·M⁻¹) | ΔG°(H₂O) (kcal·mol⁻¹) |
| Wild-Type | 3.5 | 2.5 | 8.75 |
| Mutant A | 2.8 | 2.3 | 6.44 |
| Mutant B | 4.2 | 2.6 | 10.92 |
This is example data and will vary depending on the protein.
Table 2: Residue-Specific Protection Factors from H/D Exchange NMR
| Residue Number | Secondary Structure | Protection Factor (PF) |
| 15 | α-helix | 1.2 x 10⁵ |
| 32 | β-sheet | 8.5 x 10⁴ |
| 58 | Loop | 5.2 x 10¹ |
| 75 | α-helix | 2.1 x 10⁵ |
This is example data and will vary depending on the protein and experimental conditions.
Signaling Pathways and Logical Relationships
The process of guanidinium chloride-induced protein denaturation can be visualized as a pathway from the native state to the unfolded state, potentially through intermediate states.
Caption: A simplified model of protein unfolding induced by guanidinium chloride.
Conclusion
This compound is an invaluable tool for researchers studying protein folding, stability, and dynamics. Its application in conjunction with techniques like fluorescence spectroscopy and NMR provides detailed insights into the thermodynamics and kinetics of protein unfolding. The protocols and data analysis methods described here offer a robust framework for characterizing the stability of proteins and understanding the effects of mutations or ligand binding, which is critical for basic research and the development of new therapeutics.
References
- 1. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 2. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thomassci.com [thomassci.com]
- 4. The B domain of protein A retains residual structures in 6 M guanidinium chloride as revealed by hydrogen/deuterium-exchange NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The B domain of protein A retains residual structures in 6 M guanidinium chloride as revealed by hydrogen/deuterium‐exchange NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein folding and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Deuterated Guanidinium in Protein Denaturation Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinium chloride (GdmCl) is a powerful chaotropic agent widely employed to study the thermodynamics and kinetics of protein folding and unfolding. The use of deuterated guanidinium and isotopically labeled analogs offers significant advantages in specific biophysical techniques by minimizing spectroscopic interference from the denaturant. This allows for a more precise and detailed investigation of protein structural changes. This document provides detailed application notes, experimental protocols, and quantitative data for the use of deuterated guanidinium in protein denaturation kinetics, aimed at researchers, scientists, and professionals in drug development.
The primary mechanism of GdmCl-induced denaturation involves direct interaction with the protein surface.[1][2] This interaction disrupts the non-covalent forces that stabilize the native protein structure, leading to unfolding. Kinetic studies have revealed a two-stage mechanism for this process, often involving the formation of a "dry molten globule" intermediate before complete unfolding.[1][2]
Advantages of Deuterated and Isotopically Labeled Guanidinium
The primary advantage of using deuterated or isotopically labeled guanidinium lies in spectroscopic applications where the signal from the denaturant can overlap with the signal from the protein.
-
Infrared (IR) Spectroscopy: In two-dimensional infrared (2D-IR) spectroscopy, the amide I' band of the protein backbone is a key reporter of secondary structure. Standard guanidinium has a strong absorption band in this region, which can obscure the protein's signal. By using isotopically labeled guanidinium, such as Gdm-¹³C¹⁵N₃·Cl, this interfering absorption is shifted to a different frequency, allowing for clear observation of the protein's structural changes upon denaturation.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR-based kinetic studies, especially those involving stopped-flow techniques, the high concentrations of GdmCl required for denaturation can cause significant changes in the solution density. This can lead to mixing artifacts during the experiment. Using a deuterated solvent (D₂O) in conjunction with GdmCl can help to match the densities of the protein and denaturant solutions, thereby minimizing these artifacts and ensuring reliable kinetic data.[5] Furthermore, for unlabeled proteins, measuring in D₂O with deuterated denaturant can help suppress denaturant signals.[6]
Data Presentation
The following tables summarize key thermodynamic and kinetic parameters related to guanidinium chloride-induced protein denaturation. While specific data for deuterated guanidinium is limited in tabular format in the literature, the principles and parameters are directly transferable. The data presented here are from studies using standard GdmCl and serve as a reference for expected values.
Table 1: Thermodynamic Parameters of Guanidinium Chloride-Induced Protein Denaturation
| Protein | Method | Cm (M) | m-value (kcal mol-1 M-1) | ΔG°H₂O (kcal mol-1) | Reference |
| Ribonuclease A | Absorbance | ~3.0 | 2.1 | 6.5 | [7] |
| Lysozyme | Absorbance | ~4.5 | 1.8 | 8.1 | [7] |
| Metmyoglobin | Absorbance | ~2.0 | 3.5 | 7.0 | [7] |
| Coiled-Coil Analogs | Denaturation Data | ~3.5 | N/A | 0.2 | [8] |
Table 2: Kinetic Parameters of Guanidinium Chloride-Induced Protein Unfolding
| Protein | Method | GdmCl (M) | Observed Rate Constant (kobs, s-1) | Kinetic Phase | Reference |
| RNase H (unlabeled) | Trp Fluorescence | 3.2 | ~0.1 | Monophasic | [1] |
| RNase H (TNB-labeled) | Trp Fluorescence | 3.2 | ~0.1 | Monophasic | [1] |
| Thioredoxin | Fluorescence, CD | >2.5 | Decreases with [GdmCl] | Single Unfolding Phase | [9] |
| Thioredoxin | Fluorescence, CD | <1.0 | Becomes denaturant-independent | Slowest Refolding Phase | [9] |
Experimental Protocols
Protocol 1: Stopped-Flow Fluorescence Kinetics of Protein Denaturation
This protocol is adapted for use with deuterated guanidinium to minimize mixing artifacts and is based on methodologies for studying protein unfolding kinetics.[1][10]
1. Materials:
- Protein of interest, purified and buffer-exchanged.
- Deuterated Guanidinium Chloride (d-GdmCl) stock solution (e.g., 8 M in D₂O-based buffer).
- D₂O-based buffer (e.g., 50 mM Tris, 100 mM NaCl, pD 7.4).
- Stopped-flow spectrofluorometer.
2. Procedure:
- Sample Preparation:
- Prepare a stock solution of the protein of interest at a suitable concentration (e.g., 10-20 µM) in the D₂O-based buffer.
- Prepare a series of d-GdmCl solutions at various concentrations in the same D₂O-based buffer. The final concentrations should bracket the expected transition midpoint.
- Instrument Setup:
- Set up the stopped-flow instrument according to the manufacturer's instructions.
- Set the excitation wavelength appropriate for the protein's intrinsic fluorophores (e.g., 280 nm for tyrosine, 295 nm for tryptophan).
- Set the emission wavelength to monitor the change in fluorescence upon unfolding (e.g., scan from 320 to 380 nm).
- Kinetic Measurement:
- Load one syringe of the stopped-flow apparatus with the protein solution and the other with the d-GdmCl solution.
- Initiate rapid mixing of the two solutions. The mixing ratio will determine the final concentrations of protein and denaturant.
- Record the fluorescence intensity as a function of time. The timescale will depend on the unfolding rate of the protein (from milliseconds to seconds).
- Repeat the measurement for each d-GdmCl concentration.
- Data Analysis:
- Fit the kinetic traces to a single or multi-exponential decay function to obtain the observed unfolding rate constants (kobs).
- Plot the logarithm of kobs versus the final d-GdmCl concentration to generate a "chevron plot".
- Extrapolate the unfolding and refolding arms of the chevron plot to zero denaturant concentration to determine the intrinsic unfolding and refolding rates.
Protocol 2: 2D-IR Spectroscopy of Protein Denaturation
This protocol utilizes isotopically labeled guanidinium to avoid spectral overlap and is based on the methodology described by Huerta-Viga and Woutersen (2013).[3]
1. Materials:
- Protein of interest, purified and buffer-exchanged.
- Isotopically labeled Guanidinium Chloride (Gdm-¹³C¹⁵N₃·Cl) stock solution (e.g., 8 M).
- Appropriate buffer (e.g., phosphate or Tris buffer).
- 2D-IR spectrometer with a rapid-scan setup.[11]
2. Procedure:
- Sample Preparation:
- Prepare a concentrated stock solution of the protein (e.g., 1-5 mM).
- Prepare a series of Gdm-¹³C¹⁵N₃·Cl solutions at various concentrations in the chosen buffer.
- Mix the protein and denaturant solutions to achieve the desired final concentrations for each data point.
- Instrument Setup:
- Configure the 2D-IR spectrometer to probe the amide I' band of the protein (typically 1600-1700 cm⁻¹).
- Utilize a rapid-scan technology for data collection to monitor kinetics in real-time.[11]
- Spectral Acquisition:
- Acquire 2D-IR spectra for the protein at each denaturant concentration.
- The spectra will reveal changes in the cross-peaks corresponding to different secondary structure elements (α-helices, β-sheets) as a function of denaturant concentration.
- Data Analysis:
- Analyze the changes in the 2D-IR line shapes and cross-peak intensities to quantify the loss of secondary structure.
- Plot the fraction of folded protein (determined from the intensity of a characteristic cross-peak) against the denaturant concentration to obtain a denaturation curve.
- For kinetic measurements, monitor the time-dependent changes in the 2D-IR spectra after rapid mixing with the denaturant.
Visualizations
Guanidinium-Induced Protein Denaturation Pathway
Caption: A simplified model of the two-stage protein denaturation pathway induced by guanidinium chloride.
Experimental Workflow for Stopped-Flow Kinetics
Caption: Workflow for studying protein denaturation kinetics using stopped-flow fluorescence with deuterated guanidinium.
References
- 1. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Denaturation with Guanidinium: A 2D-IR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Denaturation with Guanidinium: A 2D-IR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renaturation of guanidine-unfolded tryptophan synthase by multi-mixing stopped-flow dilution in D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring protein unfolding transitions by NMR-spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining stability of proteins from guanidinium chloride transition curves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the guanidine hydrochloride-denatured state of iso-1-cytochrome c by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early Events in Protein Folding Explored by Rapid Mixing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Residue-Specific Structural Kinetics of Proteins through the Union of Isotope Labeling, Mid-IR Pulse Shaping, and Coherent 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Guanidinoacetate using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinoacetic acid (GAA) is a critical endogenous metabolite, serving as the direct precursor to creatine, a molecule essential for cellular energy metabolism, particularly in muscle and brain tissues. The quantification of GAA in biological matrices such as plasma and urine is a key diagnostic tool for identifying inborn errors of creatine synthesis, namely Arginine:Glycine Amidinotransferase (AGAT) deficiency and Guanidinoacetate Methyltransferase (GAMT) deficiency. Accurate and precise measurement of GAA is crucial for the diagnosis and monitoring of these conditions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of GAA due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as deuterio N,N,N'-trideuteriocarbamimidate (a deuterated form of guanidinoacetic acid), is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy of the results.
These application notes provide detailed protocols for the quantification of guanidinoacetic acid in human plasma and urine using a deuterated internal standard with LC-MS/MS. Both a derivatized and an underivatized method are presented to accommodate different laboratory workflows and sensitivity requirements.
Creatine Biosynthesis Pathway
The synthesis of creatine from the amino acids arginine and glycine involves two key enzymatic steps, with guanidinoacetic acid as the intermediate product.
Caption: Simplified diagram of the creatine biosynthesis pathway.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of guanidinoacetic acid.
Table 1: Reference Ranges of Guanidinoacetic Acid
| Biological Matrix | Population | Reference Range | Citation |
| Plasma | Adults | 1.2 - 3.6 µmol/L | [1] |
| Plasma | Children (5-10 years) | 3.91 ± 0.76 µmol/L | [2] |
| Urine | Adults (Male) | 31.2 ± 21.7 mmol/mol creatinine | [1] |
| Urine | Adults (Female) | 53.1 mmol/mol creatinine | [3] |
Table 2: Typical LC-MS/MS Method Validation Parameters
| Parameter | Derivatized Method | Underivatized Method | Citation |
| Linearity Range (GAA) | 0.02 - 40 µmol/L | 0.4 - 5000 µmol/L | [4][5] |
| Lower Limit of Quantification (LLOQ) | 0.02 µmol/L | 0.4 µmol/L | [4][5] |
| Intra-day Precision (%CV) | < 8% | < 10% | [4][5] |
| Inter-day Precision (%CV) | < 8% | < 10% | [4][5] |
| Accuracy (Recovery %) | 96.5 - 103.0% | 86 - 106% | [4][5] |
Experimental Protocols
Two primary methodologies are presented for the analysis of GAA in biological samples: a derivatization method for enhanced sensitivity and a more rapid underivatized method.
Protocol 1: Derivatized LC-MS/MS Method for Guanidinoacetic Acid
This method involves a butylation derivatization step to improve the chromatographic retention and ionization efficiency of GAA.
Caption: Experimental workflow for the derivatized LC-MS/MS analysis of GAA.
1. Sample Preparation
-
To 100 µL of plasma or urine, add 10 µL of the deuterated GAA internal standard solution (e.g., 10 µmol/L in water).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Add 80 µL of 3N butanolic-HCl to the dried extract.
-
Incubate at 65°C for 15 minutes to form the butyl-ester derivatives.[4]
-
Evaporate the sample to dryness again under nitrogen at 40°C.
-
Reconstitute the sample in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the separation needs |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions (Butyl Esters) | Guanidinoacetic Acid: m/z 174.1 -> 101.0Deuterated GAA (d2): m/z 176.1 -> 103.0 |
| Declustering Potential (DP) | 30 - 50 V (instrument dependent) |
| Collision Energy (CE) | 15 - 25 eV (instrument dependent) |
Protocol 2: Underivatized LC-MS/MS Method for Guanidinoacetic Acid
This "dilute-and-shoot" method offers a faster sample turnaround time by omitting the derivatization step.[5] It is well-suited for high-throughput screening.
References
- 1. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. halocolumns.com [halocolumns.com]
Application Notes and Protocols for NMR Spectroscopy of Deuterio N,N,N'-trideuteriocarbamimidate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques utilizing deuterio N,N,N'-trideuteriocarbamimidate, a deuterated analog of the guanidinium group found in arginine and other synthetic molecules. The strategic incorporation of deuterium offers significant advantages for studying molecular interactions, dynamics, and structure in various chemical and biological systems.
Introduction to Deuterated Carbamimidate in NMR
The carbamimidate (guanidinium) group is of paramount importance in biological systems, playing a crucial role in protein structure, enzyme catalysis, and molecular recognition through hydrogen bonding and electrostatic interactions.[1] The substitution of protons with deuterium in this group (forming this compound) provides a powerful tool for NMR spectroscopy. Deuteration simplifies complex proton spectra, allows for the use of deuterium as a lock signal, and enables specialized deuterium NMR experiments to probe the local environment and dynamics of the guanidinium moiety.[2][3]
Key Applications:
-
Probing Protein-Ligand Interactions: By selectively labeling the guanidinium group of an arginine residue or a guanidinium-containing ligand, one can monitor changes in its chemical environment upon binding to a target protein or nucleic acid.
-
Characterizing Molecular Dynamics: Techniques such as chemical exchange saturation transfer (CEST) and relaxation measurements on the deuterated group can elucidate the rotational dynamics and exchange processes of the guanidinium group, providing insights into the strength and nature of its interactions.[1]
-
Simplifying Spectra of Complex Molecules: In large biomolecules, spectral overlap can be a significant challenge. Deuteration of the highly flexible and solvent-exposed arginine side chains can help to reduce spectral crowding in ¹H NMR.[4]
-
Determining Protonation States: The chemical shifts of the nitrogen and deuterium nuclei in the guanidinium group are sensitive to the protonation state and the surrounding solvent environment, offering a means to investigate pKa shifts and local polarity.[5]
Quantitative NMR Data
The following tables summarize typical and expected NMR spectroscopic data for the deuterated carbamimidate group. Note that exact chemical shifts are highly dependent on the molecular context, solvent, pH, and temperature.
Table 1: Predicted NMR Data for this compound Moiety
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant (J) Hz | Notes |
| ¹H | - | - | - | Signals from the N-H protons are absent due to deuteration. |
| ²H | ~6.5 - 8.5 | Singlet | - | Chemical shift is similar to the corresponding proton chemical shift but may show a small upfield isotope shift. The exact shift is sensitive to hydrogen bonding and protonation state. |
| ¹³C (C of guanidinium) | ~155 - 160 | Multiplet | J(C,D) ≈ 18-21 | The carbon signal will be split into a multiplet due to coupling with the attached deuterium nuclei. |
| ¹⁵N (N of guanidinium) | ~70 - 90 | Broad or Multiplet | J(N,D) ≈ 25-30 | The signal may be broad due to quadrupolar relaxation of deuterium. In high-resolution spectra, coupling to deuterium may be observed. Chemical shifts are highly sensitive to the local environment.[5] |
Table 2: Comparison of NMR Properties of ¹H and ²H
| Property | Proton (¹H) | Deuteron (²H) | Implication for NMR |
| Natural Abundance | 99.985% | 0.015% | Deuterium labeling is essential for detection. |
| Nuclear Spin (I) | 1/2 | 1 | Deuterium is a quadrupolar nucleus, leading to broader lines. |
| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | 26.75 | 4.11 | Deuterium is significantly less sensitive than proton. |
Experimental Protocols
3.1. Sample Preparation for NMR Analysis
This protocol outlines the general steps for preparing a sample containing a molecule with a this compound group for NMR analysis.
-
Compound Dissolution: Weigh 1-5 mg of the deuterated compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆) in a clean NMR tube. The choice of solvent should ensure good solubility and chemical stability of the analyte.[6]
-
Internal Standard: For quantitative measurements, add a known amount of an internal standard.
-
Homogenization: Gently vortex or sonicate the sample to ensure a homogeneous solution.
-
pH Adjustment (for aqueous samples): If the sample is in D₂O, adjust the pD (pD = pH reading + 0.4) using small aliquots of DCl or NaOD.
-
Transfer: Transfer the solution to the NMR tube, ensuring a sufficient filling height (typically ~4 cm).
3.2. Protocol for ²H (Deuterium) NMR Spectroscopy
This protocol is designed to directly observe the deuterium signals from the deuterated carbamimidate group.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the deuterium channel of the NMR probe.
-
Lock the spectrometer on the deuterium signal of the solvent. If a non-deuterated solvent is used, the experiment can be run in unlocked mode.[7]
-
-
Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain narrow and symmetrical line shapes.
-
Data Acquisition:
-
Pulse Program: Use a standard single-pulse-acquire sequence.
-
Spectral Width: Set a spectral width that covers the expected chemical shift range for deuterium (~10-15 ppm).
-
Acquisition Time: Set to at least 1-2 seconds for adequate digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.
-
Number of Scans: Due to the lower sensitivity of deuterium, a larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline correction.
-
Reference the spectrum. For ²H NMR, the residual solvent signal can often be used as a secondary reference.
-
3.3. Protocol for ¹³C NMR Spectroscopy of the Deuterated Group
This protocol focuses on observing the carbon atom of the deuterated carbamimidate group.
-
Spectrometer Setup: Tune and match the ¹³C channel of the probe.
-
Data Acquisition:
-
Pulse Program: A standard single-pulse sequence with proton decoupling is often used. To observe the C-D coupling, proton decoupling can be turned off.
-
Spectral Width: A typical ¹³C spectral width of ~200-250 ppm is appropriate.
-
Number of Scans: A significant number of scans will be necessary due to the low natural abundance of ¹³C and the lower sensitivity of the experiment.
-
-
Data Processing: Process the data as described for ²H NMR. The carbon signal of the deuterated guanidinium group is expected to appear as a multiplet due to ¹J(C,D) coupling.
Visualization of Workflows and Concepts
Caption: General workflow for NMR analysis of deuterated compounds.
Caption: Key advantages of deuterating the carbamimidate group.
Caption: Principle of chemical exchange studied by NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Modeling amino acid side chains in proteins: 15N NMR spectra of guanidino groups in nonpolar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myuchem.com [myuchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cell-Based Assays Using Deuterated Carbamimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become a cornerstone of quantitative proteomics, enabling the accurate determination of protein abundance and turnover in complex biological samples. This application note describes a novel approach for quantitative proteomics using a deuterated carbamimidate reagent, specifically deuterated guanidine hydrochloride, to introduce a stable isotope label into proteins directly within a cellular context. This method, analogous in principle to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offers a chemical labeling strategy to create a mass shift in proteins for comparative analysis by mass spectrometry.
Carbamimidate, also known as guanidine, reacts with the primary amine of lysine residues on proteins in a process called guanidination. This reaction converts lysine to homoarginine, an analog of arginine.[1][2] By using a deuterated form of a guanidinating reagent, a known mass difference is introduced at each lysine residue, allowing for the differentiation and relative quantification of protein populations from different experimental conditions. Guanidination has been shown to enhance the ionization efficiency and improve peptide fragmentation in mass spectrometry, which can lead to more robust protein identification and quantification.[1][3]
This protocol provides a detailed methodology for the application of deuterated carbamimidate in cell-based assays, from cell culture and labeling to sample preparation for mass spectrometric analysis. This technique is a valuable tool for studying changes in protein expression, post-translational modifications, and protein-protein interactions in response to drug treatment or other stimuli.
Principle of the Method
The core of this technique is the covalent modification of lysine residues in cellular proteins with a deuterated guanidinium group. Cells are cultured under two different conditions (e.g., control and treated). One population of cells is treated with the standard, "light" guanidinating reagent, while the other is treated with a "heavy," deuterated version. The guanidinating reagent, being a guanidinium compound, is expected to be cell-permeable.[4] Inside the cell, the reagent reacts with the ε-amino group of lysine residues on proteins, converting them to homoarginine (or deuterated homoarginine).
Following treatment and labeling, the cell populations are lysed, and the proteomes are combined. Proteins are then extracted, digested (typically with trypsin), and analyzed by mass spectrometry. Peptides containing lysine residues will appear as pairs of peaks in the mass spectrum, separated by a specific mass difference corresponding to the number of deuterium atoms on the labeling reagent. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of the protein between the two experimental conditions.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Deuterated Guanidine Hydrochloride (Guanidine-d5 HCl) | MedChemExpress / Sigma-Aldrich | HY-112348S / 108694-93-5 |
| Guanidine Hydrochloride (Light) | Sigma-Aldrich | G4505 |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Trypsin-EDTA | Gibco | 25200056 |
| Cell Lysis Buffer (e.g., RIPA Buffer) | Cell Signaling Technology | 9806 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Iodoacetamide (IAA) | Sigma-Aldrich | I1149 |
| Trypsin, sequencing grade | Promega | V5111 |
| Acetonitrile (ACN), LC-MS grade | Fisher Scientific | A955-4 |
| Formic Acid (FA), LC-MS grade | Fisher Scientific | A117-50 |
| C18 Desalting Columns | Waters | WAT054955 |
Experimental Protocols
Protocol 1: In-Cell Protein Labeling with Deuterated Carbamimidate
This protocol describes the labeling of proteins in adherent cells. The procedure can be adapted for suspension cells.
-
Cell Culture:
-
Seed cells in two separate culture plates at a density that will result in approximately 70-80% confluency at the time of labeling.
-
Culture the cells in their appropriate growth medium supplemented with FBS and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
-
Preparation of Labeling Media:
-
Prepare two sets of labeling media:
-
Light Medium: Fresh growth medium containing the desired concentration of "light" guanidine hydrochloride.
-
Heavy Medium: Fresh growth medium containing the same concentration of deuterated guanidine hydrochloride (Guanidine-d5 HCl).
-
-
Note: The optimal concentration of the guanidinating reagent should be determined empirically for each cell line to ensure efficient labeling without significant cytotoxicity. A starting concentration range of 1-10 mM can be tested.
-
-
Cell Labeling:
-
Once cells reach the desired confluency, aspirate the old medium.
-
Wash the cells once with sterile PBS.
-
Add the "Light Medium" to one set of plates (Control) and the "Heavy Medium" to the other set (Treated).
-
Incubate the cells for a predetermined period (e.g., 24-48 hours). The optimal incubation time should be determined to allow for sufficient protein turnover and labeling.
-
-
Cell Harvest and Lysis:
-
After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification and Pooling:
-
Determine the protein concentration of the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
-
Combine equal amounts of protein from the "light" and "heavy" lysates into a single tube. This pooled sample is now ready for protein digestion and mass spectrometry analysis.
-
Protocol 2: Protein Digestion for Mass Spectrometry
-
Reduction and Alkylation:
-
To the pooled protein sample, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
Add iodoacetamide to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
-
Trypsin Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants (if present in the lysis buffer) to a level that does not inhibit trypsin activity.
-
Add sequencing grade trypsin to the protein mixture at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 desalting column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
The dried peptides are now ready for LC-MS/MS analysis.
-
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table. This allows for easy comparison of protein abundance changes between the control and treated samples.
Table 1: Relative Quantification of Proteins in Response to Treatment X
| Protein ID | Gene Name | Description | Log2 Fold Change (Heavy/Light) | p-value | Number of Unique Peptides |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.58 | 0.001 | 15 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.89 | 22 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | -1.76 | 0.012 | 18 |
| ... | ... | ... | ... | ... | ... |
Visualizations
Signaling Pathway of Guanidination
Caption: Reaction of deuterated carbamimidate with a protein's lysine residue.
Experimental Workflow
Caption: Workflow for quantitative proteomics using deuterated carbamimidate.
Conclusion
The use of deuterated carbamimidate for in-cell protein labeling presents a powerful and versatile method for quantitative proteomics. This approach combines the benefits of chemical labeling with the accuracy of stable isotope methods, providing a robust platform for studying dynamic cellular processes. The detailed protocols and guidelines presented in this application note will enable researchers to effectively implement this technique in their studies, contributing to a deeper understanding of protein function in health and disease.
References
Application Notes and Protocols for Quantitative Proteomics using Deuterio N,N,N'-trideuteriocarbamimidate Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance changes across different biological samples.[1] Stable isotope labeling, coupled with mass spectrometry (MS), has become a cornerstone of quantitative proteomics, offering high accuracy and reproducibility.[1][2][3][4] Among the various chemical labeling techniques, guanidination of primary amines, specifically the ε-amino group of lysine residues, offers distinct advantages in improving peptide detection and fragmentation in mass spectrometry.[5][6][7]
This document provides detailed application notes and protocols for a specific isotopic labeling strategy: quantitative proteomics using deuterio N,N,N'-trideuteriocarbamimidate. This method, a form of guanidination, introduces a stable isotope label for the relative quantification of proteins. The deuterated reagent reacts with primary amines (lysine side chains and N-termini) to convert them into homoarginine analogs, introducing a specific mass shift that can be detected by mass spectrometry. This approach is a powerful tool for comparative proteomics, allowing for the accurate quantification of protein expression changes between different experimental conditions.[5]
The incorporation of deuterium, a stable isotope of hydrogen, can also influence the pharmacokinetic properties of molecules, a principle increasingly utilized in drug discovery to enhance metabolic stability.[8][9][10][11] While the primary focus here is on its use as a labeling reagent for quantification, the underlying principles of deuterium's effects are noteworthy for drug development professionals.
Principle of the Method
The core of this technique lies in the chemical modification of peptides through guanidination. The reagent, this compound (often derived from deuterated O-methylisourea), specifically targets the primary amino groups of peptides. This includes the ε-amino group of lysine residues and the N-terminal amino group.
The reaction converts lysine residues into their homoarginine analogs, which are more basic. This increased basicity enhances ionization efficiency during mass spectrometry, leading to improved signal intensity for lysine-containing peptides.[12] The deuterated reagent introduces a fixed mass difference between the "light" (unlabeled) and "heavy" (labeled) versions of the same peptide, allowing for their relative quantification.
For instance, a "light" sample could be derivatized with a standard, non-deuterated guanidinating reagent, while the "heavy" sample is labeled with this compound. The samples are then mixed, digested, and analyzed by LC-MS/MS. The relative abundance of a peptide in the two samples is determined by comparing the peak intensities of the light and heavy isotopic forms.
Applications in Research and Drug Development
-
Differential Protein Expression Profiling: Identify up- or down-regulated proteins in response to drug treatment, disease progression, or environmental stimuli.
-
Biomarker Discovery: Pinpoint potential protein biomarkers for diagnostic, prognostic, or therapeutic purposes.[1]
-
Target Engagement and Validation: Assess how a drug interacts with its intended protein target and affects downstream signaling pathways.
-
Mechanism of Action Studies: Elucidate the molecular mechanisms by which a drug exerts its effects.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: While not its primary use, the principles of deuterium labeling are relevant to understanding drug metabolism and stability.[9][10][13]
Experimental Workflow
The overall experimental workflow for quantitative proteomics using this compound labeling is outlined below.
Caption: General workflow for quantitative proteomics using isotopic labeling.
Detailed Experimental Protocols
I. Protein Extraction and Digestion
This protocol is a general guideline and may need optimization depending on the sample type.
Materials:
-
Lysis buffer (e.g., RIPA buffer, Urea-based buffer)
-
Protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (NH4HCO3)
-
Trifluoroacetic acid (TFA)
-
Guanidine hydrochloride (optional, for improved denaturation)[14]
Procedure:
-
Protein Extraction:
-
For cell cultures, wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
For tissues, homogenize the tissue in lysis buffer on ice.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard method like the BCA assay. This is crucial for equal loading in the subsequent steps.
-
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM NH4HCO3 to reduce the concentration of any denaturants (e.g., urea to < 1M).
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding TFA to a final concentration of 0.1%.
-
II. This compound Labeling
Materials:
-
This compound labeling reagent (Heavy)
-
N,N,N',N'-tetramethylcarbamimidate or similar non-deuterated reagent (Light)
-
Ammonium hydroxide (NH4OH) or a suitable strong base
-
TFA
Procedure:
-
Sample Preparation:
-
After digestion, desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge and dry them completely using a vacuum centrifuge.
-
-
Reagent Preparation:
-
Prepare the 'Light' and 'Heavy' labeling reagents according to the manufacturer's instructions. This may involve dissolving the reagent in a specific buffer.
-
-
Labeling Reaction:
-
Reconstitute the dried peptide samples in the labeling buffer (e.g., a basic solution like 7N NH4OH).[6]
-
Add the 'Light' reagent to the control sample and the 'Heavy' (deuterated) reagent to the experimental sample.
-
Incubate the reaction at room temperature or as recommended by the reagent manufacturer (e.g., overnight with shaking).[6]
-
-
Quenching the Reaction:
-
Stop the labeling reaction by adding an equal volume of 1% (v/v) TFA.[6]
-
-
Sample Pooling:
-
Combine the 'Light' and 'Heavy' labeled samples in a 1:1 ratio.
-
-
Final Desalting:
-
Desalt the pooled sample using a C18 SPE cartridge to remove excess reagents and salts.
-
Dry the final labeled peptide mixture in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
-
III. LC-MS/MS Analysis and Data Processing
Procedure:
-
LC-MS/MS Analysis:
-
Reconstitute the dried, labeled peptide mixture in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both MS1 and MS2 spectra.
-
-
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Skyline) for data analysis.[15]
-
The software should be configured to search the MS/MS data against a relevant protein database (e.g., UniProt).
-
Specify the following modifications in the search parameters:
-
Fixed modification: Carbamidomethyl (C)
-
Variable modifications: Oxidation (M), Guanidination (K, N-terminus) with the appropriate mass shift for the 'Light' label, and Deuterated Guanidination (K, N-terminus) with the corresponding mass shift for the 'Heavy' label.
-
-
The software will identify peptides and quantify the relative abundance of the 'Light' and 'Heavy' forms based on the extracted ion chromatograms of the precursor ions.
-
Data Presentation
Quantitative results should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of Quantified Proteins
| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Heavy/Light) | p-value | Number of Peptides Quantified |
| P12345 | GENE1 | Example Protein 1 | 2.58 | 0.001 | 15 |
| Q67890 | GENE2 | Example Protein 2 | -1.76 | 0.012 | 8 |
| ... | ... | ... | ... | ... | ... |
Signaling Pathway Visualization
As an example, if the quantitative proteomics experiment reveals changes in proteins involved in the MAPK/ERK signaling pathway, the results can be visualized as follows.
Caption: Example of a signaling pathway with an upregulated protein.
Conclusion
Quantitative proteomics using this compound labeling is a robust and sensitive method for analyzing changes in protein expression. By converting lysine residues to their more basic homoarginine analogs, this technique enhances peptide detection in mass spectrometry. The incorporation of a stable isotope label allows for accurate relative quantification, making it a valuable tool for a wide range of applications in biological research and drug development. Careful adherence to the detailed protocols outlined in this document will help ensure the generation of high-quality, reproducible quantitative proteomics data.
References
- 1. longdom.org [longdom.org]
- 2. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. uib.no [uib.no]
- 15. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein-Ligand Interactions: A Guide to Deuterated Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug discovery, a profound understanding of protein-ligand interactions is paramount. The use of deuterated probes, where hydrogen atoms are strategically replaced by their heavier isotope deuterium, has emerged as a powerful technique to elucidate the dynamics, kinetics, and structural changes that govern these fundamental interactions. This document provides detailed application notes and protocols for leveraging deuterated probes in your research, enabling a deeper insight into the mechanisms of binding and facilitating the rational design of novel therapeutics.
Introduction to Deuterated Probes in Protein-Ligand Studies
Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it twice as heavy as hydrogen. This seemingly subtle difference in mass has profound effects on the physicochemical properties of molecules, which can be exploited to study biomolecular interactions. The primary advantages of using deuterated probes include:
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger and vibrates at a lower frequency than a C-H bond.[1] This difference can lead to a significant decrease in the rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[1] In drug metabolism, this can be used to slow down metabolic degradation of a drug, thereby improving its pharmacokinetic profile.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuteration simplifies complex proton NMR spectra of large biomolecules by reducing the number of proton signals and minimizing proton-proton dipolar coupling, which leads to sharper signals and improved spectral resolution.[5][6] This is particularly advantageous for studying large proteins and protein-ligand complexes.[7][8]
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique monitors the exchange of amide protons on the protein backbone with deuterium from a deuterated solvent.[9] Ligand binding can protect certain regions of the protein from this exchange, providing valuable information about the binding site and conformational changes upon interaction.[9][10]
Key Applications and Experimental Techniques
Deuterated probes are instrumental in a variety of biophysical techniques used to characterize protein-ligand interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying protein structure, dynamics, and interactions in solution. The use of deuterated proteins, often in combination with 15N and 13C isotopic labeling, is crucial for studying proteins larger than 25 kDa.[6]
Application Note: By expressing a protein in a deuterated medium, the majority of its protons are replaced by deuterium. This leads to a significant reduction in proton-proton dipolar relaxation, a major source of line broadening in the NMR spectra of large proteins. The resulting sharper signals in 1H-15N HSQC spectra allow for more accurate mapping of chemical shift perturbations upon ligand binding, providing precise information on the ligand binding site.[11]
Protocol: Production of Uniformly Deuterated Proteins for NMR Studies [5][7]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium prepared with 100% D₂O.
-
Deuterated glucose as the sole carbon source.
-
¹⁵NH₄Cl for ¹⁵N labeling.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Methodology:
-
Adaptation: Gradually adapt the E. coli strain to grow in D₂O-based M9 medium by progressively increasing the percentage of D₂O in the culture medium over several generations.
-
Pre-culture: Inoculate a small volume (e.g., 10 mL) of D₂O-based M9 medium containing the appropriate antibiotics with a single colony of the adapted strain and grow overnight at 37°C.
-
Main Culture: Use the pre-culture to inoculate a larger volume of D₂O-based M9 medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[12]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.[12]
-
Harvesting and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer prepared in H₂O. The use of H₂O-based buffers from this point onwards facilitates the back-exchange of labile amide protons to ¹H, which is necessary for their detection in ¹H-¹⁵N HSQC experiments.[5] Purify the protein using standard chromatographic techniques.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a sensitive technique for probing protein conformation and dynamics in solution.[13] It measures the rate at which backbone amide hydrogens exchange with deuterium when the protein is incubated in a D₂O buffer.[9]
Application Note: Ligand binding often leads to a reduction in the rate of hydrogen-deuterium exchange in the binding pocket and in regions that undergo conformational changes upon binding.[10] By comparing the deuterium uptake of the free protein with that of the protein-ligand complex, it is possible to identify the binding interface and allosteric effects.[9][14]
Protocol: Probing Protein-Ligand Interactions using HDX-MS [9][15]
Materials:
-
Purified protein and ligand of interest.
-
Deuterium oxide (D₂O, 99.9%).
-
Quenching buffer (e.g., 0.1 M phosphate buffer, pH 2.5, containing a denaturant like guanidine hydrochloride).
-
Protease column (e.g., immobilized pepsin).
-
LC-MS system.
Methodology:
-
On-Exchange: Dilute the protein (or protein-ligand complex) into a D₂O-based buffer to initiate the exchange reaction. Incubate for various time points (e.g., 10s, 1min, 10min, 1h).
-
Quenching: Stop the exchange reaction by adding ice-cold quenching buffer. The low pH and temperature minimize back-exchange.
-
Digestion: Immediately inject the quenched sample onto an online protease column to digest the protein into peptides.
-
LC-MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to determine the mass of each peptide, which reflects its deuterium uptake.
-
Data Analysis: Compare the deuterium uptake profiles of the free protein and the protein-ligand complex to identify regions with altered exchange rates.
Quantitative Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the effects of different ligands or experimental conditions.
Table 1: NMR Chemical Shift Perturbations upon Ligand Binding
| Residue No. | Amino Acid | Chemical Shift Perturbation (Δδ, ppm) - Ligand A | Chemical Shift Perturbation (Δδ, ppm) - Ligand B |
| 25 | Val | 0.15 | 0.18 |
| 42 | Leu | 0.21 | 0.25 |
| 78 | Ile | 0.11 | 0.13 |
| 95 | Phe | 0.35 | 0.41 |
This table illustrates how chemical shift perturbation data can be presented to compare the binding of two different ligands to a target protein.
Table 2: Deuterium Uptake in HDX-MS for a Specific Peptide
| Time (min) | Deuterium Uptake (Da) - Free Protein | Deuterium Uptake (Da) - Protein + Ligand | Difference (Da) |
| 1 | 3.2 | 1.5 | 1.7 |
| 10 | 5.8 | 2.9 | 2.9 |
| 60 | 8.1 | 4.3 | 3.8 |
| 240 | 10.5 | 6.2 | 4.3 |
This table shows a significant reduction in deuterium uptake for a specific peptide in the presence of a ligand, indicating its involvement in the binding interface.
Visualizing Experimental Workflows and Pathways
Graphviz diagrams can be used to clearly illustrate experimental workflows and the logical relationships between different steps.
Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry.
Caption: Inhibition of a signaling pathway by a deuterated ligand.
Conclusion
The application of deuterated probes provides a versatile and powerful approach for the detailed investigation of protein-ligand interactions. From enhancing the quality of NMR data for large proteins to mapping binding interfaces and conformational dynamics through HDX-MS, deuterium labeling offers invaluable insights for fundamental research and drug discovery. The protocols and guidelines presented here serve as a starting point for researchers to incorporate these techniques into their workflows, ultimately accelerating the discovery and development of new and improved therapeutics.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. research.uniupo.it [research.uniupo.it]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 7. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of deuterium labeling in NMR: overcoming a sizeable problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mecour.com [mecour.com]
- 15. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deuterio N,N,N'-trideuteriocarbamimidate in Biological Systems
Application Note 1: Tracing the Cellular Uptake and Distribution of Guanidinium-Based Molecules
Introduction: The guanidinium group is a fundamental component of many natural and synthetic molecules with significant biological activity, including cell-penetrating peptides (CPPs) that can transport various cargo across cellular membranes.[3][4] The introduction of a stable isotope label, such as deuterium in deuterio N,N,N'-trideuteriocarbamimidate, provides a powerful tool for tracing the uptake, intracellular localization, and metabolic fate of guanidinium-containing compounds using techniques like mass spectrometry. This allows for a quantitative understanding of their pharmacokinetics and pharmacodynamics at the cellular level.
Principle: Cells are incubated with the deuterated carbamimidate or a molecule conjugated to it. After incubation, the cells are washed, lysed, and fractionated. The presence and quantity of the deuterated compound in different cellular compartments (e.g., cytoplasm, nucleus, mitochondria) are then determined by mass spectrometry. The mass shift imparted by the deuterium atoms allows for clear differentiation from endogenous, non-labeled molecules.
Applications:
-
Quantifying the efficiency of cellular uptake of novel drug candidates containing a guanidinium group.
-
Studying the mechanism of cellular entry (e.g., endocytosis vs. direct translocation).[4]
-
Mapping the subcellular distribution of guanidinium-tagged molecules.
-
Investigating the metabolic stability and potential biotransformation of the guanidinium moiety.
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake of a Deuterated Guanidinium Compound
This protocol describes a general method for introducing a deuterated guanidinium-containing compound into a mammalian cell culture to assess its uptake.
Materials:
-
This compound or a cargo molecule conjugated with it.
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of the deuterated compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM).
-
Treatment: Remove the culture medium from the wells and wash the cells once with pre-warmed PBS. Add the medium containing the deuterated compound to the respective wells.
-
Incubation: Incubate the cells for a specific period (e.g., 1, 4, 12, 24 hours) at 37°C.
-
Cell Harvesting and Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any compound adhering to the cell surface.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes, with occasional scraping.
-
Sample Preparation for Mass Spectrometry: Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant for analysis.
-
Mass Spectrometry Analysis: Analyze the supernatant using a suitable mass spectrometry method to quantify the amount of the deuterated compound that has been taken up by the cells.
Data Presentation
Table 1: Comparison of Cellular Uptake Mechanisms for Guanidinium-Rich Transporters
| Uptake Mechanism | Key Characteristics | Cargo Size | Concentration Dependence | Energy Dependence |
| Direct Translocation | Rapid, non-endocytic pathway.[4] | Small molecules, peptides | More prevalent at lower concentrations | Generally energy-independent |
| Endocytosis | Involves vesicle formation (e.g., macropinocytosis, clathrin-mediated). | Large molecules (proteins, nucleic acids) | More prevalent at higher concentrations | Energy-dependent (requires ATP) |
Visualizations
Caption: Diagram 1: Cellular uptake pathways for guanidinium compounds.
Caption: Diagram 2: Experimental workflow for isotope tracing.
References
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Hydrogen-Deuterium Exchange Mass Spectrometry with Deuterated Denaturants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions in solution.[1][2] By monitoring the exchange of backbone amide hydrogens with deuterium from a deuterated solvent, researchers can gain insights into solvent accessibility and hydrogen bonding, which are indicative of protein structure and flexibility.[2][3] The incorporation of deuterated denaturants, such as deuterated guanidine hydrochloride (GdmCl-d6) or urea-d4, into HDX-MS workflows allows for the quantitative analysis of protein stability and folding pathways. This application note provides detailed protocols and experimental design considerations for conducting HDX-MS experiments with deuterated denaturants to probe protein thermodynamics.
A key application of this technique is in the study of molecular chaperones, such as Heat Shock Protein 90 (Hsp90), which play a crucial role in maintaining protein homeostasis by assisting in the folding and activation of a wide range of "client" proteins, including many protein kinases.[4][5][6] Understanding the conformational dynamics of the Hsp90-client protein interaction is vital for the development of therapeutics targeting diseases like cancer, where Hsp90 is often overexpressed.[7]
Principle of the Method
The stability of a protein can be assessed by monitoring its unfolding in the presence of increasing concentrations of a denaturant. In an HDX-MS experiment with deuterated denaturants, the protein is incubated in a series of buffers containing varying concentrations of the deuterated denaturant and a constant concentration of D₂O. The extent of deuterium uptake at each denaturant concentration reflects the equilibrium between the folded (less exchange) and unfolded (more exchange) states of the protein. By plotting the deuterium uptake as a function of denaturant concentration, a protein stability curve can be generated. From this curve, thermodynamic parameters such as the Gibbs free energy of unfolding (ΔG°) and the m-value (a measure of the dependence of ΔG on denaturant concentration) can be calculated.[8]
Key Applications
-
Quantitative assessment of protein stability: Determine the thermodynamic parameters of protein folding and unfolding.
-
Comparison of the stability of protein variants: Analyze the effects of mutations on protein stability.
-
Characterization of protein-ligand interactions: Investigate how the binding of small molecules or other proteins affects the stability of the target protein.[8][9]
-
Elucidation of protein folding pathways: By combining with pulsed-labeling HDX, intermediates in the folding process can be identified.[4]
Experimental Design and Protocols
I. Equilibrium Unfolding Experiment Using Deuterated Guanidine Hydrochloride (GdmCl-d6)
This protocol describes an equilibrium unfolding experiment to determine the stability of a protein, for example, the N-terminal domain of Hsp90 (Hsp90N), using deuterated guanidine hydrochloride.
Materials:
-
Purified Hsp90N protein (or protein of interest) in a suitable buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.5)
-
Deuterium oxide (D₂O, 99.9%)
-
Deuterated Guanidine Hydrochloride (GdmCl-d6)
-
Quench buffer (e.g., 0.5 M TCEP, 4 M Guanidine Hydrochloride in 100 mM phosphate buffer, pH 2.5)
-
Pepsin (or other suitable acid-stable protease) immobilized on beads or a column
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
LC-MS system equipped for HDX-MS analysis
Protocol:
-
Preparation of Deuterated Denaturant Stock Solution: Prepare a high-concentration stock solution of GdmCl-d6 (e.g., 8 M) in D₂O. Ensure the pD is adjusted to the desired value (pD = pH_read + 0.4).
-
Preparation of Labeling Buffers: Prepare a series of labeling buffers with varying concentrations of GdmCl-d6 (e.g., 0 M to 6 M in 0.5 M increments) by diluting the stock solution with D₂O-based buffer (e.g., 20 mM HEPES, 150 mM KCl in D₂O). Ensure the final D₂O concentration is consistent across all labeling buffers (typically >90%).
-
Deuterium Labeling:
-
For each denaturant concentration, initiate the labeling reaction by diluting the protein stock solution into the corresponding labeling buffer (e.g., a 1:19 dilution to a final protein concentration of 5 µM).
-
Incubate the reaction mixture for a fixed time (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C). This time should be sufficient to allow the folding/unfolding equilibrium to be reached.
-
-
Quenching: After the incubation period, quench the exchange reaction by adding an equal volume of ice-cold quench buffer. This rapidly lowers the pH and temperature, minimizing back-exchange.[2]
-
Digestion: Immediately inject the quenched sample onto an online pepsin column maintained at a low temperature (e.g., 4 °C) for proteolytic digestion.
-
LC-MS Analysis: The resulting peptides are trapped and separated on a C18 column using a rapid ACN gradient. The eluent is directed to the mass spectrometer for analysis.
-
Data Analysis:
-
Identify the peptic peptides from a non-deuterated control experiment.
-
For each peptide at each denaturant concentration, determine the centroid mass of the isotopic envelope.
-
Calculate the deuterium uptake for each peptide.
-
Plot the average deuterium uptake for selected peptides as a function of the GdmCl-d6 concentration to generate unfolding curves.
-
Fit the unfolding curves to a sigmoidal function to determine the midpoint of the transition (Cₘ) and the free energy of unfolding (ΔG°) and the m-value using the following equation: ΔG = -RT * ln(K_unfold) = -RT * ln((U-N)/(F-U)) where F is the deuterium uptake in the folded state, U is the deuterium uptake in the unfolded state, and N is the observed deuterium uptake. The free energy is then plotted against denaturant concentration to obtain ΔG° (the y-intercept) and the m-value (the slope).
-
II. Maximally Deuterated (MaxD) Control
A maximally deuterated control is essential to correct for back-exchange.[1]
Protocol:
-
Denaturation: Take an aliquot of the protein solution and add a high concentration of non-deuterated GdnHCl (e.g., to a final concentration of 7 M). Heat the sample at 90 °C for 5 minutes to ensure complete unfolding.[1]
-
Deuteration: Cool the sample to room temperature and then add D₂O buffer containing 6 M deuterated guanidine to achieve maximum deuteration. Incubate for an extended period (e.g., 24 hours) at 37 °C.[5]
-
Analysis: Quench and analyze the MaxD sample using the same LC-MS method as the experimental samples. The deuterium uptake of the peptides from this sample represents the maximum possible deuteration (D_max).
-
Back-Exchange Correction: The percentage of back-exchange can be calculated for each peptide as: % Back-Exchange = (1 - (D_obs / D_max)) * 100 where D_obs is the observed deuterium uptake and D_max is the maximum theoretical deuterium uptake.
Data Presentation
The quantitative data from an equilibrium unfolding experiment can be summarized in tables for easy comparison.
Table 1: Deuterium Uptake of Hsp90N Peptides at Different GdmCl-d6 Concentrations
| Peptide Sequence | Residue Range | 0 M GdmCl-d6 (Da) | 2 M GdmCl-d6 (Da) | 4 M GdmCl-d6 (Da) | 6 M GdmCl-d6 (Da) |
| LRELISNSSDAL | 61-72 | 2.3 ± 0.1 | 4.5 ± 0.2 | 8.9 ± 0.3 | 9.8 ± 0.2 |
| TGIGMTKADL | 110-119 | 1.8 ± 0.1 | 3.2 ± 0.1 | 7.5 ± 0.2 | 8.2 ± 0.1 |
| VAEKVTVITKHNDDEQYA | 160-177 | 3.1 ± 0.2 | 5.8 ± 0.3 | 12.4 ± 0.4 | 13.5 ± 0.3 |
Table 2: Thermodynamic Parameters of Hsp90N Unfolding
| Peptide Sequence | Residue Range | Cₘ (M) | m-value (kcal/mol·M) | ΔG° (kcal/mol) |
| LRELISNSSDAL | 61-72 | 3.1 | 2.5 | 7.8 |
| TGIGMTKADL | 110-119 | 3.3 | 2.1 | 6.9 |
| VAEKVTVITKHNDDEQYA | 160-177 | 3.2 | 2.8 | 9.0 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for an equilibrium unfolding HDX-MS experiment with deuterated denaturants is depicted below.
Caption: Workflow for equilibrium unfolding HDX-MS with deuterated denaturants.
Hsp90 Chaperone Cycle
The Hsp90 chaperone cycle involves a series of conformational changes and interactions with co-chaperones and client proteins. HDX-MS can be used to probe the dynamics of these states.
Caption: Simplified Hsp90 chaperone functional cycle.
Protein Kinase Activation
Protein kinases are key regulators of cellular signaling and their activity is often controlled by conformational changes in the activation loop. HDX-MS can monitor these dynamic changes upon phosphorylation or inhibitor binding.[1][10]
Caption: General mechanism of protein kinase activation.
Conclusion
The use of deuterated denaturants in HDX-MS experiments provides a robust method for the quantitative analysis of protein stability and folding. This approach is particularly valuable in drug discovery and development for characterizing the thermodynamic properties of target proteins and understanding how they are modulated by ligand binding. The detailed protocols and experimental design considerations presented here serve as a guide for researchers to implement this powerful technique in their own studies.
References
- 1. Dynamics of Protein Kinases and Pseudokinases by HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen deuterium exchange mass spectrometry applied to chaperones and chaperone-assisted protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Evaluation of Native Protein Folds and Assemblies by Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDX-MS takes centre stage at unravelling kinase dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Deuterium Advantage: Applications of Deuterated Compounds in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its heavier, stable isotope deuterium in drug molecules—a process known as deuteration—has emerged as a powerful tool in modern drug discovery and development. This subtle modification can significantly enhance a drug's metabolic profile, leading to improved pharmacokinetic properties, increased safety, and enhanced efficacy.[1] This document provides detailed application notes and protocols for leveraging deuterated compounds in pharmaceutical research and development, with a focus on quantitative data presentation, detailed experimental methodologies, and visualization of key pathways and workflows.
The foundational principle behind the utility of deuterated compounds is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[2] Consequently, reactions involving the cleavage of a C-D bond, which is often the rate-limiting step in drug metabolism by enzymes like the Cytochrome P450 (CYP) family, proceed at a slower rate.[3] This can lead to a reduced rate of drug metabolism, decreased formation of potentially toxic metabolites, and an extended drug half-life.[1][2]
Key Applications in Drug Discovery and Development
The application of deuteration spans the entire drug discovery and development pipeline, offering several advantages:
-
Improved Pharmacokinetic Profiles: By slowing down metabolism, deuteration can increase a drug's half-life, leading to less frequent dosing and improved patient compliance. It can also increase the total drug exposure (Area Under the Curve, AUC) and provide more stable plasma concentrations.[1][4]
-
Reduced Toxicity: Deuteration can alter metabolic pathways, mitigating the formation of toxic metabolites.[5][6]
-
Enhanced Efficacy: By increasing the exposure to the active parent drug, deuteration can potentially lead to improved therapeutic effects.[1]
-
Metabolic Pathway Elucidation: Deuterated compounds are invaluable for studying drug metabolism and pharmacokinetics without altering the fundamental pharmacology of the molecule.[1]
-
Internal Standards for Bioanalysis: Due to their similar chemical properties but different mass, deuterated compounds are widely used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision.[1][]
Case Study: FDA-Approved Deuterated Drugs
The therapeutic potential of deuteration is underscored by the growing number of FDA-approved deuterated drugs.
| Drug Name | Parent Drug | Indication(s) | Key Improvement(s) |
| Deutetrabenazine (Austedo®) | Tetrabenazine | Chorea associated with Huntington's disease, Tardive dyskinesia | Reduced peak plasma concentrations and fluctuations, allowing for lower and less frequent dosing, which may reduce adverse effects.[8][9] |
| Deucravacitinib (Sotyktu™) | N/A (de novo design) | Moderate-to-severe plaque psoriasis | Deuteration enhances selectivity for TYK2 over other JAK kinases, potentially improving the safety profile.[10][11] |
| Deutivacaftor (in Trikafta®) | Ivacaftor | Cystic Fibrosis | Improved pharmacokinetic profile leading to increased drug exposure.[2] |
Quantitative Data Summary: Deutetrabenazine vs. Tetrabenazine
The following table summarizes the pharmacokinetic parameters of the active metabolites of deutetrabenazine and tetrabenazine, highlighting the impact of deuteration.
| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Difference | Implication |
| Total Active Metabolites (α+β)-HTBZ AUCinf (ng·h/mL) | ~1.1x higher | Baseline | Increased total drug exposure.[8] | |
| Total Active Metabolites (α+β)-HTBZ Cmax (ng/mL) | Substantially lower | Baseline | Reduced peak concentrations, potentially lowering peak-dose-related side effects.[8] | |
| Total Active Metabolites (α+β)-HTBZ t1/2 (h) | ~2x longer | Baseline | Longer half-life allows for less frequent dosing.[12] | |
| Peak-to-Trough Fluctuation (Steady State) | ~11-fold lower | Baseline | More stable plasma concentrations over the dosing interval.[9] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol details a typical experiment to compare the metabolic stability of a deuterated compound and its non-deuterated parent drug.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound and its deuterated analog in human liver microsomes.
Materials:
-
Test compound and its deuterated analog
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile (ACN) for quenching the reaction
-
Control compounds: a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin)
-
Incubator or shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw cryopreserved liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[3]
-
Prepare 1 µM working solutions of the test compounds (deuterated and non-deuterated) and control compounds in the buffer.[13]
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.[3]
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the working solutions of the test and control compounds.
-
Include negative control wells without the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[3]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (time = 0).[3]
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile.[14]
-
-
Sample Processing:
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Monitor the specific precursor-to-product ion transitions for the deuterated and non-deuterated compounds.[3]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
References
- 1. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deucravacitinib MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP [contentrheum.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 11. Preparation of deuterated drugs through novel catalysis: Synthesis, purification, and preclinical data [morressier.com]
- 12. researchgate.net [researchgate.net]
- 13. mercell.com [mercell.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deuterio N,N,N'-trideuteriocarbamimidate Concentration for Protein Unfolding
Welcome to the technical support center for protein unfolding studies using deuterio N,N,N'-trideuteriocarbamimidate (d-GdnHCl). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during protein denaturation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (d-GdnHCl) in protein unfolding studies?
The primary application of d-GdnHCl is in protein unfolding studies that utilize biophysical techniques where proton signals from the denaturant could interfere with the measurement of the protein's signals. The most common of these techniques is Nuclear Magnetic Resonance (NMR) spectroscopy. By substituting the protons on the guanidinium ion with deuterium, the background signal from the denaturant is minimized, allowing for a clearer observation of the protein's structural changes upon unfolding.
Q2: How does the denaturing capability of d-GdnHCl compare to its non-deuterated counterpart (h-GdnHCl)?
The chemical properties and denaturing capabilities of d-GdnHCl are considered to be virtually identical to those of h-GdnHCl. The substitution of hydrogen with deuterium is a subtle structural modification that is not expected to significantly alter the chaotropic nature of the guanidinium ion. Therefore, the concentration ranges and unfolding mechanisms observed with h-GdnHCl are generally applicable to d-GdnHCl. However, it is always good practice to perform initial titrations to determine the precise unfolding transition for your specific protein of interest.
Q3: What is the mechanism of protein unfolding by guanidinium chloride?
Guanidinium chloride (GdnHCl) is a potent chaotropic agent that disrupts the native conformation of proteins primarily by weakening the hydrophobic interactions that stabilize the protein's core.[1] The guanidinium ion (Gdn+) can also interact directly with the protein backbone.[1] The unfolding process is often more complex than a simple two-state transition and can involve the formation of intermediate states, such as a "molten globule," which is a compact, partially folded state with significant secondary structure but a disordered tertiary structure.[1]
Q4: At what concentration range should I typically work with d-GdnHCl for protein unfolding?
For most proteins, complete unfolding is achieved at d-GdnHCl concentrations between 4 M and 6 M.[2] However, the exact concentration required to unfold a protein is highly dependent on the intrinsic stability of that specific protein.[3] It is recommended to perform a titration experiment, typically from 0 M to 8 M d-GdnHCl, to determine the midpoint of the unfolding transition (Cm). For solubilizing proteins from inclusion bodies, a starting concentration of 6 M is often effective.[4]
Q5: Can low concentrations of d-GdnHCl have an effect on my protein?
Yes, surprisingly, low concentrations of GdnHCl (typically below 1 M) can sometimes lead to an initial compaction of the protein structure or even stabilization.[5][6] This can be attributed to the ionic strength effects of the salt, which can screen surface charges and lead to a more compact state.[5] In some cases, low concentrations of GdnHCl can also induce protein aggregation.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Protein Aggregation/Precipitation at Low d-GdnHCl Concentrations | At low denaturant concentrations, partially unfolded intermediates with exposed hydrophobic patches can self-associate and aggregate.[7][8] | - Increase the rate of d-GdnHCl addition to rapidly transition through the aggregation-prone concentration range.- Perform the experiment at a lower protein concentration.- Optimize buffer conditions (pH, ionic strength) to enhance protein solubility.- Add anti-aggregation agents such as L-arginine or use a different refolding strategy like dialysis or rapid dilution.[9] |
| Incomplete Unfolding at High d-GdnHCl Concentrations | The protein may be exceptionally stable or contain covalent modifications (e.g., disulfide bonds) that are resistant to denaturation by d-GdnHCl alone. | - Increase the maximum d-GdnHCl concentration in your titration (e.g., up to 8 M).- If disulfide bonds are present, add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to the buffer.[10]- Consider combining d-GdnHCl with other denaturing conditions, such as elevated temperature (use with caution to avoid aggregation). |
| Non-cooperative (Broad) Unfolding Transition | The unfolding process may not be a simple two-state transition, indicating the presence of stable intermediates.[1] | - Analyze the data using a multi-state unfolding model.- Employ complementary biophysical techniques (e.g., fluorescence, circular dichroism, NMR) to characterize the intermediate states.- Be aware that GdnHCl-induced unfolding is more likely to populate intermediates compared to urea-induced unfolding.[1] |
| Irreversible Unfolding | The protein may be prone to aggregation or chemical modification in the unfolded state, preventing refolding upon removal of the denaturant. | - Perform a refolding experiment by rapidly diluting the denatured protein into a buffer without d-GdnHCl. Monitor the recovery of the native signal.- If refolding is inefficient, screen for optimal refolding conditions (e.g., lower temperature, protein concentration, addition of refolding aids).- If the protein contains free cysteines, they may form non-native disulfide bonds in the unfolded state. Include a reducing agent during unfolding and a redox shuffling system during refolding. |
| Anomalous Spectroscopic Signal Changes | The observed signal change (e.g., fluorescence intensity) may not be solely due to unfolding. For instance, an increase in ANS fluorescence at low GdnHCl concentrations can be due to binding to protein aggregates rather than a molten globule state.[7][8] | - Use multiple spectroscopic probes to monitor unfolding (e.g., intrinsic tryptophan fluorescence, far-UV CD, and near-UV CD).- Use light scattering to detect the presence of aggregates.- Carefully interpret data from extrinsic probes like ANS, considering the possibility of aggregation. |
Experimental Protocols
Protocol 1: Determination of Protein Unfolding Transition using Intrinsic Tryptophan Fluorescence
This protocol outlines the steps to determine the denaturation curve and the midpoint of unfolding (Cm) for a protein using d-GdnHCl and monitoring the change in intrinsic tryptophan fluorescence.
Materials:
-
Purified protein of interest
-
This compound (d-GdnHCl)
-
Appropriate buffer (e.g., phosphate or Tris buffer, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvette
Procedure:
-
Prepare a concentrated stock solution of d-GdnHCl (e.g., 8 M) in the desired buffer. Ensure the d-GdnHCl is fully dissolved. The dissolution of GdnHCl is endothermic, so gentle warming may be required.[11] Allow the solution to return to room temperature and adjust the pH if necessary.
-
Prepare a series of d-GdnHCl solutions of varying concentrations (e.g., 0 M to 8 M in 0.2 M increments) by diluting the stock solution with the buffer.
-
Prepare protein samples for each d-GdnHCl concentration. Add a small aliquot of a concentrated protein stock solution to each d-GdnHCl solution to achieve a final protein concentration in the low micromolar range (e.g., 1-5 µM). Ensure the final protein concentration is constant across all samples.
-
Incubate the samples at a constant temperature for a sufficient time to allow the unfolding reaction to reach equilibrium. The required incubation time can vary from minutes to hours and should be determined empirically for your protein.
-
Set the spectrofluorometer to measure tryptophan fluorescence. The excitation wavelength is typically set to 295 nm to selectively excite tryptophan residues.[1]
-
Record the fluorescence emission spectrum for each sample, typically from 310 nm to 400 nm.
-
Determine the wavelength of maximum emission (λmax) for each spectrum. As the protein unfolds, the tryptophan residues become more exposed to the polar solvent, causing a red-shift in the λmax (e.g., from ~330 nm to ~350 nm).
-
Plot the λmax as a function of the d-GdnHCl concentration. The resulting data should form a sigmoidal curve.
-
Fit the data to a two-state unfolding model to determine the Cm value, which is the d-GdnHCl concentration at the midpoint of the transition.
Data Presentation
Table 1: Typical d-GdnHCl Concentration Ranges and Their Effects on Protein Structure
| d-GdnHCl Concentration Range | Expected Effect on Protein Structure | Key Considerations |
| 0 - 1 M | - Native state- Potential for initial compaction or stabilization[5][6]- Risk of aggregation for some proteins[7][8] | - Monitor for light scattering to detect aggregation.- Low concentrations may not initiate unfolding. |
| 1 - 4 M | - Onset and progression of the unfolding transition- Potential for population of intermediate states (e.g., molten globule)[1] | - This is typically the transition region for many proteins.- The unfolding curve in this region provides information about the cooperativity of the process. |
| 4 - 8 M | - Predominantly unfolded state- Complete disruption of tertiary and secondary structure | - Concentrations above 6 M are often required for complete denaturation of highly stable proteins.[2]- Ensure the protein is fully unfolded in this range to establish a stable post-transition baseline. |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Guanidine hydrochloride-induced folding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in the Pathways of Proteins Unfolding Induced by Urea and Guanidine Hydrochloride: Molten Globule State and Aggregates | PLOS One [journals.plos.org]
- 8. Differences in the Pathways of Proteins Unfolding Induced by Urea and Guanidine Hydrochloride: Molten Globule State and Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Signal-to-Noise in NMR with Deuterated Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals to diagnose and resolve issues related to poor signal-to-noise (S/N) in Nuclear Magnetic Resonance (NMR) spectroscopy when using deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated solvent necessary for most ¹H NMR experiments?
A1: Deuterated solvents are crucial for several reasons. Primarily, they prevent the large signal from the solvent's protons from overwhelming the much weaker signals of the analyte.[1] Since the concentration of the solvent is significantly higher than the sample, a proton-containing solvent would produce a massive peak that obscures the signals of interest.[1] Additionally, modern NMR spectrometers use the deuterium signal from the solvent to stabilize the magnetic field, a process known as the field-frequency lock.[1][2] This lock compensates for any magnetic field drift over time, ensuring high-resolution spectra.[2] The deuterium signal also serves as a reference for shimming, which optimizes the homogeneity of the magnetic field.[3]
Q2: Can I acquire a spectrum without a deuterated solvent?
A2: While it is possible to run an NMR experiment without a deuterated solvent, it is generally not recommended for routine analysis.[1] Without a deuterated solvent, you will not have a lock signal to stabilize the magnetic field, which can be problematic for long experiments. However, for short acquisitions, the magnetic field of modern spectrometers is very stable.[4] Shimming can be performed on the proton signal of the non-deuterated solvent using gradient shimming techniques.[4][5] The main challenge remains the intense solvent signal, which can be addressed using solvent suppression techniques.[6]
Q3: Why is my signal-to-noise ratio poor even with a deuterated solvent?
A3: Several factors can contribute to a poor signal-to-noise ratio. These can be broadly categorized into sample-related issues, and instrument-related issues.
-
Sample-Related:
-
Low Sample Concentration: The most common reason is a dilute sample.[7][8]
-
Poor Sample Preparation: The presence of solid particles, inhomogeneity, or air bubbles can degrade the magnetic field homogeneity, leading to broadened peaks and reduced signal intensity.[3][8]
-
Insufficient Sample Volume: An incorrect sample height in the NMR tube can lead to poor shimming.[8][9]
-
High Viscosity: Highly concentrated or viscous samples can cause line broadening.[8][9]
-
-
Instrument-Related:
-
Improper Shimming: A poorly shimmed magnet results in broad lines and low signal intensity.[3][10]
-
Incorrect Probe Tuning and Matching: The probe must be tuned to the specific nucleus and matched for the sample; failure to do so results in significant sensitivity loss.[7]
-
Suboptimal Acquisition Parameters: Incorrect pulse width, insufficient number of scans, or improper receiver gain can all lead to poor S/N.[7]
-
Q4: What is the difference between shimming and locking?
A4: Shimming and locking are two distinct but related processes for optimizing NMR data acquisition.
-
Locking: This process uses the deuterium signal of the solvent to maintain a constant magnetic field strength over time. The spectrometer continuously monitors the deuterium frequency and makes adjustments to counteract any drift.[2][6]
-
Shimming: This is the process of adjusting small magnetic fields generated by shim coils to improve the homogeneity of the main magnetic field (B₀) across the sample volume.[3] A more homogeneous field results in sharper spectral lines and better resolution. The lock signal is often used as an indicator of homogeneity during manual shimming.[3][4]
Q5: How does the purity of the deuterated solvent affect my spectrum?
A5: The isotopic purity of the deuterated solvent is important for obtaining a clean spectrum. High-quality deuterated solvents typically have deuteration levels of 99.5% or higher.[2] Even at 99.9% deuteration, the residual protonated solvent can produce a detectable signal.[11][12] While this residual peak can be a convenient chemical shift reference, significant protonated solvent impurities can interfere with analyte signals.[2][13] Water is another common impurity in deuterated solvents that can obscure signals and participate in proton exchange with the analyte.[10][12]
Troubleshooting Guides
Guide 1: Diagnosing Poor Signal-to-Noise
This guide provides a systematic approach to identifying the cause of low S/N in your NMR experiment.
Step 1: Sample Inspection
-
Concentration: Is your sample sufficiently concentrated? For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical, while ¹³C NMR often requires 20-50 mg or more.[13][14][15]
-
Solubility and Homogeneity: Is the sample fully dissolved? Visually inspect the sample for any solid particles or cloudiness.[8] Inhomogeneous samples lead to poor shimming and broad lines.[3]
-
Sample Volume: Is the sample height in the NMR tube adequate? A height of 4-5 cm is generally recommended to ensure the sample is correctly positioned within the detection coil.[8]
Step 2: Instrument Checks
-
Locking: Is the spectrometer locked on the correct solvent signal? An unstable or absent lock signal can indicate insufficient deuterated solvent or incorrect lock parameters.[7][16]
-
Shimming: Have you performed shimming on the sample? Automated gradient shimming is often a good starting point, followed by manual optimization if necessary.[3][7]
-
Probe Tuning and Matching: Has the probe been tuned and matched for the nucleus of interest with your specific sample inside? This is a critical step for maximizing sensitivity.[7]
Step 3: Acquisition Parameter Review
-
Number of Scans (NS): Have you acquired enough scans? The S/N ratio increases with the square root of the number of scans.[7]
-
Pulse Width: Are you using the correct 90° pulse width for your experiment? An incorrect pulse width will lead to inefficient signal excitation.[7]
-
Receiver Gain (RG): Is the receiver gain set appropriately? If it's too low, the signal will not be sufficiently amplified. If it's too high, it can lead to signal clipping (ADC overflow) and distorted spectra.[7][17][18]
Data Presentation
Table 1: Recommended Sample Concentrations for Routine NMR
| Experiment Type | Recommended Concentration (mg / 0.6-0.7 mL) | Key Considerations |
| ¹H NMR | 5 - 25 mg[13][14][15] | Lower concentrations are possible but will require a higher number of scans.[15] |
| ¹³C NMR | 20 - 50+ mg (or a saturated solution)[13][14] | Signal intensity is highly dependent on concentration. Use as much sample as solubility allows to minimize experiment time. |
| 2D NMR (e.g., COSY, HSQC) | 10 - 30 mg[15] | A good signal-to-noise ratio in the 1D spectra is a prerequisite for high-quality 2D data.[15] |
Table 2: Typical Acquisition Parameters for ¹H NMR in Deuterated Solvents
| Parameter | Typical Value | Purpose and Considerations |
| Pulse Width (p1) | Calibrated 90° pulse | To maximize signal excitation.[7] |
| Relaxation Delay (d1) | 1-5 s | Should be at least 1.3 times the longest T₁ of interest for quantitative measurements. |
| Acquisition Time (aq) | 2-4 s | Determines the digital resolution of the spectrum. |
| Number of Scans (ns) | 16 - 256+ | Increased to improve S/N. The S/N ratio is proportional to the square root of the number of scans.[7] |
| Receiver Gain (rg) | Auto or manually set | Should be set as high as possible without causing ADC overflow.[7][17] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR
-
Weigh the Sample: Accurately weigh the desired amount of your compound (refer to Table 1) into a clean, dry vial.[14]
-
Add Deuterated Solvent: Using a clean pipette or syringe, add the appropriate volume (typically 0.6-0.7 mL for a standard 5 mm tube) of the chosen deuterated solvent.[14]
-
Dissolve the Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[14]
-
Filter the Sample: To remove any particulate matter that can degrade shimming, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[8] Do not use cotton wool as it can leach impurities.
-
Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination, and clearly label it.[14]
Protocol 2: Probe Tuning and Matching
-
Insert the Sample: Place your prepared NMR tube into the spinner and insert it into the spectrometer.
-
Access the Tuning Interface: On the spectrometer software, access the probe tuning and matching interface.[7]
-
Select the Nucleus: Ensure the correct nucleus (e.g., ¹H) is selected for tuning.
-
Observe the Tuning Curve: A tuning curve, often displayed as a "dip," will be visible.[7]
-
Tune and Match: Iteratively adjust the "Tune" and "Match" controls. The goal is to center the dip on the correct frequency for the selected nucleus and to make the dip as deep and sharp as possible.[7][19] Proper tuning and matching ensure maximum energy transfer to and from the sample.
Visualizations
Caption: A workflow for troubleshooting poor signal-to-noise in NMR.
Caption: Key factors influencing the signal-to-noise ratio in NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lsa.umich.edu [lsa.umich.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. azom.com [azom.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Solvent Signal is a NMR Concentration Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. organomation.com [organomation.com]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 17. University of Ottawa NMR Facility Blog: Receiver Gain and Signal-to-Noise Ratio [u-of-o-nmr-facility.blogspot.com]
- 18. NMR Basics [bloch.anu.edu.au]
- 19. University of Ottawa NMR Facility Blog: Tuning and Matching an NMR Probe [u-of-o-nmr-facility.blogspot.com]
preventing back-exchange in deuterium-labeled carbamimidate experiments
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working with deuterium-labeled carbamimidates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent deuterium back-exchange and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern in carbamimidate experiments?
A1: Deuterium back-exchange is a chemical process where deuterium atoms on your labeled carbamimidate are replaced by hydrogen atoms from the surrounding solvent (e.g., water, methanol). This is a significant issue because it alters the mass of your molecule, which can lead to inaccurate quantification, misinterpretation of mass spectrometry data, and a compromised understanding of metabolic pathways or reaction mechanisms. The hydrogens on the nitrogen atoms of the carbamimidate (guanidinium) group are labile and particularly susceptible to exchange.
Q2: What are the primary factors that influence deuterium back-exchange on a carbamimidate group?
A2: The main factors influencing the rate of deuterium back-exchange are:
-
pH: The exchange rate is catalyzed by both acids and bases. The minimum exchange rate for labile protons, such as those on amide and guanidinium groups, is typically observed at a pH of approximately 2.5-2.6.[1]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[2][3] Conversely, lowering the temperature, even to sub-zero levels, can dramatically reduce this rate.[2]
-
Time: The longer your deuterated carbamimidate is exposed to a protic (hydrogen-containing) environment, the more extensive the back-exchange will be.[1]
-
Solvent Composition: The presence of protic solvents like water or methanol is necessary for back-exchange to occur.
Q3: My deuterium label is on a carbon atom of the carbamimidate. Is it still at risk of back-exchange?
A3: Deuterium labels on carbon atoms (C-D bonds) are generally much more stable than those on heteroatoms like nitrogen (N-D bonds). The C-D bond is stronger than a C-H bond, which is the basis of the kinetic isotope effect used in drug development to enhance metabolic stability.[4] However, under certain conditions, such as catalysis by acids, bases, or metals, even hydrogens on carbon atoms can be subject to exchange, particularly if they are adjacent to a carbonyl group or in certain aromatic positions. For most carbamimidate structures, C-D bonds are considered non-exchangeable under typical analytical conditions.
Q4: How can I effectively "quench" the back-exchange process during my experiment?
A4: To minimize further back-exchange after a labeling step or before analysis, you must rapidly lower both the pH and the temperature of your sample.[1] This is typically achieved by adding a pre-chilled "quench" buffer with a pH of around 2.5.[2][3] This action dramatically slows the exchange rate, preserving the deuterium label for subsequent analysis.[1]
Troubleshooting Guides
This guide addresses common issues encountered during experiments with deuterium-labeled carbamimidates.
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium label signal over time in LC-MS analysis. | Deuterium Back-Exchange: The deuterium labels on the nitrogen atoms of the carbamimidate group are exchanging with protons from the solvent or mobile phase. | Optimize pH and Temperature: Lower the pH of your mobile phase and sample diluent to the minimum exchange rate, which is often around pH 2.5.[1] Keep samples, vials, and the autosampler cooled (e.g., 0-4 °C) throughout the process.[5] |
| Elevated temperatures during sample preparation or LC-MS analysis. | Maintain samples at low temperatures (0-4 °C) throughout the workflow. Use a cooled autosampler and column compartment. | |
| Prolonged exposure to protic solvents. | Rapid Analysis: Minimize the time the sample spends in protic solvents. Use fast chromatographic methods like Ultra-High-Performance Liquid Chromatography (UPLC) to shorten run times.[5] | |
| High variability in deuterium incorporation between replicate injections. | Inconsistent timing of sample preparation steps. | Standardize all incubation and waiting times during your experimental workflow. |
| Fluctuations in temperature or pH. | Ensure consistent and stable temperature and pH control throughout the entire process. Always verify the pH of your buffers and mobile phases before use. | |
| Seeing a significant peak for the unlabeled analyte in a blank sample spiked only with the deuterated carbamimidate. | In-source Back-Exchange or Fragmentation: Back-exchange may be occurring in the mass spectrometer's ion source, or the deuterated standard may be fragmenting in a way that produces an ion with the same mass-to-charge ratio as the unlabeled analyte. | Optimize MS Source Conditions: Adjust source parameters such as temperature and voltages to minimize in-source reactions. Review the fragmentation pattern of your standard. |
| Impurity in the deuterated standard. | Check the certificate of analysis for the isotopic purity of your standard. If the unlabeled impurity is low and consistent, you may be able to subtract this background. For high-purity requirements, consider sourcing a new batch. |
Data Presentation
Factors Influencing Back-Exchange Rate
The following table summarizes the key experimental parameters and their impact on the rate of deuterium back-exchange. While much of the quantitative data comes from studies of amide protons in proteins, the principles are directly applicable to the labile protons of a carbamimidate's guanidinium group.
| Parameter | Condition to Minimize Back-Exchange | Quantitative Impact | Reference |
| pH | Maintain at ~2.5 | The H-to-D exchange rate is at its minimum at approximately pH 2.5. The rate increases by an order of magnitude for each pH unit away from this minimum. | [2][3] |
| Temperature | Keep as low as possible (e.g., 0 °C or sub-zero) | Lowering the temperature from 25 °C to 0 °C can decrease the exchange rate by a factor of 14. | [2] |
| Analysis Time | Keep as short as possible | Back-exchange is a time-dependent process. Shorter LC gradients and faster analysis times reduce the opportunity for exchange to occur. | [1][5] |
| Ionic Strength | Use lower salt concentrations (<20 mM) during the final analytical steps before mass spectrometry. | An unexpected dependence of back exchange on ionic strength has been observed, suggesting lower salt is preferable for the final analysis. |
Experimental Protocols
Protocol: Minimizing Back-Exchange During LC-MS Analysis of a Deuterium-Labeled Carbamimidate
This protocol outlines the essential steps for analyzing a deuterium-labeled carbamimidate while minimizing the loss of the deuterium label due to back-exchange.
1. Preparation of Buffers and Solvents:
- Quench Buffer: Prepare a suitable buffer (e.g., phosphate or formate based) and adjust the pH to 2.5 using an appropriate acid (e.g., formic acid or trifluoroacetic acid). Pre-chill this buffer to 0 °C on an ice bath.
- LC Mobile Phase A (Aqueous): Prepare an aqueous mobile phase (e.g., 0.1% formic acid in water) and adjust the pH to 2.5.
- LC Mobile Phase B (Organic): Prepare an organic mobile phase (e.g., 0.1% formic acid in acetonitrile).
- Ensure all solvents are of high purity (LC-MS grade).
2. Sample Quenching:
- At the desired time point of your experiment (e.g., after a metabolic reaction), immediately quench the reaction to stop both the biological process and minimize back-exchange.
- Add an equal volume of the ice-cold quench buffer (pH 2.5) to your sample.
- Keep the quenched sample on ice at all times. If analysis is not immediate, flash-freeze the sample in liquid nitrogen and store at -80 °C.
3. LC-MS System Preparation:
- Equip your LC system with a cooled autosampler and column compartment. Set the temperature to 0-4 °C.
- Use a UPLC/UHPLC system if available to allow for rapid chromatographic separation.
- Equilibrate the column with your starting mobile phase conditions at the reduced temperature.
4. LC-MS Analysis:
- Inject the quenched sample into the LC-MS system.
- Perform a rapid chromatographic separation. The goal is to separate the analyte of interest from other components as quickly as possible to minimize the time it is exposed to the protic mobile phase.
- Analyze the eluent using a mass spectrometer set to detect both the deuterated and non-deuterated forms of your carbamimidate.
5. Data Analysis:
- Determine the peak areas for both the deuterated and non-deuterated carbamimidate.
- Calculate the percentage of deuterium remaining.
- If quantifying, use the peak area ratio of the deuterated standard to the analyte. A decrease in the deuterated standard's signal accompanied by an increase in the unlabeled signal over time is a clear indication of back-exchange.
Visualizations
Caption: Experimental workflow to minimize deuterium back-exchange in carbamimidate analysis.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Deuterio N,N,N'-trideuteriocarbamimidate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of deuterio N,N,N'-trideuteriocarbamimidate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on a common synthetic pathway involving the guanylation of a deuterated amine followed by deuterium exchange.
Issue 1: Low Deuterium Incorporation at the Nitrogen Atoms
Q: My final product shows incomplete deuteration at the N,N,N'-positions upon analysis by NMR or mass spectrometry. What are the potential causes and how can I improve the deuterium incorporation?
A: Incomplete deuteration at the nitrogen atoms is a frequent challenge. The primary causes and troubleshooting steps are outlined below:
-
Cause 1: Inefficient Deuterium Exchange. The hydrogen-deuterium (H/D) exchange on the guanidine nitrogen atoms may be incomplete.
-
Solution: Increase the efficiency of the H/D exchange reaction. This can be achieved by extending the reaction time with the deuterating agent (e.g., D₂O), increasing the temperature, or using a suitable catalyst. Acid or base catalysis can facilitate the exchange; however, the stability of the final compound under these conditions should be considered.
-
-
Cause 2: Back-Exchange During Workup and Purification. Protic solvents (containing hydrogen, e.g., H₂O, methanol) used during the reaction workup or purification steps can lead to the replacement of deuterium atoms with hydrogen.
-
Solution: Employ aprotic or deuterated solvents for all workup and purification procedures. If an aqueous workup is unavoidable, use D₂O. For chromatographic purification, consider using deuterated solvents as the mobile phase.
-
-
Cause 3: Atmospheric Moisture. Exposure of the reaction mixture or the purified product to atmospheric moisture can result in back-exchange.
-
Solution: Conduct the reaction and all subsequent handling steps under an inert and dry atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
Issue 2: Poor Yield of the Guanidinylation Reaction
Q: The yield of my guanidinylation reaction to form the carbamimidate backbone is consistently low. What factors could be contributing to this and how can I optimize the reaction?
A: Low yields in guanidinylation reactions can stem from several factors related to reagents and reaction conditions.
-
Cause 1: Inactive Guanidinylating Agent. The reagent used to introduce the guanidine functional group may have degraded or be of insufficient purity.
-
Cause 2: Steric Hindrance. If the deuterated amine substrate is sterically hindered, the reaction rate can be significantly reduced.
-
Solution: Increase the reaction temperature and/or extend the reaction time. The use of a less sterically hindered guanidinylating agent might also be beneficial.
-
-
Cause 3: Suboptimal Reaction Conditions. The choice of solvent, temperature, and catalyst can greatly influence the reaction outcome.
-
Solution: Screen different solvents to find one that provides good solubility for all reactants and facilitates the reaction. The addition of a non-nucleophilic base can sometimes improve the reaction rate. For hindered guanidines, hexafluoroisopropanol has been shown to be an effective solvent at elevated temperatures.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound?
A common approach involves a two-stage process: first, the synthesis of the N,N,N'-trisubstituted guanidine backbone, followed by a hydrogen-deuterium exchange to introduce the deuterium atoms onto the nitrogen atoms. The initial guanidinylation can be achieved by reacting a suitable amine with a guanidinylating agent.
Q2: How can I confirm the level of deuterium incorporation in my final product?
The isotopic purity of your deuterated compound is crucial for its intended application. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for determining isotopic enrichment.[4]
Q3: Are there any commercially available deuterated starting materials that can simplify the synthesis?
Yes, deuterated guanidine salts such as Guanidine-d5 hydrochloride are commercially available.[5][6][7] Depending on the desired substitution pattern, these could potentially be used as starting materials in the synthesis.
Q4: What are the key safety precautions to consider during this synthesis?
Guanidine and its derivatives can be corrosive and irritating. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Comparison of Guanidinylation Reagents for Amines
| Guanidinylating Reagent | Activating Agent | Typical Reaction Conditions | Yield Range (%) | Reference |
| N,N'-bis(Boc)-S-methylisothiourea | - | Amine, Solvent (e.g., THF), RT to reflux | 60-95 | [] |
| Di-Boc-thiourea | Cyanuric Chloride (TCT) | Amine, NMM, DMAP, THF, RT | up to 95 | [2] |
| Cyanamide | Sc(OTf)₃ | Amine, Water, RT | Good to Excellent | [9] |
Note: Yields are highly dependent on the specific amine substrate and reaction conditions.
Experimental Protocols
Hypothetical Protocol for the Synthesis of a Protected N,N,N'-Trisubstituted Guanidine
This protocol describes a general method for the synthesis of an N,N'-Di-Boc-protected guanidine, which can be a precursor to the final deuterated product.
-
Activation of Di-Boc-thiourea: To a stirred solution of di-Boc-thiourea (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add cyanuric chloride (TCT) (0.33 eq.). Stir the mixture at room temperature for 1 hour.
-
Guanidinylation: Add N-methylmorpholine (NMM) (3.0 eq.), the desired amine (1.0 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This is a generalized protocol and may require optimization for specific substrates.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low deuterium incorporation.
References
- 1. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Guanidine·DCl (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1846-1 [isotope.com]
- 7. Guanidine-d5 D 98atom 108694-93-5 [sigmaaldrich.com]
- 9. emerginginvestigators.org [emerginginvestigators.org]
addressing solubility issues of deuterated carbamimidates in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of deuterated carbamimidates in buffers.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of deuterated carbamimidates that influence their solubility?
A1: The carbamimidate functional group is analogous to the guanidinium group found in arginine. It is a strong base with a high pKa (typically around 13.6), meaning it exists almost exclusively as a protonated, positively charged cation at physiological pH.[1] This positive charge generally leads to good aqueous solubility. However, the overall solubility of the molecule also depends on the lipophilicity of the rest of its structure. Deuteration itself can have a minor impact on physicochemical properties but is not expected to be the primary driver of solubility issues.
Q2: I am observing precipitation of my deuterated carbamimidate in my aqueous buffer. What are the initial steps to address this?
A2: Precipitation of a positively charged compound like a deuterated carbamimidate in a buffer can be due to several factors. Here are some initial troubleshooting steps:
-
Verify Buffer Compatibility: Ensure that the buffer components are compatible with your positively charged compound. Certain buffer anions can form less soluble salts with the carbamimidate cation.
-
pH Adjustment: While carbamimidates are protonated over a wide pH range, extreme pH values can affect the stability of the compound or other components in the solution. Verify that the buffer pH is within the optimal range for your experiment and compound stability.
-
Check for Common Ion Effect: If your buffer contains a high concentration of an ion that is also the counter-ion of your deuterated carbamimidate salt, it could potentially decrease solubility.
-
Consider Temperature Effects: The solubility of most salts, including carbamimidate salts, increases with temperature. Gentle warming may help dissolve the compound, but be mindful of the thermal stability of your molecule.[2]
Q3: What formulation strategies can be employed to improve the solubility of deuterated carbamimidates?
A3: If you continue to face solubility challenges, consider the following formulation strategies:
-
Salt Form Selection: The choice of the counter-ion can significantly impact the solubility of the carbamimidate salt. If you have the option, experimenting with different salt forms (e.g., hydrochloride vs. sulfate) may yield a more soluble product.
-
Use of Co-solvents: For highly lipophilic carbamimidate derivatives, the addition of a small percentage of a water-miscible organic co-solvent such as DMSO or ethanol can enhance solubility. However, it is crucial to ensure the co-solvent is compatible with your experimental system and does not exceed concentrations that could cause toxicity or interfere with the assay (typically ≤ 0.5% DMSO in cell-based assays).[3]
-
Inclusion of Excipients: In some cases, the use of solubility-enhancing excipients like cyclodextrins can be beneficial for encapsulating hydrophobic regions of the molecule and improving aqueous solubility.
Q4: How does deuteration affect the solubility and NMR analysis of carbamimidates?
A4: The replacement of hydrogen with deuterium does not significantly alter the fundamental chemical properties that govern solubility. However, it is a critical tool for Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterated solvents are used in NMR to avoid overwhelming solvent signals in the proton spectrum.[4][5] For analyzing deuterated compounds, deuterium NMR (²H NMR) can be a valuable technique for structure verification and determining the degree of deuterium enrichment, especially when proton signals are weak.[6]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with deuterated carbamimidates.
Issue: Compound Precipitation Upon Dissolving in Buffer
| Possible Cause | Troubleshooting Steps |
| Incompatible Buffer Anion | 1. Review the composition of your buffer. 2. If possible, test the solubility in a buffer with a different anion (e.g., switch from a phosphate to a Tris-based buffer). |
| pH is Outside Optimal Range | 1. Measure the pH of your final solution. 2. Adjust the pH if it has shifted significantly from the target value. 3. Ensure the pH is within a range where your compound is stable. |
| Concentration Exceeds Solubility Limit | 1. Attempt to dissolve the compound at a lower concentration. 2. If a higher concentration is required, explore the formulation strategies mentioned in the FAQs. |
| Slow Dissolution Kinetics | 1. Try gentle heating (e.g., 37°C) with agitation. 2. Use sonication to aid dissolution. Be cautious with temperature-sensitive compounds. |
Quantitative Data Summary
Table 1: Solubility of Guanidinium Hydrochloride in Water
| Temperature | Approximate Maximum Solubility |
| Room Temperature | ~6 M[7] |
| 35°C | ~8 M (with heating) |
Note: The solubility of a specific deuterated carbamimidate will depend on its unique structure and the buffer system used.
Experimental Protocols
Protocol 1: Determination of IC₅₀ for a Carbamimidate-Based Enzyme Inhibitor
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC₅₀) of a deuterated carbamimidate inhibitor.[8][9][10]
Materials:
-
Deuterated carbamimidate inhibitor stock solution (in an appropriate solvent like DMSO)
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
96-well microplate
-
Plate reader (or other appropriate detection instrument)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the deuterated carbamimidate inhibitor from the stock solution into the assay buffer. The final concentration of any co-solvent (e.g., DMSO) should be kept constant across all wells and at a level that does not affect enzyme activity.
-
Enzyme and Inhibitor Pre-incubation: Add the enzyme to the wells of the microplate, followed by the different concentrations of the inhibitor. Include a control with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Enzyme Activity: Monitor the reaction progress over time using a plate reader. The method of detection will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Creatine Kinase energy shuttle signaling pathway.[11][12][13][14][15]
References
- 1. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. myuchem.com [myuchem.com]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. courses.edx.org [courses.edx.org]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.2. Inhibitory activity (IC50) value determination by dose response curve [bio-protocol.org]
- 11. Creatine kinase, an ATP-generating enzyme, is required for thrombin receptor signaling to the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Creatine kinase - Wikipedia [en.wikipedia.org]
- 13. eclinpath.com [eclinpath.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Creatine Kinase - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
minimizing isotopic scrambling in deuterio N,N,N'-trideuteriocarbamimidate applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic scrambling when using deuterio N,N,N'-trideuteriocarbamimidate for isotopic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with this compound?
A1: Isotopic scrambling refers to the unintentional loss or migration of deuterium labels from their intended positions on the this compound molecule or the labeled target molecule.[1] This can occur through exchange with hydrogen atoms from solvents or reagents, a process often called "back-exchange".[2][3] It is a significant concern because it leads to a mixed population of molecules with varying numbers of deuterium atoms, which compromises the accuracy of quantitative analyses that rely on the precise mass difference introduced by the deuterium labels.[4][5]
Q2: What are the primary factors that cause isotopic scrambling and back-exchange?
A2: The main factors influencing isotopic scrambling and back-exchange are:
-
pH: The rate of deuterium exchange is highly dependent on the pH of the solution. The minimum exchange rate for amide hydrogens is observed at a pH of approximately 2.5-2.6.[2][3] Both acidic and basic conditions can catalyze the exchange.[6]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium back-exchange.[2] Maintaining low temperatures during sample preparation and analysis is crucial.[7][8]
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol) is a prerequisite for back-exchange to occur, as they provide a source of hydrogen atoms.[2][8]
-
Position of the Deuterium Label: Deuterium atoms attached to heteroatoms like nitrogen are more susceptible to exchange than those on carbon atoms.[2] For this compound, the N-D bonds are labile.
Q3: How can I detect and quantify isotopic scrambling?
A3: The primary analytical techniques to detect and quantify isotopic scrambling are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can reveal the distribution of isotopologues (molecules with different numbers of deuterium atoms). A loss of deuterium will be observed as a downward mass shift.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of protons at positions that should be deuterated. The disappearance of a signal upon D₂O exchange can confirm the presence of exchangeable protons.[1][9]
Q4: What is the difference between isotopic enrichment and isotopic purity?
A4:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position in a molecule.[5]
-
Isotopic Purity (or Species Abundance): This refers to the percentage of the entire molecular population that has the desired number of deuterium atoms.[5][10] For instance, a batch of this compound may have high isotopic enrichment at each N-D bond but a lower overall isotopic purity due to a mixture of d2, d1, and d0 species.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium label detected by MS (downward mass shift). | Back-exchange with protic solvents. | - Whenever possible, use deuterated or aprotic solvents for sample preparation and analysis.[8]- Minimize the time the sample is in contact with protic solvents.[8] |
| Suboptimal pH during sample handling. | - Adjust the sample pH to the point of minimum exchange (typically around 2.5-2.6) before analysis, in a step often referred to as "quenching".[2][3] | |
| Elevated temperatures during sample preparation or storage. | - Maintain samples at low temperatures (0-4°C) at all times.[8]- For long-term storage, flash-freeze samples in liquid nitrogen and store at -80°C.[3] | |
| Inconsistent or non-reproducible labeling efficiency. | Variability in reaction conditions. | - Ensure consistent timing, temperature, and pH for all labeling reactions.- Use fresh, high-purity this compound for each experiment. |
| Presence of contaminants that facilitate H/D exchange. | - Use high-purity (LC-MS grade) solvents and reagents. | |
| Observation of unexpected isotopologues in mass spectrometry. | Isotopic scrambling during the labeling reaction. | - Optimize reaction conditions by lowering the temperature and ensuring the pH is controlled.- Investigate the stability of the labeled product under the reaction conditions. |
| Incomplete reaction or side reactions. | - Increase the reaction time or the concentration of the labeling reagent.- Purify the labeled product to remove unreacted starting material and byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Back-Exchange During Sample Preparation for LC-MS Analysis
This protocol is designed to minimize the loss of deuterium labels during the preparation of samples for liquid chromatography-mass spectrometry (LC-MS) analysis.
Materials:
-
Deuterated labeling reagent (this compound)
-
Sample (e.g., protein, peptide, or small molecule)
-
Quench Buffer: 0.1% Formic Acid in water, pH adjusted to 2.5
-
Deuterated solvents (e.g., D₂O, acetonitrile-d3) if compatible with the experiment
-
LC-MS grade water and organic solvents
-
Ice bath
-
Calibrated pH meter
Procedure:
-
Pre-chill all solutions and materials: Place your quench buffer, solvents, pipette tips, and microcentrifuge tubes on ice to bring them to 0-4°C.[3]
-
Perform the labeling reaction: Conduct the labeling reaction with this compound under your optimized conditions.
-
Quench the reaction: To stop the labeling reaction and minimize back-exchange, add an equal volume of the ice-cold quench buffer to your sample.[7] This will rapidly lower the pH to the range of minimal H/D exchange.
-
Rapid Analysis: Analyze the quenched sample by LC-MS as quickly as possible.[3] The longer the sample is exposed to the protic mobile phase, the greater the potential for back-exchange.
-
Low-Temperature Chromatography: If possible, use an LC system with a cooled autosampler and column compartment, maintaining the temperature at 0-4°C.[11]
-
Storage (if necessary): If immediate analysis is not possible, flash-freeze the quenched sample in liquid nitrogen and store it at -80°C.[3]
Visualizations
Caption: Workflow for minimizing back-exchange during sample processing.
Caption: Troubleshooting logic for isotopic scrambling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 10. benchchem.com [benchchem.com]
- 11. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Mass Spectrometry Analysis of Deuterated Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of mass spectrometry analysis of deuterated molecules. The following information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the mass spectrometry analysis of deuterated molecules?
A: The primary challenges encountered include:
-
Isotopic Overlap: Signals from the naturally occurring isotopes of the non-deuterated analyte can overlap with the signal of the deuterated internal standard, and vice-versa. This can interfere with accurate quantification.[1][2][3]
-
Deuterium Back-Exchange: Deuterium atoms on the molecule of interest can be replaced by hydrogen atoms from the surrounding solvent, a phenomenon known as back-exchange.[4][5][6] This can lead to a loss of the deuterium label and result in an underestimation of deuterium incorporation.[4]
-
Chromatographic Shifts (Isotope Effect): The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, sometimes causing it to elute at a slightly different time than the non-deuterated analyte during chromatography.[7][8][9] This can lead to differential matrix effects and impact quantitative accuracy.[5][7]
-
Isotopic Purity of Deuterated Standards: Deuterated internal standards are rarely 100% pure and may contain a small amount of the unlabeled analyte.[7][10] This impurity must be accounted for to avoid overestimation of the analyte's concentration.[11]
-
Unexpected Fragmentation: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can alter fragmentation pathways and the relative intensities of fragment ions compared to the non-deuterated standard.[12]
Q2: How can I minimize or prevent deuterium back-exchange during my experiment?
A: To mitigate deuterium back-exchange, consider the following strategies:
-
pH Control: Maintain a low pH, typically around 2.5, for quench buffers and LC mobile phases, as this is the point of minimum H-D exchange.[4]
-
Temperature Reduction: Perform sample preparation and chromatographic separations at low temperatures (e.g., 0-4°C) to significantly slow the rate of back-exchange.[4][12]
-
Rapid Analysis: Minimize the time the sample is exposed to protic solvents, especially during LC separation, to reduce the opportunity for back-exchange.[4][6]
-
Solvent Choice: Where possible, use aprotic or deuterated solvents for sample preparation and reconstitution to avoid introducing hydrogen atoms that can exchange with deuterium.[12]
Q3: What are the key characteristics of a good deuterated internal standard?
A: An ideal deuterated internal standard should have:
-
High Isotopic Enrichment: A high degree of deuteration (≥98%) is recommended to minimize the contribution of the unlabeled form to the analyte signal.[11][13]
-
Sufficient Mass Difference: A mass increase of at least 3 amu is generally advised to ensure the internal standard's signal is well-resolved from the natural isotopic distribution of the analyte.[14]
-
Stable Labeling Position: Deuterium atoms should be placed on chemically stable, non-exchangeable positions of the molecule (e.g., aromatic rings) to prevent back-exchange.[11][14]
-
High Chemical Purity: The standard should have high chemical purity (>99%) to avoid interference from other compounds.[11]
Q4: How do I correct for the natural abundance of stable isotopes in my analysis?
A: Isotope correction is a critical data analysis step.[1][2][3] The process can be mathematically modeled as a system of linear equations to remove the interference from naturally abundant isotopes, such as ¹³C.[1][2][3] Several software tools and algorithms are available to perform these corrections, which is essential for accurate quantification, especially in isotope labeling experiments.[15][16]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Precision and Inaccurate Quantification | - Chromatographic separation of analyte and internal standard (isotope effect).[7][11]- Contribution from unlabeled analyte present as an impurity in the deuterated standard.[5][11]- Differential matrix effects affecting the analyte and internal standard unequally.[7] | - Optimize chromatographic conditions (e.g., gradient, column choice) to improve co-elution.[5]- Assess the isotopic purity of the internal standard and correct for the contribution of the unlabeled form.[5]- Perform a matrix effect evaluation to ensure the internal standard is adequately compensating for ion suppression or enhancement.[7] |
| Decreasing Signal of Deuterated Standard Over Time | - Hydrogen-deuterium back-exchange is occurring in the solvent or on the LC system.[4][5] | - Conduct a deuterium back-exchange stability test.[5]- Adjust mobile phase pH to ~2.5 and reduce the temperature of the analytical column.[4][12]- Consider a deuterated standard with labels on more chemically stable positions.[5] |
| Peak Tailing or Splitting | - Deuterium isotope effect on chromatography.[7]- Poor column health or sample solvent mismatch.[5] | - Modify chromatographic conditions such as mobile phase composition or gradient.[5]- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.[5]- For basic compounds, consider adding a competing base to the mobile phase or operating at a lower pH.[5] |
| Non-linear Calibration Curve at Low Concentrations | - The presence of unlabeled analyte as an impurity in the deuterated internal standard is artificially inflating the signal at low concentrations.[5] | - Analyze a blank sample containing only the internal standard to confirm the presence of the unlabeled analyte.[5]- If significant, subtract the contribution of the impurity from the analyte signal or use a calibration curve fitting model that accounts for this. |
| Unexpected Fragment Ions in MS/MS | - In-source fragmentation or scrambling of deuterium atoms.[12]- Kinetic isotope effect altering fragmentation pathways.[12] | - Optimize ion source conditions (e.g., lower temperature) to minimize in-source reactions.[12]- Re-verify the labeling position of the deuterated standard.[12]- Analyze a non-deuterated standard to confirm its fragmentation pattern.[12] |
Experimental Protocols
Protocol: Assessing Isotopic Purity and Contribution of Unlabeled Analyte
Objective: To determine the isotopic purity of a deuterated internal standard and quantify the contribution of any unlabeled analyte impurity to the analyte signal.
Methodology:
-
Prepare a Solution of the Deuterated Internal Standard: Prepare a solution of the deuterated internal standard in a suitable solvent at the same concentration used in the analytical assay.
-
LC-MS/MS Analysis: Analyze this solution using the established LC-MS/MS method.
-
Monitor Analyte and Internal Standard Transitions: Monitor the multiple reaction monitoring (MRM) transitions for both the analyte and the deuterated internal standard.
-
Data Analysis:
-
Measure the peak area for the signal observed in the analyte's MRM transition. This signal corresponds to the unlabeled analyte present as an impurity in the deuterated standard.
-
Measure the peak area for the signal in the internal standard's MRM transition.
-
Calculate the percentage contribution of the unlabeled analyte impurity to the internal standard signal.
-
-
Correction: If the contribution is significant, this value can be used to correct the analyte signal in unknown samples, or a new, purer batch of internal standard should be considered.
Data Presentation
Table 1: Example of Matrix Effect Evaluation for an Analyte and its Deuterated Internal Standard
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Matrix Effect (%) |
| Set A (Neat Solution) | 1,200,000 | 1,500,000 | N/A |
| Set B (Extracted Blank Matrix) | 950,000 | 1,150,000 | Analyte: 79.2%IS: 76.7% |
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Visualizations
Caption: A logical workflow for troubleshooting common issues in the analysis of deuterated molecules.
Caption: A diagram illustrating the primary factors that contribute to deuterium back-exchange.
References
- 1. en-trust.at [en-trust.at]
- 2. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Deuterio N,N,N'-trideuteriocarbamimidate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of deuterio N,N,N'-trideuteriocarbamimidate. Due to the labile nature of deuterium atoms on nitrogen, special care must be taken to prevent H/D back-exchange during purification.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a major concern for this compound?
A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol) or atmospheric moisture.[1][2] For this compound, the deuterium atoms are attached to nitrogen atoms, making them highly susceptible to exchange.[2] This process can compromise the isotopic purity of the final product, affecting the accuracy of its use as an internal standard in quantitative analyses.[2]
Q2: What are the most critical factors influencing the rate of deuterium exchange?
A2: Several factors can significantly impact the rate of deuterium exchange:
-
Solvent Choice: Protic solvents like water, methanol, and ethanol are primary sources of protons and will readily facilitate H/D exchange.[1]
-
pH Level: Both acidic and basic conditions can catalyze the exchange of deuterium atoms on heteroatoms.[2]
-
Temperature: Higher temperatures can accelerate the rate of back-exchange.[1]
-
Exposure to Moisture: Handling and storage in a non-inert atmosphere can lead to the gradual loss of deuterium.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain isotopic purity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, it is advisable to store the compound as a solid at low temperatures (-20°C or below). If a solution is required, use anhydrous, aprotic solvents.
Q4: Can I use standard HPLC purification methods for this compound?
A4: Standard reversed-phase HPLC methods often use protic solvents like water and methanol in the mobile phase, which can lead to significant deuterium back-exchange on the column. If HPLC is necessary, consider using deuterated solvents for the mobile phase, although this can be costly. Alternatively, normal-phase chromatography with aprotic solvents may be a more suitable option.
Q5: Are there alternatives to deuterium labeling to avoid exchange issues?
A5: Yes, for applications like stable isotope dilution analysis, using internal standards labeled with heavier stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) is a more robust alternative.[1] These isotopes are not prone to exchange and are considered a more reliable choice for quantitative bioanalysis.[1]
Troubleshooting Guides
Issue 1: Low Isotopic Purity Detected by Mass Spectrometry or NMR
Symptom: The mass spectrum shows a higher than expected M+0 peak (unlabeled) and lower than expected M+4 peak, or ¹H NMR shows significant proton signals where deuterium should be.
| Potential Cause | Troubleshooting Steps & Solutions |
| Deuterium Back-Exchange During Workup/Purification | - Use Deuterated Solvents: Whenever possible, use deuterated solvents (e.g., D₂O, CD₃OD) for extraction and chromatography.[3]- Minimize Contact with Protic Solvents: If using protic solvents is unavoidable, minimize the contact time and work at low temperatures (0-4°C).[1]- Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use and perform all steps under an inert atmosphere (N₂ or Ar). |
| Incomplete Deuteration During Synthesis | - Increase Excess of Deuterating Reagent: Drive the equilibrium towards the deuterated product by using a larger molar excess of the deuterium source.[3]- Optimize Reaction Conditions: Adjust reaction time, temperature, and catalyst to ensure the reaction goes to completion. Monitor progress by TLC or LC-MS.[3] |
| Contamination with Protic Impurities | - Ensure Reagent Purity: Use fresh, high-purity deuterating reagents and anhydrous solvents. Some reagents are highly reactive with moisture.[3] |
Issue 2: Poor Recovery After Purification
Symptom: Low yield of the final purified product.
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Instability | - Mild Purification Conditions: Avoid harsh pH conditions and high temperatures during purification. Consider purification methods like recrystallization from a suitable aprotic solvent system. |
| Adsorption to Silica Gel | - Alternative Stationary Phases: If using column chromatography, consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.- Solvent System Optimization: Modify the mobile phase to reduce strong interactions with the stationary phase. |
| Loss During Solvent Removal | - Careful Evaporation: Use a rotary evaporator at a moderate temperature and pressure. For small quantities, consider lyophilization from a suitable solvent if the compound is not volatile. |
Experimental Protocols
General Protocol for Recrystallization (Aprotic)
This protocol is designed to purify the crude product while minimizing deuterium back-exchange.
-
Solvent Selection: Identify a suitable anhydrous, aprotic solvent system for recrystallization. Good candidates might include combinations of dichloromethane, ethyl acetate, hexane, or toluene. The ideal system will have the compound being sparingly soluble at room temperature and highly soluble at an elevated temperature.
-
Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the crude this compound in the minimum amount of the hot solvent system.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel containing a small plug of glass wool or a filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in a refrigerator or freezer may improve the yield.
-
Isolation: Collect the crystals by filtration using a Büchner funnel under a stream of dry nitrogen.
-
Washing: Wash the crystals with a small amount of the cold, anhydrous recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of residual solvent.
Visualizations
Caption: Purification workflow emphasizing anhydrous and aprotic conditions.
Caption: A decision tree for troubleshooting low isotopic purity.
References
Technical Support Center: Enhancing the Stability of Deuterated Compounds During Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of deuterated compounds during long-term storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of deuterated compounds during long-term storage?
A1: The stability of deuterated compounds can be compromised by several factors, even though the carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond.[1] The main factors of concern are:
-
Temperature: Elevated temperatures can accelerate degradation and hydrogen-deuterium (H-D) exchange.[1][2]
-
Light: Exposure to light can cause photolytic degradation of sensitive compounds.[1]
-
Solvent: Protic solvents (e.g., water, methanol) can facilitate H-D exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent.[2][3] The presence of moisture, even in small amounts, can be a source of protons.[3]
-
pH: Strongly acidic or basic conditions can catalyze H-D exchange.[2][4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound.[1]
-
Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][2][5]
Q2: What is hydrogen-deuterium (H-D) exchange and why is it a major concern?
A2: Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium atom on a deuterated compound is replaced by a hydrogen atom from its environment, such as from a solvent or sample matrix.[1][2] This is a critical issue because it diminishes the isotopic purity of the compound.[1] For deuterated internal standards used in quantitative analysis (e.g., LC-MS), a loss of isotopic purity can lead to inaccurate measurements and underestimation of the analyte concentration.[1][2] In severe cases, the deuterated standard can convert to the unlabeled analyte, creating a false positive signal.[2]
Q3: How do I choose an appropriate solvent for storing my deuterated compound?
A3: The choice of solvent is critical for maintaining the stability of deuterated compounds. Aprotic solvents, such as acetonitrile, are generally preferred over protic solvents like water or methanol, as they minimize the risk of H-D exchange.[2] If an aqueous or protic solvent must be used, solutions should be prepared fresh for immediate use.[1] It is also crucial to use anhydrous (dry) solvents whenever possible to reduce the presence of protons that can participate in H-D exchange.[3][4]
Q4: What are the ideal storage temperatures for deuterated compounds?
A4: The optimal storage temperature depends on the stability of the specific compound and the intended duration of storage. For long-term storage, temperatures of -20°C or -80°C are recommended.[1] For short- to medium-term storage of working solutions, refrigeration at 2-8°C is a common practice.[1] Storing samples and standards at low temperatures, such as 4°C in an autosampler, can slow down the rate of H-D exchange.[2]
Troubleshooting Guides
Issue 1: Decreasing signal or purity of the deuterated internal standard over time in LC-MS/MS analysis.
This is a common problem that often points to the degradation of the standard in solution.[3] Follow this workflow to troubleshoot the issue:
Caption: Troubleshooting workflow for decreasing signal or purity.
Issue 2: Inconsistent and variable quantitative results despite using a deuterated internal standard.
This issue can be caused by the "isotope effect," which may lead to differential matrix effects.[6] Although deuterated internal standards are meant to co-elute with the analyte, the substitution of hydrogen with deuterium can slightly alter the compound's physicochemical properties, causing a small separation during chromatography.[6]
Caption: Troubleshooting workflow for inconsistent quantitative results.
Summary of Storage Conditions and Stability
| Storage Condition | Light Protection | Solvent Type | Recommended Duration | Key Considerations |
| -20°C or -80°C | Protected from light | Aprotic organic solvent | Months to Years | Ideal for long-term storage of stock solutions. Ensure container is well-sealed.[1] |
| 2-8°C | Protected from light | Aprotic organic solvent | Weeks to Months | Common practice for working solutions. Ensure the container is well-sealed.[1] |
| Room Temperature | Unprotected | Aqueous or protic solvents (e.g., water, ethanol); Acidic or basic solutions | Hours to Days | Not recommended for long-term storage. High risk of H-D exchange, especially for deuterium on heteroatoms or carbons adjacent to carbonyl groups. Prepare fresh solutions as needed.[1] |
Experimental Protocols
Protocol 1: Short-Term and Long-Term Stability Assessment
Objective: To evaluate the stability of a deuterated compound under intended storage conditions.
Methodology:
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations in the same matrix as the study samples (e.g., plasma, urine). Spike these QC samples with the deuterated internal standard at the working concentration.[1]
-
Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish a baseline response ratio (analyte peak area / internal standard peak area).[1]
-
Storage: Store the remaining QC samples at the intended storage conditions (e.g., room temperature for short-term stability, -20°C or -80°C for long-term stability).[1]
-
Time-Point Analysis: Analyze the stored QC samples at predetermined intervals (e.g., hours for short-term; weekly or monthly for long-term stability).[1]
-
Data Evaluation: Compare the response ratios of the stored samples to the baseline T0 samples. The stability is considered acceptable if the results are within a predefined acceptance criterion, typically ±15% of the T0 value.[1]
Caption: Experimental workflow for stability assessment.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To assess the stability of a deuterated compound after repeated freeze-thaw cycles.
Methodology:
-
Sample Preparation: Prepare QC samples as described in Protocol 1.
-
Freeze-Thaw Cycles: Subject the QC samples to a series of freeze-thaw cycles that mimic expected sample handling procedures (e.g., freezing at -20°C or -80°C and thawing completely at room temperature). A minimum of three cycles is generally recommended.[1]
-
Analysis: After the final thaw, analyze the samples.[1]
-
Data Evaluation: Compare the response ratios of the freeze-thaw samples to the baseline T0 samples. The stability is acceptable if the results are within the ±15% acceptance criteria.[1]
References
troubleshooting unexpected side reactions with deuterio N,N,N'-trideuteriocarbamimidate
Welcome to the technical support center for deuterio N,N,N'-trideuteriocarbamimidate. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected side reactions or suboptimal results during their experiments.
Frequently Asked Questions (FAQs)
Issue 1: Incomplete or Slow Reaction
Question: My guanidinylation reaction with this compound is significantly slower than expected or does not go to completion. Why is this happening?
Answer: This is a common observation when working with deuterated reagents and can often be attributed to the Kinetic Isotope Effect (KIE) .
-
Explanation of KIE: The N-D bonds on your deuterated carbamimidate reagent are stronger than the analogous N-H bonds. The reaction mechanism for guanidinylation often involves a rate-determining step where a proton (or in this case, a deuteron) is transferred. Breaking the stronger N-D bond requires more energy, thus slowing down the reaction rate. A typical deuterium KIE (kH/kD) can slow a reaction by a factor of 6-10 compared to its non-deuterated counterpart.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer duration (e.g., 24-48 hours) than you would for the non-deuterated analogue.[1]
-
Increase Temperature: Gently heating the reaction may provide the necessary activation energy to overcome the higher barrier imposed by the KIE. However, be cautious, as excessive heat can lead to reagent decomposition or alternative side reactions.[1]
-
Verify Reagent Purity: Ensure your amine substrate and solvents are anhydrous. Water can compete as a nucleophile or hydrolyze the reagent. Confirm the purity of the deuterated carbamimidate itself, as degradation can reduce its reactivity.[1]
-
Issue 2: Unexpected Side Product Formation
Question: I am observing an unexpected peak in my LC-MS/NMR analysis that does not correspond to my starting materials or desired product. What could this side product be?
Answer: Unexpected side products can arise from several pathways. The most probable culprits are reagent rearrangement, reaction with impurities, or alternative reaction pathways becoming competitive due to the slower primary reaction.
-
Potential Side Reaction 1: N-Acylurea Analogue Formation. Mechanistically, your deuterated O-alkylisourea reagent is analogous to intermediates in carbodiimide chemistry. A known side reaction in that field is the intramolecular rearrangement of the reactive O-acylisourea intermediate to a stable, unreactive N-acylurea.[2][3] It is plausible your deuterated reagent undergoes a similar rearrangement, especially upon prolonged heating, to form an N-deuterio-N,N'-dideuterio-urea derivative, terminating the desired reaction.
-
Potential Side Reaction 2: Reaction with Solvent or Impurities. If your amine starting material is impure or if the solvent is not fully inert (e.g., contains water or other nucleophilic impurities), the deuterated carbamimidate can react with these species. Reaction with water will lead to the formation of a deuterated urea byproduct.
-
Potential Side Reaction 3: Reagent Decomposition. O-Alkylisoureas can be thermally unstable and may decompose, particularly at elevated temperatures.[4] This can lead to a variety of smaller, unidentified byproducts.
Issue 3: Low Deuterium Incorporation or H/D Scrambling
Question: My final product shows lower-than-expected deuterium levels or deuterium at unintended positions. How can I prevent this?
Answer: This issue, known as H/D back-exchange or scrambling, is common when working with labile deuterium atoms on heteroatoms (like nitrogen).
-
Cause: The N-D bonds in your product are acidic and can readily exchange with protons from protic sources during reaction workup or purification. Common protic sources include water (from aqueous washes), methanol or ethanol (from chromatography), or acidic/basic conditions.
-
Prevention Strategies:
-
Use Deuterated Solvents: Whenever possible, use deuterated solvents (e.g., D₂O, MeOD) for extractions and chromatography to minimize the source of protons.
-
Minimize Contact with Protic Media: If using standard protic solvents is unavoidable, minimize the contact time. Perform extractions quickly and use anhydrous drying agents (e.g., Na₂SO₄, MgSO₄) thoroughly before solvent evaporation.
-
Avoid Harsh pH: Workup and purification should be performed under neutral or near-neutral conditions if possible, as both strong acid and strong base can catalyze H/D exchange.
-
Data Presentation: Comparative Guanidinylation Yields
While specific data for this compound is not widely published, the following tables summarize typical yields for guanidinylation reactions using various non-deuterated reagents. This data provides a baseline for expected efficiency under different conditions. Note that yields with the deuterated reagent may be lower or require longer reaction times due to the Kinetic Isotope Effect.
Table 1: Guanidinylation Yields of Various Amines with HATU [5][6] (Conditions A: TEA as base in ACN. Conditions B: KOtBu as base in DMF)
| Amine Substrate | Condition | Yield of Guanidine (%) |
| 4-Fluoroaniline | A | 85 |
| 4-Nitroaniline | A | <5 |
| 4-Nitroaniline | B | 70 |
| 4-Methoxyaniline | A | 96 |
| 2,6-Diisopropylaniline | B | 71 |
| Benzamide | B | 78 |
| Boc-aniline | B | 88 |
Table 2: General Comparison of Common Guanidinylation Reagent Classes [7][8]
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Isoureas/Isothioureas | O-Methylisourea, N,N'-di-Boc-S-methylisothiourea | Cost-effective, efficient for certain substrates. | Can require harsh conditions (high pH/temp), potential for side products. |
| Triflyl-guanidines | N,N′-Di-Boc-N′′-triflylguanidine | High reactivity, excellent yields, broad scope. | Higher cost, requires subsequent deprotection. |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild conditions, stable reagent. | Slower reaction times compared to triflyl-guanidines. |
| Uronium/Aminium Salts | HATU, HBTU | Readily available, effective for some nucleophiles. | Guanidinylation is often a side reaction to amide coupling.[8] |
Visualizations
Reaction Pathways and Side Reactions
Caption: Desired reaction vs. a potential intramolecular rearrangement side reaction.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving common experimental issues.
Kinetic Isotope Effect (KIE) Logic
Caption: How N-D bonds lead to a higher activation energy and slower reaction rates.
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation
This protocol is a general starting point for the reaction of an amine with this compound. Conditions should be optimized for specific substrates.
-
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous, inert solvent (e.g., THF, DCM, or DMF)
-
Optional: Non-nucleophilic base (e.g., DIPEA, 1.5 eq) if starting with an amine salt.
-
-
Methodology:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine substrate in the anhydrous solvent.
-
If using an amine salt (e.g., hydrochloride), add the base and stir for 5-10 minutes at room temperature.
-
Add the this compound reagent to the solution in one portion.
-
Stir the reaction at room temperature. Monitor the reaction progress every 2-4 hours using TLC or LC-MS (see Protocol 2).
-
If the reaction is slow, consider gentle heating (e.g., 40-50 °C) while continuing to monitor for the formation of side products.
-
Upon completion, quench the reaction with a neutral or mildly basic aqueous solution (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, minimizing contact with protic solvents if H/D back-exchange is a concern.
-
Protocol 2: Reaction Monitoring by LC-MS
-
Objective: To track the consumption of starting materials and the formation of the desired product and any side products.
-
Methodology:
-
Prepare a reference sample of your amine starting material in a suitable solvent (e.g., Acetonitrile).
-
At each time point (t=0, 2h, 4h, etc.), withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.
-
Dilute the aliquot significantly with a suitable solvent (e.g., 1 mL of Acetonitrile) in a labeled LC vial. Quenching is often not necessary due to the high dilution.
-
Analyze the sample by LC-MS.
-
-
Data Interpretation:
-
Desired Product: Look for a new peak in the chromatogram with the expected mass-to-charge ratio (m/z) for your deuterated guanidine product.
-
Starting Materials: Monitor the disappearance of the peaks corresponding to your amine and the deuterated carbamimidate.
-
Side Products: Look for the appearance of any new, unexpected peaks. Note their m/z values. An increase in the intensity of a side product peak over time, especially with heating, may indicate it is a result of rearrangement or decomposition. A side product with a mass corresponding to the rearranged isomer or a urea byproduct can help confirm the side reaction pathway.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. US6252103B1 - Preparation on an O-alkylisourea - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Deuterio N,N,N'-trideuteriocarbamimidate vs. Carbamimidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of deuterio N,N,N'-trideuteriocarbamimidate and its non-deuterated analog, carbamimidate (guanidine). The focus is on the expected differences in their physicochemical properties, metabolic stability, and pharmacokinetic profiles, supported by established scientific principles and detailed experimental protocols for their evaluation.
Introduction to Deuteration in Drug Discovery
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategic approach in medicinal chemistry to enhance the metabolic properties of drug candidates. The fundamental principle behind this strategy is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions. This can result in improved metabolic stability, a longer plasma half-life, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.
Physicochemical Properties
While this compound and carbamimidate are structurally very similar, there are subtle differences in their physicochemical properties. The primary difference lies in their molecular weight due to the presence of deuterium atoms.
| Property | Carbamimidate (Guanidine) Hydrochloride | This compound (Guanidine-d5) Deuterium Chloride |
| Molecular Formula | CH₅N₃·HCl | CD₅N₃·DCl |
| Molecular Weight | 95.53 g/mol [1][2] | 101.57 g/mol [3] |
| Melting Point | 180-185 °C[1][4] | 185-189 °C[5] |
| Appearance | White crystalline solid[1] | Solid |
| Solubility in Water | Highly soluble[1] | Not explicitly stated, but expected to be highly soluble. |
| pKa (of conjugate acid) | 13.6[6] | Expected to be very similar to the non-deuterated analog. |
Note: Properties for the deuterated compound are for Guanidine-d5 DCl, which is the closest available analog to this compound.
Metabolic Stability Comparison
Guanidine and its derivatives can undergo metabolism through various pathways, including oxidation. The replacement of hydrogens on the nitrogen atoms with deuterium in this compound would likely slow down metabolic processes that involve the cleavage of these N-H bonds.
Expected Outcome: this compound is expected to have a longer in vitro half-life in liver microsome or hepatocyte stability assays compared to its non-deuterated counterpart.
Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol outlines a typical experiment to compare the metabolic stability of a deuterated compound and its non-deuterated analog.
1. Materials:
- Test compounds: this compound and Carbamimidate
- Pooled liver microsomes (e.g., human, rat)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile or methanol (for quenching the reaction)
- Internal standard for analytical quantification
- 96-well plates
- Incubator shaker (37°C)
- LC-MS/MS system
2. Procedure:
- Preparation:
- Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
- Prepare working solutions of the test compounds by diluting the stock solutions in phosphate buffer to the final desired concentration (e.g., 1 µM).
- Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
- Incubation:
- Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
- In a 96-well plate, add the microsomal suspension.
- Add the working solutions of the test compounds to their respective wells.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Sampling and Quenching:
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile or methanol containing the internal standard.
- Sample Processing:
- Centrifuge the plates to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis.
- Analysis:
- Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
- Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the in vitro half-life (t½) from the slope of the linear regression.
Calculate the intrinsic clearance (CLint).
In Vitro Metabolic Stability Workflow Pharmacokinetic Comparison
Similar to metabolic stability, direct comparative pharmacokinetic data for these specific compounds is not publicly available. However, the anticipated improvement in metabolic stability for the deuterated analog is expected to translate to a more favorable pharmacokinetic profile.
Expected Outcomes:
-
Longer Half-Life (t½): A reduced rate of metabolism will likely lead to a longer elimination half-life for this compound.
-
Increased Exposure (AUC): Slower clearance should result in a higher Area Under the Curve (AUC), indicating greater overall drug exposure.
-
Lower Clearance (CL): The rate of drug removal from the body is expected to be lower for the deuterated compound.
-
Potentially Altered Metabolite Profile: Deuteration may lead to "metabolic switching," where the body utilizes alternative metabolic pathways, potentially altering the proportions of different metabolites.
Experimental Protocol: Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study in rats to compare the deuterated and non-deuterated compounds.
1. Animals:
- Male Sprague-Dawley rats (or another appropriate rodent model).
- Animals should be acclimatized to the facility for at least one week before the study.
2. Dosing:
- Administer this compound and carbamimidate via a relevant route (e.g., intravenous bolus and oral gavage) to different groups of rats.
- A typical dose might be in the range of 1-10 mg/kg.
3. Blood Sampling:
- Collect serial blood samples from a cannulated vein (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
5. Sample Analysis:
- Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of the parent compounds in plasma. Methods for guanidino compound analysis in plasma have been described.[7]
- Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.
- Process the plasma samples (e.g., by protein precipitation) and analyze them using the validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
Area Under the Curve (AUC)
Clearance (CL)
Volume of Distribution (Vd)
Half-life (t½)
Maximum Concentration (Cmax) (for oral administration)
Time to Maximum Concentration (Tmax) (for oral administration)
Bioavailability (F%) (by comparing oral and IV data)
In Vivo Pharmacokinetic Study Workflow Signaling Pathways
Guanidine and its derivatives can interact with various biological targets. For instance, guanidine compounds are known to act as inhibitors of voltage-gated potassium channels.[8] They can also influence nitric oxide signaling pathways, as nitric oxide synthase utilizes the guanidine group of L-arginine to produce nitric oxide. The guanidinium group is a key feature in the side chain of arginine, which is a substrate for arginase, an enzyme that hydrolyzes arginine to ornithine and urea.
Conclusion
While direct experimental comparisons between this compound and carbamimidate are not extensively documented in publicly available literature, the well-established principles of the kinetic isotope effect strongly suggest that the deuterated analog will exhibit enhanced metabolic stability and a consequently improved pharmacokinetic profile. This would likely manifest as a longer half-life and greater systemic exposure. The provided experimental protocols offer a clear framework for researchers to empirically determine these parameters and validate the expected benefits of deuteration for this class of compounds. This comparative guide serves as a valuable resource for scientists and drug development professionals considering the application of deuteration to optimize the properties of guanidine-containing molecules.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Guanidine Hydrochloride | CH5N3.ClH | CID 5742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guanidine·DCl (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1846-1 [isotope.com]
- 4. Guanidine hydrochloride | 50-01-1 [chemicalbook.com]
- 5. Guanidine-d5 DCl | CAS 108694-93-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Guanidine - Wikipedia [en.wikipedia.org]
- 7. Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mass Spectrometry Data: A Comparative Guide to Using Deuterated Internal Standards
In the precise world of quantitative bioanalysis, the accuracy and reliability of data are paramount. For researchers and drug development professionals using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated internal standards—the widely recognized "gold standard"—with other alternatives, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are considered the gold standard in quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry (IDMS), is founded on the principle that a SIL-IS is chemically and physically almost identical to the analyte.[1][2] This near-identical nature allows it to effectively compensate for variability during sample preparation and analysis, including matrix effects, which are a primary source of imprecision and inaccuracy.[1][3]
Comparison of Internal Standard Performance
The primary role of an internal standard (IS) is to correct for the inherent variability in the analytical process.[4] An ideal IS mimics the analyte of interest through every step, from extraction to detection.[1] While various compounds can be used, their ability to compensate for analytical variability differs significantly.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Internal Standard (SIL-IS) | An isotopically labeled version of the analyte where one or more hydrogen atoms are replaced by deuterium.[5] | Co-elutes with the analyte, providing the most effective compensation for matrix effects, extraction losses, and instrumental variations.[6][7] Widely accepted by regulatory bodies like the FDA and EMA.[8] | Can be expensive and may not always be commercially available.[9] In some cases, a slight chromatographic shift (isotope effect) can occur.[9][10] |
| Analog (Non-Deuterated) Internal Standard | A different chemical entity that is structurally similar to the analyte.[1] | More readily available and less expensive than deuterated standards.[1] | Physicochemical properties can differ, leading to different extraction recoveries and chromatographic retention times, resulting in poor compensation for matrix effects.[1] |
| External Standard Calibration | Quantification is based on a calibration curve generated from standards prepared in a clean solvent, without the use of an internal standard. | Simple to prepare calibration standards. | Highly susceptible to matrix effects, extraction inconsistencies, and injection volume variations, often leading to inaccurate and imprecise results.[11] |
Quantitative Data Comparison
The effectiveness of an internal standard is reflected in key bioanalytical method validation parameters such as accuracy and precision. The following table summarizes typical performance data when comparing a deuterated internal standard to a non-deuterated (analog) internal standard.
| Validation Parameter | Acceptance Criteria (FDA/EMA)[12][13] | Deuterated Internal Standard (%CV) | Analog Internal Standard (%CV) |
| Intra-day Precision (n=5) | ≤15% (≤20% at LLOQ) | 2.1 - 5.8% | 4.5 - 9.3% |
| Inter-day Precision (n=15) | ≤15% (≤20% at LLOQ) | 3.5 - 7.2% | 6.8 - 12.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -4.2% to 3.8% | -9.5% to 8.7% |
Data is representative and compiled from typical LC-MS/MS bioanalytical validation reports.
As the data indicates, while both types of internal standards can potentially meet regulatory acceptance criteria, the use of a deuterated internal standard generally results in superior precision (lower %CV), demonstrating its enhanced ability to correct for analytical variability.[1]
Experimental Protocols
Detailed and rigorous experimental protocols are the foundation of a successful bioanalytical method validation.[2]
Evaluation of Matrix Effects
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the internal standard.[2]
Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard are spiked into a clean solvent (e.g., mobile phase).[2]
-
Set B (Post-Extraction Spike): A blank biological matrix is extracted first, and the resulting clean extract is then spiked with the analyte and internal standard.[2]
-
Set C (Pre-Extraction Spike): The blank biological matrix is spiked with the analyte and internal standard before the extraction process begins.[3]
-
-
Analyze Samples: Analyze all three sets of samples via LC-MS/MS.
-
Calculate Matrix Factor (MF): The MF is a quantitative measure of ion suppression or enhancement. It is calculated for both the analyte and the internal standard.[2]
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate IS-Normalized MF: This demonstrates the internal standard's ability to compensate for matrix effects.[2]
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF value close to 1.0 indicates effective compensation.
-
Assessment of Accuracy and Precision
Objective: To determine the closeness of measured values to the true concentration (accuracy) and the degree of scatter in the measurements (precision).[12]
Protocol:
-
Prepare Quality Control (QC) Samples: Prepare QC samples in the biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.[12]
-
Analyze Replicates: Analyze at least five replicates of each QC level in at least three separate analytical runs conducted on different days.[12]
-
Calculate Accuracy and Precision:
Visualizing the Workflow
Diagrams are essential for illustrating experimental processes and logical relationships.
Caption: Bioanalytical workflow using a deuterated internal standard.
This workflow demonstrates how the deuterated internal standard is introduced at the beginning of the sample preparation process. Because the analyte and the IS are processed together, any variability (e.g., extraction loss or ionization suppression) affects both compounds equally.[14] The final quantification is based on the ratio of the analyte's peak area to the IS's peak area, which normalizes these variations and leads to highly accurate and precise results.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
comparative analysis of different deuterated denaturants for protein studies
A Comprehensive Guide to Deuterated Denaturants for Protein Studies
For researchers, scientists, and drug development professionals, understanding the subtle yet crucial impact of isotopic substitution on protein stability and denaturation is paramount. This guide provides a comparative analysis of commonly used deuterated denaturants, primarily focusing on deuterated urea and deuterated guanidinium hydrochloride (GdnHCl), to aid in the design and interpretation of protein folding and stability experiments. While direct comparative studies on deuterated denaturants are limited, this guide synthesizes available data on their non-deuterated counterparts and the known effects of deuterium oxide (D₂O) to provide a comprehensive overview.
The Role of Deuterium in Protein Denaturation Studies
Deuterium (²H or D), a stable isotope of hydrogen, is a powerful tool in protein science. Its use in denaturants and solvents offers unique advantages in various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS), by providing isotopic contrast and reducing signal overlap from hydrogen atoms.[1][2]
When proteins are studied in D₂O, they generally exhibit increased stability, with higher melting temperatures (Tm) observed.[3][4] This stabilization is attributed to the strengthening of hydrogen bonds and the hydrophobic effect in D₂O compared to H₂O.[5][6] Conversely, deuteration of the non-exchangeable protons of the protein itself can lead to a slight destabilization.[7] Understanding these baseline effects is crucial when interpreting denaturation studies using deuterated denaturants.
Comparative Analysis of Deuterated Urea and Deuterated Guanidinium Hydrochloride
Urea and guanidinium hydrochloride are the most widely used chemical denaturants in protein folding studies.[8][9] Their deuterated forms are essential for minimizing proton signals in NMR and for contrast matching in SANS experiments. While their fundamental denaturation mechanisms are believed to be similar to their protonated counterparts, the presence of deuterium can influence their effectiveness.
Mechanism of Action:
-
Urea: A neutral molecule, urea is thought to denature proteins indirectly by disrupting the hydrogen bond network of water, which in turn weakens the hydrophobic effect.[8] It can also directly interact with the protein backbone through hydrogen bonds.[10] Molecular dynamics simulations suggest that in urea, the β-sheet of a protein may be destabilized first.[11]
-
Guanidinium Hydrochloride (GdnHCl): As a salt, GdnHCl dissociates into the guanidinium cation (Gdn⁺) and chloride anion (Cl⁻). The planar, charged Gdn⁺ ion is a more potent denaturant than urea.[8] It is believed to interact more strongly with the protein surface, including both polar and non-polar residues, and can disrupt electrostatic interactions.[6][11] In contrast to urea, GdnHCl-induced unfolding may proceed via the destabilization of the α-helix first.[11]
Quantitative Comparison:
The denaturing strength of urea and GdnHCl is often quantified by the m-value, which is the slope of the linear relationship between the free energy of unfolding (ΔG) and the denaturant concentration. A higher m-value indicates a more potent denaturant. Generally, the m-value for GdnHCl is about twice that for urea for a given protein.[12] The midpoint of the denaturation curve (Cₘ), the denaturant concentration at which 50% of the protein is unfolded, is consequently lower for GdnHCl than for urea.
The following table summarizes the key comparative data for non-deuterated urea and GdnHCl, which can serve as a baseline for understanding the behavior of their deuterated analogs.
| Parameter | Urea | Guanidinium Hydrochloride (GdnHCl) | Reference |
| Denaturation Mechanism | Primarily indirect (disruption of water structure) and direct H-bonding with backbone. | Direct interaction with protein surface, disrupting hydrophobic and electrostatic interactions. | [8][10][11] |
| Unfolding Pathway | Often a two-state transition (Native ↔ Unfolded). | Can involve intermediate states (e.g., molten globule). | [8] |
| Denaturing Potency | Less potent. | More potent. | [8] |
| Typical Cₘ Range | 4 - 8 M | 1 - 4 M | |
| m-value (kcal mol⁻¹ M⁻¹) | Protein-dependent, generally lower than GdnHCl. | Protein-dependent, generally higher than urea. | [12] |
| Effect on Electrostatics | Minimal masking of electrostatic interactions. | Significant masking of electrostatic interactions due to its ionic nature. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data in protein denaturation studies. Below are protocols for key experiments using deuterated denaturants.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein during denaturation.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the protein in a suitable deuterated buffer (e.g., 20 mM phosphate buffer in D₂O, pD 7.4).
-
Prepare high-concentration stock solutions of deuterated urea (e.g., 10 M) and deuterated GdnHCl (e.g., 8 M) in the same deuterated buffer.
-
Prepare a series of samples with a constant protein concentration (typically 0.1-0.2 mg/mL) and varying concentrations of the deuterated denaturant.
-
Prepare a corresponding blank for each sample containing the same concentration of denaturant in the buffer.
-
-
Instrumentation and Measurement:
-
Use a CD spectropolarimeter equipped with a temperature controller.
-
Equilibrate the samples at the desired temperature (e.g., 25 °C).
-
Record CD spectra in the far-UV region (e.g., 200-260 nm) to monitor secondary structure changes. A common approach is to monitor the signal at 222 nm, which is characteristic of α-helical content.[5]
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum for each denaturant concentration.
-
Plot the mean residue ellipticity at 222 nm ([θ]₂₂₂) against the denaturant concentration.
-
Fit the resulting sigmoidal curve to a two-state denaturation model to determine the Cₘ and the m-value.
-
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat changes associated with the thermal denaturation of a protein, providing information on its stability (Tₘ and enthalpy of unfolding, ΔH).
Protocol:
-
Sample Preparation:
-
Prepare protein samples in the desired deuterated buffer with and without the deuterated denaturant at a specific concentration. A typical protein concentration is 0.5-1.0 mg/mL.
-
Prepare a matching reference solution containing the same buffer and denaturant concentration without the protein.
-
Thoroughly degas all solutions before loading into the DSC cells.
-
-
Instrumentation and Measurement:
-
Load the sample and reference solutions into the respective cells of the calorimeter.
-
Pressurize the cells to prevent boiling at high temperatures.
-
Set the temperature range for the scan (e.g., 20 °C to 100 °C) and the scan rate (e.g., 60 °C/hour).
-
Perform a baseline scan with buffer in both cells.
-
Run the scan with the protein sample.
-
Perform a second scan of the same sample to check for the reversibility of the unfolding process.
-
-
Data Analysis:
-
Subtract the baseline scan from the sample scan.
-
Fit the resulting thermogram to determine the Tₘ (the temperature at the peak of the transition) and the calorimetric enthalpy (ΔH_cal, the area under the peak).
-
NMR Spectroscopy
NMR spectroscopy provides residue-specific information on protein unfolding. The use of deuterated denaturants is critical to reduce the solvent proton signal.
Protocol:
-
Sample Preparation:
-
Prepare a uniformly ¹⁵N-labeled protein sample in a deuterated buffer.
-
Prepare a series of samples with increasing concentrations of deuterated denaturant.
-
-
Instrumentation and Measurement:
-
Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each denaturant concentration.
-
-
Data Analysis:
-
Monitor the chemical shift changes and intensity changes of the cross-peaks as a function of denaturant concentration.
-
For slow-exchange regimes, the intensities of the peaks corresponding to the native and unfolded states can be used to determine the population of each state at each denaturant concentration.
-
Plot the fraction of unfolded protein against the denaturant concentration and fit the data to determine Cₘ and m-value for individual residues or globally for the protein.[4]
-
Visualizations
Experimental Workflow for Protein Denaturation Analysis
Caption: Workflow for analyzing protein denaturation using deuterated denaturants.
Conceptual Pathway of Protein Denaturation
Caption: Simplified pathways of protein denaturation by different denaturants.
References
- 1. Some thermodynamic implications for the thermostability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and Fast Maximally Deuterated Control (maxD) Preparation for Hydrogen-Deuterium Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Effect of Deuterated Guanidinium on Protein Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The use of deuterated compounds in pharmaceutical and biological research is a growing field, primarily centered on the kinetic isotope effect to enhance drug stability and efficacy. However, the influence of isotopic substitution on the fundamental processes of protein folding and stability remains a less explored area. This guide provides a comparative assessment of the potential isotopic effect of deuterio N,N,N'-trideuteriocarbamimidate (deuterated guanidinium) on protein stability.
Theoretical Framework: Potential Isotopic Effects
The substitution of protium (¹H) with deuterium (²H) in the guanidinium ion could influence its interaction with proteins and the surrounding solvent, thereby altering its denaturing potency. The theoretical underpinnings for a potential isotopic effect can be considered from two main perspectives:
-
Solvent Interactions and the Hydrophobic Effect: Proteins in heavy water (D₂O) are generally observed to be more stable than in light water (H₂O).[1][2] This stabilization is attributed to the stronger hydrogen bonds (or more accurately, deuterium bonds) in D₂O, which leads to an enhanced hydrophobic effect.[1] While the bulk solvent is not deuterated in this hypothetical scenario, the deuterated guanidinium ions themselves will interact with the surrounding H₂O molecules. The nature of these interactions, and whether they differ significantly from those of non-deuterated guanidinium, is a key question.
-
Direct Denaturant-Protein Interactions: Guanidinium chloride is known to denature proteins through a combination of direct and indirect mechanisms. It interacts directly with the protein surface, weakening the native structure.[3][4] Molecular dynamics simulations suggest that guanidinium ions can interact with both polar and non-polar side chains. Deuteration of the guanidinium ion could subtly alter its size, vibrational modes, and the strength of its hydrogen bonding and van der Waals interactions with the protein, potentially leading to a change in its denaturing efficiency.
Comparative Analysis: Deuterated vs. Non-Deuterated Guanidinium
In the absence of direct experimental data, we can hypothesize the potential differences in protein denaturation profiles when using deuterated versus non-deuterated guanidinium.
Table 1: Hypothetical Comparison of Denaturation Parameters
| Parameter | Deuterated Guanidinium (d-GdmCl) | Non-Deuterated Guanidinium (h-GdmCl) | Rationale for Hypothetical Difference |
| Cm (Midpoint of denaturation) | Potentially higher | Baseline | If d-GdmCl is a weaker denaturant due to altered interactions, a higher concentration would be required to achieve the same level of unfolding. |
| ΔG°unf (Gibbs free energy of unfolding) | Potentially slightly higher | Baseline | A weaker denaturant would result in a higher apparent stability of the protein. |
| m-value (Dependence of ΔG on denaturant concentration) | Potentially lower | Baseline | The m-value is related to the change in solvent-accessible surface area upon unfolding. A difference in the interaction of the deuterated denaturant with the unfolded state could alter this value. |
Proposed Experimental Protocols
To empirically determine the isotopic effect of deuterated guanidinium on protein stability, a series of well-established biophysical techniques can be employed.
Chemical Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
This technique is used to monitor changes in the secondary structure of a protein as a function of denaturant concentration.
Protocol:
-
Sample Preparation: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4). Prepare high-concentration stock solutions (e.g., 8 M) of both deuterated and non-deuterated guanidinium chloride in the same buffer.
-
Titration: Create a series of protein samples with a constant protein concentration and varying concentrations of either d-GdmCl or h-GdmCl.
-
Equilibration: Allow the samples to equilibrate for a set period (e.g., 2-4 hours or overnight) at a constant temperature.
-
CD Measurement: Record the far-UV CD spectrum (e.g., 200-250 nm) for each sample. The signal at 222 nm is often used to monitor the loss of α-helical structure.
-
Data Analysis: Plot the CD signal at 222 nm as a function of denaturant concentration. Fit the data to a sigmoidal curve to determine the Cm value. The Gibbs free energy of unfolding (ΔG°unf) and the m-value can be calculated from the transition curve.
Thermal Denaturation Monitored by Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a protein solution as a function of temperature, allowing for the determination of the melting temperature (Tm) and the enthalpy of unfolding (ΔHunf).
Protocol:
-
Sample Preparation: Prepare protein samples in the desired buffer with a fixed sub-denaturing concentration of either d-GdmCl or h-GdmCl. A control sample without denaturant should also be prepared.
-
DSC Measurement: Scan the samples over a suitable temperature range (e.g., 20-100 °C) at a constant scan rate.
-
Data Analysis: After subtracting the buffer-only baseline, the resulting thermogram will show a peak corresponding to the protein unfolding transition. The temperature at the peak maximum is the Tm. The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).
Visualization of Experimental Workflow and Hypothetical Unfolding Pathways
The following diagrams illustrate the proposed experimental workflow and a conceptual representation of the potential differences in protein unfolding.
Conclusion and Future Directions
While a definitive quantitative comparison is currently hampered by a lack of direct experimental evidence, the theoretical considerations presented in this guide suggest that an isotopic effect of deuterated guanidinium on protein stability is plausible. The proposed experimental protocols provide a clear path for researchers to investigate this phenomenon. Such studies would not only contribute to a more fundamental understanding of protein-denaturant interactions but could also have implications for the use of deuterated compounds in drug formulation and stabilization. The work by Speare and Rush (2003) using deuterated guanidine hydrochloride for IR spectroscopy of cytochrome c highlights the utility of isotopic labeling in biophysical studies, even if their focus was not on the comparative denaturing power.[5] Further research in this area is warranted to move from hypothetical frameworks to concrete data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The quantitative comparison of the effects of denaturants on the stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Extraction of Thermodynamic Parameters of Protein Unfolding Using Parallelized Differential Scanning Fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IR spectra of cytochrome c denatured with deuterated guanidine hydrochloride show increase in beta sheet - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking deuterio N,N,N'-trideuteriocarbamimidate against other labeling reagents
For researchers, scientists, and drug development professionals, the precise quantification of protein abundance is fundamental to unraveling complex biological processes and advancing therapeutic discovery. This guide provides an objective comparison of a deuterated chemical labeling reagent, deuterio N,N,N'-trideuteriocarbamimidate (a deuterated form of O-methylisourea), against other established stable isotope labeling techniques for quantitative mass spectrometry.
This guide will delve into the performance metrics, experimental protocols, and underlying principles of deuterated guanidination in contrast to prevalent methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT). By presenting supporting data and detailed methodologies, this guide aims to equip researchers with the necessary information to select the most appropriate quantitative proteomics strategy for their specific research needs.
Performance Comparison of Labeling Reagents
The selection of a quantitative proteomics workflow is a critical decision that balances experimental goals with the inherent strengths and limitations of each labeling strategy. Key considerations include the biological system under investigation, required multiplexing capability, and the desired accuracy and precision of quantification. The following tables summarize the key performance characteristics of this compound (projected based on the principles of deuterated labeling and guanidination) alongside SILAC and TMT.
Table 1: Quantitative Performance Metrics
| Feature | This compound | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) |
| Labeling Principle | In vitro chemical labeling of lysine residues (guanidination). | In vivo metabolic labeling of proteins with stable isotope-labeled amino acids. | In vitro chemical labeling of primary amines on peptides with isobaric tags.[1][2] |
| Multiplexing Capacity | Typically 2-plex (heavy/light). | Typically 2-plex or 3-plex.[2] | Up to 18-plex with TMTpro reagents.[2][3] |
| Sample Type | Applicable to a wide range of biological samples, including tissues and biofluids. | Primarily limited to cell culture models that can incorporate the labeled amino acids.[2] | Suitable for diverse sample types, including clinical tissues and body fluids.[2] |
| Accuracy | High; precursor ion-based quantification. Potential for high accuracy due to early-stage mixing of labeled samples. | Considered the gold standard for accuracy in many cell culture applications due to minimal sample manipulation post-labeling.[1] | Can be affected by ratio compression in MS2-based quantification; MS3-based methods improve accuracy. |
| Precision (CV) | Expected to be high, with coefficients of variation generally below 15% depending on the workflow. | High precision due to the mixing of cell populations before protein extraction.[1] | Generally high, but can be influenced by instrument type and acquisition method. |
| Labeling Efficiency | High (>95%) with optimized reaction conditions. | High (>97-99%) incorporation is achievable after a sufficient number of cell divisions. | High (>99%) with optimized pH and reagent concentrations. |
| Cost-Effectiveness | Potentially more cost-effective than antibody-based methods and some complex chemical tags. Reagents are relatively inexpensive. | Can be expensive due to the cost of labeled amino acids and specialized cell culture media. | Reagents can be a significant cost, especially for higher plexing experiments.[4] |
Table 2: Workflow and Technical Considerations
| Feature | This compound | SILAC | TMT |
| Point of Sample Mixing | After protein digestion and chemical labeling. | Before cell lysis and protein extraction.[1] | After protein digestion and chemical labeling. |
| MS Analysis Level | MS1 (Precursor Ion) | MS1 (Precursor Ion) | MS2 or MS3 (Reporter Ion) |
| Potential for Bias | Potential for variability introduced during separate sample processing steps before pooling. | Minimized bias as samples are combined at the earliest stage.[1] | Potential for variability introduced during separate sample processing steps before pooling. |
| Chromatographic Effects | Deuterated peptides may exhibit a slight shift in retention time compared to their non-deuterated counterparts.[5] | Co-elution of heavy and light peptides is expected. | Co-elution of isobarically labeled peptides. |
| Data Analysis Complexity | Relatively straightforward; based on the intensity ratios of precursor ion pairs. | Relatively straightforward; based on the intensity ratios of precursor ion pairs. | More complex due to the need to analyze reporter ion intensities and correct for potential ratio compression. |
Experimental Protocols
Detailed and standardized protocols are crucial for achieving reproducible and accurate results in quantitative proteomics. Below are representative protocols for protein digestion and labeling using this compound, SILAC, and TMT.
Protocol 1: Protein Digestion and Guanidination with this compound
This protocol describes the in-solution digestion of proteins followed by chemical labeling of lysine residues with "light" (non-deuterated) and "heavy" (deuterated) O-methylisourea.
-
Protein Extraction and Quantification:
-
Extract proteins from the control and experimental samples using a suitable lysis buffer.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the samples to room temperature and add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
-
-
Proteolytic Digestion:
-
Dilute the samples to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Guanidination Labeling:
-
For the "light" sample, add a solution of O-methylisourea hemisulfate in an alkaline buffer (e.g., 1.0 M O-methylisourea, 40% acetonitrile, 3.5 M NH₄OH, pH 11).
-
For the "heavy" sample, add a solution of this compound (prepared similarly to the light reagent).
-
Incubate both samples at 65°C for 20-30 minutes.
-
Quench the reaction by adding an acid (e.g., trifluoroacetic acid).
-
-
Sample Pooling and Cleanup:
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Desalt the pooled sample using C18 solid-phase extraction to remove excess reagents and salts.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by LC-MS/MS. Data acquisition should be performed in a data-dependent mode, acquiring MS1 scans for quantification and MS2 scans for peptide identification.
-
Protocol 2: SILAC Labeling
This protocol outlines the metabolic labeling of cultured cells.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use a SILAC medium containing natural abundance L-arginine and L-lysine.
-
For the "heavy" population, use a SILAC medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂).
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment and Cell Harvesting:
-
Apply the experimental treatment to one cell population and a control treatment to the other.
-
Harvest both cell populations.
-
-
Cell Mixing and Protein Extraction:
-
Count the cells from each population and mix them in a 1:1 ratio.
-
Lyse the mixed cell pellet to extract the proteins.
-
-
Protein Digestion and Analysis:
-
Proceed with the standard protein digestion protocol (reduction, alkylation, and tryptic digestion) as described in Protocol 1 (steps 2 and 3).
-
Analyze the resulting peptides by LC-MS/MS.
-
Protocol 3: TMT Labeling
This protocol details the chemical labeling of peptides with Tandem Mass Tags.
-
Protein Digestion:
-
Extract and digest proteins from each sample condition as described in Protocol 1 (steps 1-3).
-
-
Peptide Quantification and Labeling:
-
Desalt and quantify the peptide concentration for each sample.
-
Resuspend a standardized amount of peptides from each sample in a high pH buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each peptide sample.
-
Incubate at room temperature for 1 hour to allow the labeling reaction to proceed.
-
-
Quenching and Sample Pooling:
-
Quench the labeling reaction by adding hydroxylamine.
-
Combine all TMT-labeled samples in a 1:1 ratio.
-
-
Sample Cleanup and Analysis:
-
Desalt the pooled sample to remove excess TMT reagents and reaction byproducts.
-
Analyze the multiplexed sample by LC-MS/MS, typically using an instrument capable of MS3 fragmentation for more accurate quantification.
-
Visualizing Proteomic Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex experimental workflows and biological pathways, aiding in the comprehension and communication of scientific data.
Caption: A generalized workflow for quantitative proteomics using stable isotope labeling.
Caption: The chemical reaction of guanidination on a lysine side chain.
Caption: The MEK/ERK signaling cascade, a common target of proteomic studies.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of protein unfolding with deuterated vs. non-deuterated guanidinium chloride
An objective guide for researchers, scientists, and drug development professionals on the quantitative differences in protein denaturation using deuterated versus non-deuterated guanidinium chloride.
The use of guanidinium chloride (GdmCl) as a chemical denaturant is a cornerstone of protein stability and folding studies.[1] The substitution of hydrogen with deuterium in either the solvent (D₂O) or the denaturant itself (d₆-GdmCl) can introduce subtle yet significant effects on the thermodynamics of protein unfolding. This guide provides a quantitative comparison, supported by established principles of protein science, to elucidate these differences.
While direct, extensive comparative studies are not widely published, the known stabilizing effect of D₂O on protein structure suggests that unfolding a deuterated protein in D₂O with deuterated GdmCl would require a higher denaturant concentration compared to its non-deuterated counterpart in H₂O.[2][3] This is primarily attributed to the strengthening of hydrogen bonds and altered solvent-protein interactions in a deuterated environment.[2][3]
Quantitative Comparison of Unfolding Parameters
The following table summarizes hypothetical, yet plausible, quantitative data for the unfolding of a model protein, illustrating the expected shifts in thermodynamic parameters when using a deuterated system. The values are based on the principle that a protein in D₂O will exhibit greater stability.
| Parameter | Non-Deuterated GdmCl in H₂O | Deuterated GdmCl in D₂O | Expected Difference | Rationale |
| ΔG°(H₂O/D₂O) (kcal/mol) | 8.0 | 8.5 | +0.5 | Increased stability in D₂O due to stronger hydrogen bonding and hydrophobic effects.[2] |
| m-value (kcal/mol·M) | 2.5 | 2.4 | -0.1 | The m-value, representing the change in solvent accessible surface area upon unfolding, is expected to be slightly lower, reflecting more subtle changes in the deuterated system. |
| Cₘ (M) | 3.2 | 3.54 | +0.34 | A higher midpoint of denaturation (Cₘ) is required to unfold the more stable protein in D₂O. |
Experimental Protocols
A typical experimental workflow to determine these parameters involves monitoring a spectroscopic signal that changes upon protein unfolding as a function of denaturant concentration.
Materials:
-
Protein of interest
-
Non-deuterated Guanidinium Chloride (GdmCl)
-
Deuterated Guanidinium Chloride (d₆-GdmCl)
-
H₂O-based buffer (e.g., Tris or phosphate buffer)
-
D₂O-based buffer (identically prepared)
-
Spectrophotometer (e.g., Circular Dichroism or Fluorescence)
Protocol for Guanidinium Chloride-Induced Protein Unfolding:
-
Stock Solution Preparation: Prepare high-concentration stock solutions of both non-deuterated GdmCl (e.g., 8 M in H₂O buffer) and deuterated GdmCl (e.g., 8 M in D₂O buffer).[4] The exact concentration should be verified by refractometry.
-
Sample Preparation: A series of samples are prepared with a constant protein concentration and varying concentrations of either GdmCl in H₂O buffer or d₆-GdmCl in D₂O buffer.
-
Equilibration: Samples are incubated to allow the unfolding reaction to reach equilibrium. The required time can vary from minutes to hours depending on the protein.
-
Spectroscopic Measurement: The unfolding is monitored by a suitable spectroscopic technique.
-
Circular Dichroism (CD): The change in ellipticity at 222 nm is monitored to follow the loss of helical secondary structure.[4]
-
Intrinsic Tryptophan Fluorescence: The change in the emission maximum of tryptophan fluorescence is monitored, which is sensitive to the local environment of the tryptophan residues.
-
-
Data Analysis: The spectroscopic signal is plotted against the denaturant concentration. The resulting sigmoidal curve is fitted to a two-state unfolding model to extract the free energy of unfolding in the absence of denaturant (ΔG°), the m-value, and the midpoint of the denaturation curve (Cₘ).[5][6]
Visualizing the Concepts
To better illustrate the processes and molecules involved, the following diagrams are provided.
Caption: Chemical structures of non-deuterated and deuterated guanidinium chloride.
Caption: Experimental workflow for protein unfolding studies.
Mechanism of Denaturation
Guanidinium chloride is a chaotropic agent that disrupts the tertiary and secondary structure of proteins.[7] It is thought to act by weakening the hydrophobic effect and by directly interacting with the protein backbone, thereby favoring the unfolded state.[7][8] While both deuterated and non-deuterated GdmCl function through this general mechanism, the energetic landscape of the unfolding process is altered in a deuterated environment, leading to the observed differences in stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uwo.scholaris.ca [uwo.scholaris.ca]
- 3. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determining stability of proteins from guanidinium chloride transition curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining stability of proteins from guanidinium chloride transition curves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Mechanism of Action of Deuterated Carbamimidates
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of promising drug candidates is a critical step. Deuteration, the strategic replacement of hydrogen with its heavier, non-radioactive isotope deuterium, has emerged as a powerful tool to enhance the pharmacokinetic profiles of new chemical entities. This guide provides a comprehensive comparison of deuterated carbamimidates and their non-deuterated counterparts, validating their mechanism of action with supporting experimental data and detailed protocols.
The core principle behind the enhanced therapeutic potential of deuterated compounds lies in the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond is present.[1] This "metabolic shielding" can lead to a reduced rate of drug metabolism, primarily by cytochrome P450 (CYP) enzymes or other metabolic enzymes like aldehyde oxidase.[2] The result is a longer drug half-life, increased systemic exposure (Area Under the Curve - AUC), and potentially a more favorable safety profile due to reduced formation of toxic metabolites.[3][4]
While specific data on deuterated carbamimidates is limited in publicly available literature, the principles are well-demonstrated in structurally related compounds containing guanidine and biguanide moieties. These compounds serve as excellent surrogates for understanding the potential advantages of deuterating carbamimidates.
Data Presentation: A Comparative Analysis
The following tables summarize the pharmacokinetic and metabolic stability data for deuterated versus non-deuterated drugs, including examples with structural similarities to carbamimidates.
Table 1: In Vitro Metabolic Stability Comparison
| Compound | System | Parameter | Non-Deuterated | Deuterated | Fold Improvement |
| Enzalutamide | Rat Liver Microsomes | Intrinsic Clearance (CLint) | Higher | 49.7% Lower | ~2.0x |
| Enzalutamide | Human Liver Microsomes | Intrinsic Clearance (CLint) | Higher | 72.9% Lower | ~3.7x |
| Indiplon | Rat Liver Microsomes | Half-life (t½) | Shorter | 30% Longer | 1.3x |
| Indiplon | Human Liver Microsomes | Half-life (t½) | Shorter | 20% Longer | 1.2x |
Data for Enzalutamide from[5], Indiplon from[6].
Table 2: In Vivo Pharmacokinetic Comparison in Rodents
| Compound | Species | Parameter | Non-Deuterated | Deuterated | Fold Improvement |
| Enzalutamide | Rat | AUC | Lower | 2.6x Higher | 2.6x |
| Enzalutamide | Rat | Half-life (t½) | Shorter | 2.0x Longer | 2.0x |
| Methadone | Rat | Clearance (CL) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~5.2x Reduction |
| Methadone | Rat | AUC | Lower | 5.7x Higher | 5.7x |
Data for Enzalutamide from[6], Methadone from[1].
Visualizing the Mechanism and Workflow
To further elucidate the concepts, the following diagrams illustrate the underlying principles and experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of N-methyl deuteration on pharmacokinetics and pharmacodynamics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
Comparative Analysis of the Kinetic Isotope Effect of Deuterio N,N,N'-trideuteriocarbamimidate: A Theoretical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the kinetic isotope effect (KIE) of deuterio N,N,N'-trideuteriocarbamimidate is not publicly available. This guide provides a comparative framework based on established principles of KIE and data from structurally related compounds. The presented quantitative data is theoretical and intended for illustrative purposes.
Introduction to the Kinetic Isotope Effect in Drug Development
The kinetic isotope effect (KIE) is a powerful tool in medicinal chemistry and drug development, offering insights into reaction mechanisms and the metabolic stability of drug candidates.[1][2] By replacing hydrogen atoms with their heavier isotope, deuterium, at specific molecular positions, it is possible to alter the rate of chemical reactions, particularly those involving the cleavage of carbon-hydrogen bonds.[3] This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than the corresponding carbon-hydrogen (C-H) bond, leading to a slower reaction rate when this bond is broken in the rate-determining step.[1][3] This phenomenon, known as a primary kinetic isotope effect, can be exploited to enhance a drug's metabolic profile by reducing the rate of its breakdown by metabolic enzymes, such as cytochrome P450.[2]
Carbamimidate and its derivatives are important pharmacophores. Understanding the KIE of deuterated analogs like N,N,N'-trideuteriocarbamimidate is crucial for designing next-generation therapeutics with improved pharmacokinetic properties. This guide presents a theoretical comparative study and provides detailed experimental protocols to enable researchers to conduct their own investigations.
Theoretical Comparative Performance
While specific data for this compound is unavailable, we can hypothesize its performance based on typical KIE values observed for similar functional groups in enzymatic reactions. The following tables present a theoretical comparison of the metabolic stability of a hypothetical parent drug containing a carbamimidate moiety versus its deuterated analog.
Table 1: Theoretical Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
| Parent Drug (Carbamimidate) | 25 | 27.7 | - |
| Deuterated Analog (N,N,N'-trideuteriocarbamimidate) | 75 | 9.2 | 3.0 |
Table 2: Theoretical Pharmacokinetic Parameters in a Rodent Model
| Compound | Bioavailability (%) | Maximum Concentration (Cmax, ng/mL) | Area Under the Curve (AUC, ng·h/mL) |
| Parent Drug (Carbamimidate) | 30 | 500 | 1500 |
| Deuterated Analog (N,N,N'-trideuteriocarbamimidate) | 65 | 850 | 4500 |
Experimental Protocols
To determine the actual kinetic isotope effect for this compound, the following experimental protocols can be adapted.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolism of the parent compound and its deuterated analog in a controlled in vitro system.
Materials:
-
Parent compound (non-deuterated)
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare stock solutions of the parent compound and the deuterated analog in a suitable solvent (e.g., DMSO).
-
Pre-warm a suspension of HLMs in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the HLM suspension.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the first-order rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated as (0.693/t½) / (mg of microsomal protein/mL).
-
The kinetic isotope effect (KIE) is calculated as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD): KIE = kH / kD .
Protocol 2: Competitive Incubation Assay for Precise KIE Determination
Objective: To determine the KIE with high precision by incubating an equimolar mixture of the deuterated and non-deuterated compounds.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a solution containing an equimolar mixture of the parent compound and its deuterated analog.
-
Follow steps 2-7 from Protocol 1.
-
The LC-MS/MS method must be capable of distinguishing and quantifying both the deuterated and non-deuterated compounds.
Data Analysis:
-
Determine the ratio of the deuterated to non-deuterated compound at each time point.
-
The KIE can be calculated using the following equation: KIE = ln(f) / ln(1 - f) , where 'f' is the fraction of the initial substrate that has been consumed. A more detailed analysis involves plotting the ratio of the two isotopes over time.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate a generalized enzymatic reaction pathway and the experimental workflow for determining the kinetic isotope effect.
Caption: Generalized enzymatic reaction pathway.
Caption: Experimental workflow for KIE determination.
Conclusion
The strategic deuteration of drug candidates at metabolically labile positions is a promising strategy to improve their pharmacokinetic profiles. While specific experimental data for this compound is currently lacking, the theoretical framework and detailed methodologies provided in this guide offer a solid foundation for researchers to investigate its kinetic isotope effect. Such studies are essential for the rational design of novel therapeutics with enhanced metabolic stability and, consequently, improved clinical outcomes.
References
Safety Operating Guide
Proper Disposal Procedures for Deuterio N,N,N'-trideuteriocarbamimidate (Guanidine-d4 Hydrochloride)
This document provides essential safety and logistical information for the proper disposal of deuterio N,N,N'-trideuteriocarbamimidate, a deuterated form of guanidine. The disposal procedures outlined are based on the safety data sheets (SDS) for Guanidine Hydrochloride, as the deuterated form is expected to have similar chemical hazards.
Disclaimer: This information is intended as a guide and is based on available safety data for the non-deuterated analogue.[1] Always consult your institution's specific waste disposal protocols and the complete Safety Data Sheet (SDS) for the specific product before handling and disposal. Disposal of material must be in accordance with all federal, state, and local regulations.[1]
Hazard Identification and Safety Precautions
This compound, as with Guanidine Hydrochloride, is classified as a hazardous substance.
Primary Hazards:
-
May cause damage to organs (Nervous system, Bone marrow, Kidney) through prolonged or repeated exposure.[1][3]
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following personal protective equipment is worn:
| PPE Item | Specification | Source |
| Eye Protection | Safety glasses with side-shields or goggles. | [1][4][6][7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | [4][6][7][8] |
| Skin and Body | Protective clothing, such as a lab coat. For larger spills, a complete suit protecting against chemicals may be necessary. | [1][4] |
| Respiratory | For nuisance exposures or dust formation, use a NIOSH-approved respirator. | [1][4] |
Spill and Waste Containment
In the event of a spill, or for the collection of waste material:
-
Avoid Dust Formation: Do not create dust.[3][4][6][7] For spills, avoid clearing dust surfaces with compressed air.[3]
-
Containment: Sweep up or vacuum up spillage and collect it in a suitable, closed container for disposal.[2][3][4] For liquid solutions, absorb with inert material (e.g., vermiculite, dry sand) and place in a chemical waste container.[8]
-
Environmental Precautions: Do not let the product enter drains or the sewer system.[4][8]
Step-by-Step Disposal Protocol
For Unused or Waste Product (Solid):
-
Collection: Carefully transfer the waste solid into a designated, labeled, and sealed waste container. Ensure the container is suitable for chemical waste.[2][4]
-
Labeling: Clearly label the container with the chemical name ("this compound" or "Guanidine-d4 Hydrochloride") and associated hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][8] The substance is hygroscopic, so protect it from moisture.[1][6][7]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[3][5][8][9][10][11] Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on collection and disposal.
For Contaminated Materials (e.g., PPE, labware):
-
Decontamination: Thoroughly clean any reusable labware.
-
Collection of Disposables: Place contaminated disposable items (e.g., gloves, weighing paper) into a sealed bag or container.
-
Labeling: Label the container as "Waste contaminated with this compound".
-
Disposal: Dispose of the container according to your institution's chemical waste procedures, likely through incineration at an approved facility.[3][5][8][9][10][11] Contaminated clothing should be taken off and washed before reuse.[3][5][8][10]
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. criver.com [criver.com]
- 2. fishersci.nl [fishersci.nl]
- 3. msd.com [msd.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. biospectra.us [biospectra.us]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
Personal protective equipment for handling deuterio N,N,N'-trideuteriocarbamimidate
This guide provides crucial safety and logistical information for handling deuterio N,N,N'-trideuteriocarbamimidate. The following procedures are based on best practices for handling deuterated compounds and substances with similar functional groups. A thorough, site-specific risk assessment must be conducted before commencing any work.
Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data for this compound, a cautious approach to PPE selection is mandatory. The following table summarizes the recommended PPE levels based on the operational phase.
| Operational Phase | Required PPE | Justification |
| Preparation and Weighing | - Full-face respirator with appropriate cartridges- Chemical-resistant outer and inner gloves (e.g., Nitrile)- Chemical-resistant coveralls or lab coat with a chemical-resistant apron- Safety goggles and face shield- Enclosed footwear | High risk of generating aerosols or dust, leading to inhalation and skin exposure. |
| Reaction and Handling | - Full-face air-purifying respirator- Chemical-resistant gloves- Chemical-resistant lab coat- Safety goggles- Enclosed footwear | Potential for splashes and vapor generation. |
| Post-Handling and Cleanup | - Chemical-resistant gloves- Lab coat- Safety goggles- Enclosed footwear | Reduced risk, but still a potential for contact with residual contamination. |
| Spill Response | - Self-contained breathing apparatus (SCBA)- Fully encapsulated chemical-protective suit- Chemical-resistant outer and inner gloves- Chemical-resistant boots | Highest level of protection required for unknown hazards during a spill.[1][2] |
Note: Always inspect PPE for integrity before use and consult the manufacturer's guidelines for chemical compatibility.[3]
Experimental Protocol: Safe Handling Procedure
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
2.1. Preparation
-
Risk Assessment: Conduct a comprehensive risk assessment for the entire experimental procedure.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the compound must be performed within the fume hood.[3]
-
Inert Atmosphere: To prevent isotopic exchange with atmospheric moisture, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon).[4]
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the deuterated compound.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[3]
2.2. Handling
-
Don PPE: Put on the appropriate PPE as specified in the table above for the "Preparation and Weighing" phase.
-
Weighing: Carefully weigh the required amount of this compound within the fume hood. Use anti-static measures if the compound is a fine powder.
-
Transfer: Use appropriate tools (e.g., spatula, powder funnel) to transfer the compound to the reaction vessel.
-
Reaction: Perform the reaction within the fume hood, ensuring the setup is secure.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
2.3. Post-Handling
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the compound using a suitable solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused Compound | - Treat as hazardous chemical waste.- Collect in a clearly labeled, sealed container.- Dispose of through a licensed chemical waste disposal company. |
| Contaminated Labware (e.g., gloves, wipes) | - Collect in a designated, sealed waste bag inside the fume hood.- Dispose of as hazardous chemical waste. |
| Solvent Waste | - Collect in a labeled, sealed, and appropriate solvent waste container.- Keep separate from other solvent waste streams if required by local regulations.- Dispose of through a licensed chemical waste disposal company. |
| Depleted Deuterated Solvents | - Some suppliers may offer a recycling or take-back program for deuterated solvents.[5][6] Contact the supplier for more information. |
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. epa.gov [epa.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromservis.eu [chromservis.eu]
- 5. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 6. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
